3-amino-1H-indazole-6-carboxylic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-1H-indazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,12,13)(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECZTEQDOQLSQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)NN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70469226 | |
| Record name | 3-amino-1H-indazole-6-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871709-92-1 | |
| Record name | 3-amino-1H-indazole-6-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70469226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 3-amino-1H-indazole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core physicochemical properties of 3-amino-1H-indazole-6-carboxylic acid (CAS No: 871709-92-1), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document outlines its known physical and chemical characteristics, provides representative experimental protocols for property determination, and explores its biological relevance, particularly in the context of ion channel modulation.
Core Physicochemical Properties
Quantitative data for this compound is limited in publicly available literature. The following tables summarize the available data for the target compound and its closely related structural analogs, 1H-indazole-6-carboxylic acid and indazole-3-carboxylic acid, for comparative purposes.
Table 1: Key Identifiers and Molecular Properties
| Property | This compound | 1H-indazole-6-carboxylic acid | Indazole-3-carboxylic acid |
| CAS Number | 871709-92-1[1][2] | 704-91-6[3] | 4498-67-3[4][5] |
| Molecular Formula | C₈H₇N₃O₂ | C₈H₆N₂O₂[3] | C₈H₆N₂O₂[4] |
| Molecular Weight | 177.16 g/mol [2] | 162.15 g/mol [3] | 162.15 g/mol [4][6] |
| Appearance | White to off-white powder[1] | - | Off-white to yellow crystalline powder[4] |
Table 2: Physicochemical Data
| Property | This compound | 1H-indazole-6-carboxylic acid | Indazole-3-carboxylic acid |
| Melting Point (°C) | No data available | 302-307[3] | 262-271[4] / 266-270 (dec.)[5] |
| Boiling Point (°C) | No data available | 443.7 ± 18.0 (Predicted)[3] | No data available |
| pKa | No data available | 4.01 ± 0.30 (Predicted)[3] | No data available |
| logP | No data available | No data available | No data available |
| Solubility | Insoluble in water[1] | No data available | No data available |
| Storage Conditions | Stable under recommended storage conditions; sensitive to moisture[1]. Store at 4°C for better preservation[7]. | Sealed in dry, Room Temperature[3] | Store at 0-8°C[4] |
Experimental Protocols
Detailed experimental protocols for determining the specific physicochemical properties of this compound are not widely published. However, this section provides established, generalized methodologies for key experiments relevant to this class of compounds.
A common route for synthesizing 3-aminoindazoles involves the reaction of an ortho-halobenzonitrile with hydrazine. This procedure offers an efficient alternative to traditional methods[8].
Protocol:
-
A solution of an appropriate ortho-fluorobenzonitrile derivative (1.0 mmol) is prepared in a suitable solvent such as ethanol or butanol (20 ml)[9].
-
Hydrazine hydrate (99%) is added in excess (e.g., 10.0 mmol)[9].
-
The reaction mixture is heated in a sealed tube at a specified temperature (e.g., 343 K or reflux) for several hours (e.g., 4 h)[9][10].
-
The progress of the reaction is monitored using Thin-Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated to dryness under vacuum to yield the crude 3-amino-indazole product[9].
-
Further purification can be achieved through recrystallization or column chromatography.
The following diagram illustrates a generalized workflow for the synthesis and purification of indazole derivatives.
The melting point is a critical indicator of purity. The capillary method is standard for crystalline organic solids.[11]
Protocol:
-
Sample Preparation: A small amount of the dry, crystalline compound is finely powdered. The open end of a capillary tube is pushed into the powder[12]. The tube is then tapped gently or dropped through a long glass tube to pack the sample into the sealed end, filling it to a height of 2-3 mm[13][14].
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus (e.g., a DigiMelt or Thiele tube)[12].
-
Measurement: The sample is heated rapidly to about 10-15°C below the expected melting point[12]. The heating rate is then reduced to approximately 1-2°C per minute.
-
Data Recording: The melting range is recorded from the temperature at which the first liquid droplet appears to the temperature at which the entire sample becomes a clear liquid[13]. A sharp melting range (0.5-1.0°C) typically indicates a pure compound.
Potentiometric titration is a precise method for determining the dissociation constant (pKa) of acidic or basic functional groups.[15][16]
Protocol:
-
Calibration: A pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10)[16].
-
Sample Preparation: A solution of the compound is prepared at a known concentration (e.g., 1 mM) in water or a suitable solvent mixture. The ionic strength is kept constant using a salt solution like 0.15 M KCl[16]. The solution is made acidic (e.g., to pH 1.8-2.0) with a strong acid like HCl[16].
-
Titration: The solution is titrated with a standardized strong base (e.g., 0.1 M NaOH), added in small, precise increments[16].
-
Data Collection: The pH is recorded after each addition of titrant, allowing the system to equilibrate.
-
Analysis: A titration curve (pH vs. volume of titrant) is plotted. The equivalence point is the inflection point of the curve. The pKa is the pH at the half-equivalence point, as described by the Henderson-Hasselbalch equation[15].
The partition coefficient (logP) is a measure of a compound's lipophilicity. High-Performance Liquid Chromatography (HPLC) offers a rapid alternative to the traditional shake-flask method.[17][18]
Protocol:
-
Phase Preparation: An aqueous phase (e.g., phosphate buffer at pH 7.4) is saturated with octanol, and an octanol phase is saturated with the aqueous buffer. The phases are allowed to separate[18].
-
Sample Preparation: The compound is dissolved in a 50/50 mixture of the prepared octanol and aqueous phases[18]. The mixture is shaken vigorously and allowed to equilibrate (e.g., for 24 hours)[18].
-
Analysis: Aliquots from both the aqueous and octanol layers are separately analyzed by a calibrated HPLC system to determine the concentration of the compound in each phase.
-
Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value[19].
Biological Activity and Signaling Pathway Involvement
Indazole derivatives are a prominent class of scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and kinase inhibition properties.[10][20]
Derivatives of indazole, particularly indazole-3-carboxamides, have been identified as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel.[21] The CRAC channel is crucial for calcium signaling in various cell types, including immune cells like mast cells and T lymphocytes.[22][23]
Aberrant activation of mast cells, which is dependent on Ca²⁺ influx through CRAC channels, contributes to autoimmune and inflammatory diseases.[21] The process begins with the depletion of calcium from the endoplasmic reticulum (ER), which is sensed by STIM1 proteins. STIM1 then oligomerizes and translocates to the plasma membrane, where it binds to and activates Orai1, the pore-forming subunit of the CRAC channel. This activation leads to a sustained influx of extracellular Ca²⁺.
The resulting increase in intracellular calcium concentration ([Ca²⁺]i) triggers downstream signaling cascades, including the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells) and the degranulation of mast cells, releasing pro-inflammatory mediators like TNFα.[22] Indazole-3-carboxamide derivatives can physically block the Orai1 channel pore, thereby inhibiting this entire signaling cascade.[21][22]
The diagram below illustrates the CRAC channel signaling pathway and the point of intervention by indazole-based inhibitors.
References
- 1. This compound - Cas No: 871709-92-1 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 2. 6-amino indazole carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1H-indazole-6-carboxylic acid CAS#: 704-91-6 [m.chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Indazole-3-carboxylic acid = 97.0 HPLC 4498-67-3 [sigmaaldrich.com]
- 6. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 871709-92-1|3-氨基-1H-吲唑-6-羧酸|this compound|-范德生物科技公司 [bio-fount.com]
- 8. Indazole synthesis [organic-chemistry.org]
- 9. journals.iucr.org [journals.iucr.org]
- 10. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SSERC | Melting point determination [sserc.org.uk]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. ursinus.edu [ursinus.edu]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. web.williams.edu [web.williams.edu]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. longdom.org [longdom.org]
- 18. agilent.com [agilent.com]
- 19. youtube.com [youtube.com]
- 20. jocpr.com [jocpr.com]
- 21. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
3-amino-1H-indazole-6-carboxylic acid predicted molecular weight and formula
This document provides the predicted molecular formula and molecular weight for the compound 3-amino-1H-indazole-6-carboxylic acid, a heterocyclic aromatic organic compound of interest to researchers in medicinal chemistry and drug development.
Predicted Molecular Properties
The molecular formula and weight have been determined based on the structure of the parent compound, 1H-indazole-6-carboxylic acid, with the addition of an amino group at the 3-position. The base formula for 1H-indazole-6-carboxylic acid is C₈H₆N₂O₂. The substitution of a hydrogen atom with an amino group (NH₂) results in a net addition of one nitrogen and one hydrogen atom.
| Property | Predicted Value |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
Note: As this request pertains to the prediction of fundamental chemical properties, detailed experimental protocols and signaling pathway diagrams are not applicable to this topic.
Spectroscopic and Biological Insights into 3-Amino-1H-Indazole-6-Carboxylic Acid Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies for 3-amino-1H-indazole-6-carboxylic acid and its analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse biological activities, including potential as antiproliferative and anti-inflammatory agents. This document aims to serve as a core resource, presenting collated spectroscopic data, detailed experimental protocols, and logical workflows related to their biological evaluation.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for a series of 3-amino-1H-indazole analogs, compiled from various research sources. These data are essential for the structural elucidation and characterization of newly synthesized compounds within this chemical class.
Table 1: ¹H NMR Spectroscopic Data for Selected Indazole Analogs
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate [1] | CDCl₃ | 8.32 (d, J = 8.0 Hz, 1H), 7.69 (d, J = 8.5 Hz, 1H), 7.61 (d, J = 8.2 Hz, 2H), 7.47 (t, J = 7.6 Hz, 1H), 7.40–7.34 (m, 3H), 4.07 (s, 3H), 2.45 (s, 3H) |
| Methyl 1-phenyl-1H-indazole-3-carboxylate [1] | CDCl₃ | 8.32 (d, J = 8.1 Hz, 1H), 7.76–7.70 (m, 3H), 7.56 (t, J = 7.8 Hz, 2H), 7.51–7.35 (m, 3H), 4.07 (s, 3H) |
| Methyl 1-(4-chlorophenyl)-1H-indazole-3-carboxylate [1] | CDCl₃ | 8.33 (d, J = 8.1 Hz, 1H), 7.75–7.64 (m, 3H), 7.55–7.48 (m, 3H), 7.40 (t, J = 7.5 Hz, 1H), 4.08 (s, 3H) |
| Methyl 1-(4-bromophenyl)-1H-indazole-3-carboxylate [1] | CDCl₃ | 8.33 (d, J = 8.1 Hz, 1H), 7.71–7.63 (m, 5H), 7.51 (t, J = 7.7 Hz, 1H), 7.41 (t, J = 7.5 Hz, 1H), 4.08 (s, 3H) |
| N,N-diethyl-1H-indazole-3-carboxamide | DMSO | 13.76 (s, 1H), 8.04 (d, J = 6.2 Hz, 1H), 7.64 (d, J = 6.4 Hz, 1H), 7.42 (t, J = 5.8 Hz, 1H), 7.28 (t, J = 5.4 Hz, 1H), 3.52-3.77 (m, 4H), 1.23 (t, 6H) |
| (1H-indazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone [2] | DMSO | 13.82 (s, 1H), 8.42 (d, J = 2.4 Hz, 2H), 8.06 (d, J = 6.0 Hz, 1H), 7.66 (d, J = 6.2 Hz, 1H), 7.26 (t, J = 5.4 Hz, 1H), 6.77 (t, 1H, J = 5.6 Hz), 4.24 (brt, 2H), 3.82-3.92 (m, 6H) |
| 6-Nitro-3-phenyl-1H-indazole [3] | CDCl₃ | 11.63 (br, 1H), 8.26 (s, 1H), 8.14-8.07 (m, 2H), 7.98-7.96 (m, 2H), 7.61-7.51 (m, 3H) |
Table 2: ¹³C NMR Spectroscopic Data for Selected Indazole Analogs
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate [1] | CDCl₃ | 163.1, 140.3, 138.1, 136.7, 136.4, 130.1, 127.5, 124.4, 123.8, 123.6, 122.3, 110.9, 52.1, 21.2 |
| Methyl 1-phenyl-1H-indazole-3-carboxylate [1] | CDCl₃ | 163.1, 140.2, 139.2, 136.7, 129.6, 128.1, 127.7, 124.5, 123.9, 123.8, 122.4, 110.9, 52.2 |
| Methyl 1-(4-chlorophenyl)-1H-indazole-3-carboxylate [1] | CDCl₃ | 162.9, 140.1, 137.8, 137.1, 133.7, 129.7, 128.0, 124.9, 124.5, 123.9, 122.6, 110.6, 52.3 |
| Methyl 1-(4-bromophenyl)-1H-indazole-3-carboxylate [1] | CDCl₃ | 162.9, 140.1, 138.3, 137.2, 132.7, 128.0, 125.2, 124.6, 124.0, 122.6, 121.6, 110.6, 52.3 |
| 6-Nitro-3-phenyl-1H-indazole [3] | CDCl₃ | 146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, 106.96 |
| 3-methyl-1-phenyl-1H-indazole [4] | CDCl₃ | 144.0, 140.3, 139.5, 129.4, 127.2, 126.1, 124.9, 122.4, 120.8, 120.6, 110.4, 11.9 |
Table 3: IR and Mass Spectrometry Data for Selected Indazole Analogs
| Compound | IR (KBr, cm⁻¹) | Mass Spectrometry (m/z) |
| 3-(Ethylamino)indazole [5] | 3310, 3210, 3030, 1630, 1550 | Not specified |
| Methyl 1-(p-tolyl)-1H-indazole-3-carboxylate [1] | 2949, 2921, 1708, 1516, 1473, 1439, 1407, 1351, 1249, 1194, 1170, 1118, 1056, 970, 829, 789, 770, 751 | [M]⁺ 266.1048 |
| Methyl 1-phenyl-1H-indazole-3-carboxylate [1] | 3006, 2953, 1727, 1597, 1476, 1458, 1409, 1364, 1257, 1169, 1127, 1075, 1058, 969, 863, 755, 722 | [M]⁺ 252.0927 |
| N,N-diethyl-1H-indazole-3-carboxamide | 3436, 3149, 2972, 1579, 1495, 1373, 1272, 1143, 1096, 941, 856, 750, 675 | Not specified |
| (1H-indazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone [2] | 3435, 3146, 3053, 2926, 2364, 1583, 1543, 1488, 1354, 1268, 1157, 1130, 1081, 982, 865, 785, 689 | [M+1]⁺ 309.12, [M+2]⁺ 310.12 |
| 6-Nitro-3-(naphthalen-2-yl)-1H-indazole [3] | 733, 744, 792, 1346, 1522 | [M+H]⁺ 290.0928 |
Experimental Protocols
The synthesis of this compound analogs can be achieved through various synthetic routes. Below are generalized protocols based on established literature.
General Procedure for the Synthesis of 3-Aminoindazoles from 2-Halobenzonitriles
A common and effective method for the synthesis of 3-aminoindazoles involves the reaction of 2-halobenzonitriles with a hydrazine source.[6] A copper-catalyzed coupling reaction of 2-halobenzonitriles with hydrazine carboxylic esters is a versatile approach.[6]
Materials:
-
Substituted 2-halobenzonitrile
-
Hydrazine hydrate or a suitable hydrazine derivative
-
Copper catalyst (e.g., CuI)
-
Ligand (e.g., L-proline)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., DMF or DMSO)
Procedure:
-
To a reaction vessel, add the substituted 2-halobenzonitrile, hydrazine derivative, copper catalyst, ligand, and base.
-
Add the solvent and stir the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aminoindazole analog.
General Procedure for N-Alkylation of 3-Aminoindazoles
Further diversification of the 3-aminoindazole core can be achieved through N-alkylation.
Materials:
-
3-Aminoindazole derivative
-
Alkyl halide (e.g., alkyl bromide or iodide)
-
Base (e.g., NaH or K₂CO₃)
-
Solvent (e.g., DMF or acetonitrile)
Procedure:
-
To a solution of the 3-aminoindazole derivative in the chosen solvent, add the base portion-wise at 0 °C.
-
Stir the mixture for a short period (e.g., 30 minutes) at room temperature.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.
-
After completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the crude product.
-
Purify by column chromatography to isolate the N-alkylated 3-aminoindazole analog.
General Procedure for the Synthesis of 1H-Indazole-3-carboxamide Derivatives
The synthesis of 1H-indazole-3-carboxamide derivatives typically involves the coupling of 1H-indazole-3-carboxylic acid with an appropriate amine.
Materials:
-
1H-Indazole-3-carboxylic acid
-
Substituted amine
-
Coupling agents (e.g., HOBT, EDC.HCl)
-
Base (e.g., TEA or DIPEA)
-
Solvent (e.g., DMF)
Procedure:
-
To a solution of 1H-indazole-3-carboxylic acid in DMF, add the coupling agents (HOBT and EDC.HCl) and the base (TEA).
-
Stir the reaction mixture at room temperature for approximately 15 minutes.
-
Add the desired substituted amine to the reaction mixture and continue stirring for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Extract the product with a suitable solvent system (e.g., 10% Methanol in Chloroform).
-
Wash the combined organic layers with 10% NaHCO₃ solution and brine, then dry over Na₂SO₄.
-
Evaporate the solvent under vacuum and purify the resulting solid by column chromatography.
Biological Activity and Logical Workflows
Derivatives of 3-amino-1H-indazole have demonstrated a wide range of biological activities, with antiproliferative effects against various cancer cell lines being a prominent feature.[7][8][9] The mechanism of action often involves the modulation of key cellular processes such as the cell cycle and apoptosis.
Logical Workflow for Evaluating Antiproliferative Activity
The following diagram illustrates a typical workflow for the screening and preliminary mechanistic investigation of novel this compound analogs as potential anticancer agents.
References
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Indazole synthesis [organic-chemistry.org]
- 7. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility Profile of 3-amino-1H-indazole-6-carboxylic acid in DMSO and Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 3-amino-1H-indazole-6-carboxylic acid in dimethyl sulfoxide (DMSO) and various aqueous solutions. Given the critical role of solubility in drug discovery and development, this document outlines detailed experimental protocols and data presentation strategies to ensure accurate and reproducible results.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] Its physicochemical properties, particularly solubility, are fundamental to its potential as a therapeutic agent. Poor aqueous solubility can impede absorption and bioavailability, while insolubility in organic solvents like DMSO can complicate in vitro screening and compound handling.[3][4] Therefore, a thorough understanding of its solubility profile is essential for advancing research and development efforts.
This guide details standardized procedures for determining both kinetic and thermodynamic solubility, offering insights into best practices for sample preparation, experimental execution, and data analysis.
Data Presentation: Solubility Profile
While specific experimental values for this compound are not publicly available, the following tables provide a structured format for presenting experimentally determined solubility data.
Table 1: Solubility in DMSO
| Parameter | Value | Method | Temperature (°C) | Notes |
| Maximum Solubility | [Insert Value] mg/mL | Shake-Flask | 25 | Equilibrium reached after 24h incubation. |
| Stock Solution Stability | [Insert Observation] | Visual/HPLC | -20 | Stability after X freeze-thaw cycles. |
Table 2: Aqueous Solubility Profile
| Solvent System (Buffer) | pH | Solubility Type | Solubility (µg/mL) | Method | Temperature (°C) |
| Phosphate-Buffered Saline (PBS) | 7.4 | Kinetic | [Insert Value] | Nephelometry | 25 |
| Phosphate-Buffered Saline (PBS) | 7.4 | Thermodynamic | [Insert Value] | Shake-Flask/HPLC | 25 |
| Simulated Gastric Fluid (pH 1.2) | 1.2 | Thermodynamic | [Insert Value] | Shake-Flask/LC-MS | 37 |
| Simulated Intestinal Fluid (pH 6.8) | 6.8 | Thermodynamic | [Insert Value] | Shake-Flask/LC-MS | 37 |
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility of this compound.
Protocol 1: Determination of Maximum Solubility in DMSO
This protocol outlines the shake-flask method to determine the equilibrium solubility of the compound in DMSO at room temperature.[5]
Materials:
-
This compound
-
Anhydrous DMSO
-
Vortex mixer
-
Centrifuge
-
Calibrated analytical balance
-
Micropipettes
-
2 mL microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometer
Procedure:
-
Preparation of a Supersaturated Solution:
-
Accurately weigh approximately 10 mg of this compound into a 2 mL microcentrifuge tube.
-
Add a small volume of anhydrous DMSO (e.g., 100 µL) to the tube.
-
Vortex the mixture vigorously for 2-3 minutes to facilitate dissolution.
-
If the compound fully dissolves, incrementally add small, pre-weighed amounts of the compound, vortexing after each addition, until a precipitate is observed.[5]
-
-
Equilibration:
-
Incubate the supersaturated solution at room temperature (25°C) for 24 hours to ensure equilibrium is reached.[5]
-
Gently mix the solution periodically during this time.
-
-
Separation of Undissolved Solid:
-
Centrifuge the solution at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[5]
-
-
Quantification:
-
Carefully collect the supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., methanol, acetonitrile) in which the compound is highly soluble.
-
Determine the concentration of the compound in the diluted sample using a validated HPLC or UV-Vis spectroscopy method.[5]
-
Back-calculate the original concentration in the DMSO supernatant to determine the maximum solubility.
-
Protocol 2: Determination of Aqueous Solubility (Kinetic and Thermodynamic)
Aqueous solubility can be assessed using two primary methods: kinetic and thermodynamic. The kinetic assay is rapid and suitable for early screening, while the thermodynamic assay is considered the "gold standard" for its accuracy.[4][6]
This method involves preparing a concentrated stock solution in DMSO and then diluting it into an aqueous buffer to observe precipitation.[3][6]
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader with nephelometry or turbidity measurement capabilities (e.g., 620 nm)[4]
Procedure:
-
Preparation of Dilution Series:
-
Create a serial dilution of the 10 mM DMSO stock solution in 100% DMSO in a 96-well plate.[7]
-
In a separate 96-well plate, add the aqueous buffer.
-
Transfer a small volume (e.g., 2 µL) of each DMSO dilution to the corresponding wells of the aqueous plate.
-
-
Precipitation and Measurement:
-
Shake the aqueous plate for a predetermined time (e.g., 2 hours) at a controlled temperature.
-
Measure the turbidity of each well using a nephelometer or by measuring absorbance at 620 nm.[4]
-
The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.
-
This method measures the equilibrium solubility of the solid compound in an aqueous buffer.[4]
Materials:
-
Solid this compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Shaker incubator
-
Filtration device (e.g., 0.45 µm PVDF filter)
-
LC-MS or HPLC system for quantification
Procedure:
-
Sample Preparation:
-
Add an excess amount of the solid compound to a vial containing the aqueous buffer.
-
Ensure that undissolved solid remains visible.
-
-
Equilibration:
-
Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-72 hours to allow the solution to reach equilibrium.[4]
-
-
Sample Processing:
-
After incubation, allow the vials to stand to let the excess solid settle.
-
Filter the solution to remove any undissolved particles.
-
-
Quantification:
-
Analyze the filtrate using a validated LC-MS or HPLC method to determine the concentration of the dissolved compound.[6]
-
This concentration represents the thermodynamic solubility.
-
Visualizations
The following diagrams illustrate the experimental workflows for determining solubility.
Caption: Workflow for DMSO Solubility Determination.
Caption: Workflows for Kinetic and Thermodynamic Aqueous Solubility.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. benchchem.com [benchchem.com]
The Multifaceted Biological Activities of 3-Amino-Indazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-amino-indazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological processes. Derivatives of this heterocyclic core have demonstrated significant therapeutic potential, particularly in the fields of oncology and inflammation. This technical guide provides an in-depth overview of the biological activities of 3-amino-indazole derivatives, with a focus on their mechanisms of action as kinase inhibitors. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to support further research and drug development efforts.
Data Presentation: Quantitative Bioactivity of 3-Amino-Indazole Derivatives
The following tables summarize the in vitro biological activities of representative 3-amino-indazole derivatives against various kinases and cancer cell lines. This data provides a quantitative basis for understanding their structure-activity relationships and therapeutic potential.
Table 1: Inhibitory Activity of 3-Amino-Indazole Derivatives against Protein Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| Linifanib (ABT-869) | VEGFR1/Flt-1 | 4 | [1] |
| VEGFR2/KDR | 3 | [1] | |
| PDGFRβ | 66 | [1] | |
| FLT3 | 4 | [1] | |
| CSF-1R | 7 | [2] | |
| c-Kit | - | - | |
| AKE-72 | BCR-ABLWT | < 0.5 | [3] |
| BCR-ABLT315I | 9 | [3] | |
| Compound 8r | FLT3 | 41.6 | [4] |
| FLT3-D835Y | 5.64 | [4] | |
| Compound 10 | FGFR1 | 2000 | [5] |
| FGFR2 | 800 | [5] | |
| FGFR3 | 4500 | [5] | |
| Pazopanib | VEGFR-2 | 30 | [6] |
| Axitinib | VEGFR-2 | 0.2 | [7] |
| Entrectinib | ALK | 12 | [8] |
Table 2: Antiproliferative Activity of 3-Amino-Indazole Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50 (µM) | IC50 (µM) | Reference |
| 3-amino-N-phenyl-1H-indazole-1-carboxamide (10d) | SR (Leukemia) | Leukemia | 0.0153 | - | [9] |
| 3-amino-N-phenyl-1H-indazole-1-carboxamide (10e) | Various | - | < 1 | - | [9] |
| Compound 1c | K562 | Leukemia | 1.90 (mean) | - | [10] |
| Colon Cell Lines | Colon Cancer | 0.041-33.6 | - | [10] | |
| Melanoma Cell Lines | Melanoma | 0.041-33.6 | - | [10] | |
| Compound 2f | 4T1 | Breast Cancer | - | 0.23 | [6] |
| A549 | Lung Cancer | - | 1.15 | [6] | |
| HepG2 | Liver Cancer | - | 0.80 | [6] | |
| MCF-7 | Breast Cancer | - | 0.34 | [6] | |
| HCT116 | Colon Cancer | - | - | [6] | |
| Compound 6o | K562 | Chronic Myeloid Leukemia | - | 5.15 | [11] |
| A549 | Lung Cancer | - | - | [11] | |
| PC-3 | Prostate Cancer | - | - | [11] | |
| Hep-G2 | Liver Cancer | - | - | [11] | |
| HEK-293 (non-cancerous) | - | - | 33.2 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of 3-amino-indazole derivatives.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro potency of a 3-amino-indazole derivative against a specific protein kinase, such as VEGFR-2, using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (3-amino-indazole derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare a 1x kinase buffer solution.
-
Compound Dilution: Prepare a serial dilution of the test compound in 1x kinase buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Master Mix Preparation: Prepare a master mix containing 1x kinase buffer, ATP, and the kinase substrate.
-
Kinase Reaction:
-
Add the master mix to each well of the 96-well plate.
-
Add the diluted test compound or vehicle (DMSO) to the respective wells.
-
Initiate the reaction by adding the recombinant kinase to each well, except for the "blank" wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ATP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[12][13]
NCI-60 Human Tumor Cell Line Screen (Sulforhodamine B Assay)
This protocol is based on the standardized NCI-60 screen, a widely used method for evaluating the antiproliferative activity of compounds against a panel of 60 human cancer cell lines.[14][15][16][17][18]
Materials:
-
NCI-60 cell lines
-
RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine
-
Test compound dissolved in DMSO
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
-
Automated plate reader (515 nm)
Procedure:
-
Cell Plating: Inoculate cells into 96-well plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time. Incubate for 24 hours.
-
Time-Zero Plates: After 24 hours, fix one set of plates with TCA to determine the cell population at the time of drug addition (Tz).
-
Compound Addition: Add the test compound at various concentrations (typically a five-log dilution series) to the remaining plates. Incubate for an additional 48 hours.
-
Cell Fixation: Terminate the assay by adding cold TCA to each well and incubate for 60 minutes at 4°C.
-
Staining: Wash the plates five times with water and air dry. Add SRB solution to each well and incubate for 10 minutes at room temperature.
-
Washing: Remove the unbound SRB by washing five times with 1% acetic acid and air dry the plates.
-
Solubilization: Add Tris base solution to each well to solubilize the bound dye.
-
Data Acquisition: Read the absorbance at 515 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition. The GI50 (concentration causing 50% growth inhibition) is a common metric derived from this assay.
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in response to treatment with a 3-amino-indazole derivative using propidium iodide (PI) staining and flow cytometry.[2][9][19][20][21]
Materials:
-
Cultured cells treated with the test compound or vehicle
-
Phosphate-buffered saline (PBS), cold
-
70% ethanol, cold
-
Propidium iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest treated and control cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Fixation: Resuspend the cell pellet in cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C or for at least 30 minutes on ice.
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in the PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Analyze the stained cells using a flow cytometer. Excite PI at 488 nm and measure the emission at approximately 617 nm. Collect data from at least 10,000 events per sample.
-
Data Analysis: Generate DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Analyze the data using appropriate software (e.g., ModFit LT, FlowJo).
Western Blotting for Cell Cycle Regulatory Proteins
This protocol describes the detection of key cell cycle regulatory proteins (e.g., Cyclin B1, CDK1, pRb) by Western blotting to investigate the mechanism of cell cycle arrest induced by 3-amino-indazole derivatives.[1][22][23][24][25]
Materials:
-
Cell lysates from treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for the proteins of interest)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Detect the protein bands using an ECL detection system and an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is used to evaluate the anti-inflammatory properties of 3-amino-indazole derivatives in a rat model of acute inflammation.[5][8][26][27][28]
Materials:
-
Male Wistar or Sprague-Dawley rats
-
Test compound (3-amino-indazole derivative)
-
Vehicle control (e.g., saline, carboxymethyl cellulose)
-
Positive control (e.g., indomethacin)
-
1% carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions and divide them into control and treatment groups.
-
Compound Administration: Administer the test compound, vehicle, or positive control to the respective groups (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point. The formula for calculating the percentage of inhibition is: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by 3-amino-indazole derivatives and standardized experimental workflows.
Signaling Pathways
Caption: VEGFR/PDGFR signaling pathway and points of inhibition.
Caption: PI3K/AKT/mTOR signaling pathway inhibition.
Experimental Workflows
Caption: In Vitro Kinase Inhibition Assay Workflow.
Caption: Cell Cycle Analysis Workflow.
References
- 1. Western Blot Protocol | Proteintech Group [ptglab.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. tools.thermofisher.cn [tools.thermofisher.cn]
- 5. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. inotiv.com [inotiv.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. dctd.cancer.gov [dctd.cancer.gov]
- 15. dctd.cancer.gov [dctd.cancer.gov]
- 16. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. protocols.io [protocols.io]
- 24. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 25. addgene.org [addgene.org]
- 26. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bio-protocol.org [bio-protocol.org]
- 28. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
3-Amino-1H-indazole-6-carboxylic Acid: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-amino-1H-indazole-6-carboxylic acid core is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged scaffold." This designation stems from its recurring presence in a multitude of biologically active compounds that demonstrate high affinity for a diverse array of protein targets.[1][2] Its rigid bicyclic structure, coupled with the strategic placement of amino and carboxylic acid functional groups, provides a versatile template for the design of potent and selective inhibitors, particularly in the realm of oncology. This guide delves into the synthesis, biological significance, and therapeutic applications of this remarkable scaffold, offering a comprehensive resource for professionals in drug discovery and development.
The Strategic Advantage of the Indazole Scaffold
Privileged scaffolds are molecular frameworks that can serve as ligands for multiple, distinct biological targets.[2][3] The 3-amino-1H-indazole structure embodies the key characteristics of a privileged scaffold:
-
Structural Rigidity: The fused ring system provides a defined three-dimensional conformation, reducing the entropic penalty upon binding to a target protein.
-
Hydrogen Bonding Capabilities: The amino group and the indazole nitrogen atoms act as key hydrogen bond donors and acceptors, crucial for anchoring the molecule within a protein's active site.[4]
-
Vectors for Derivatization: The scaffold presents multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2]
-
Bioisosteric Potential: The carboxylic acid group can be replaced with other acidic bioisosteres to modulate properties like membrane permeability and metabolic stability.[5][6]
Synthetic Strategies
The synthesis of the this compound core and its derivatives typically involves multi-step sequences. While a definitive, publicly available, step-by-step protocol for the parent 6-carboxylic acid compound is not readily found, synthetic routes for closely related analogues provide a clear blueprint. A common strategy involves the cyclization of appropriately substituted benzonitriles.
General Synthetic Protocol for 3-Aminoindazole Derivatives
A prevalent method for the synthesis of 3-aminoindazoles starts from 2-halobenzonitriles. The following is a generalized protocol based on established literature procedures:[7][8]
Step 1: Palladium-Catalyzed Arylation of Benzophenone Hydrazone with a 2-Bromobenzonitrile Derivative.
-
To a solution of the appropriately substituted 2-bromobenzonitrile (1 equivalent) in an anhydrous solvent such as toluene, add benzophenone hydrazone (1.1 equivalents), a palladium catalyst (e.g., Pd(OAc)2, ~2 mol%), and a suitable phosphine ligand (e.g., BINAP, ~3 mol%).
-
Add a base, typically sodium tert-butoxide (1.4 equivalents).
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Acidic Deprotection and Cyclization.
-
Dissolve the product from Step 1 in a suitable solvent mixture, such as tetrahydrofuran and water.
-
Add a strong acid, for instance, hydrochloric acid (e.g., 3N solution).
-
Heat the mixture to reflux (around 100 °C) for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting 3-aminoindazole derivative by column chromatography or recrystallization.
For the synthesis of carboxamide derivatives from a carboxylic acid precursor, standard peptide coupling conditions are employed.[9][10]
Experimental Protocol: Synthesis of 1H-Indazole-3-carboxamides
-
To a solution of the 1H-indazole-3-carboxylic acid (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add a coupling agent such as HOBT (1.2 equivalents) and EDC.HCl (1.2 equivalents), followed by a tertiary amine base like triethylamine (3 equivalents).[10]
-
Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.[10]
-
Add the desired amine (1 equivalent) and continue stirring at room temperature for 4-6 hours.[10]
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice water to precipitate the product.[10]
-
Extract the product with a suitable organic solvent, such as a mixture of chloroform and methanol.[10]
-
Wash the combined organic layers with 10% sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.[10]
-
Evaporate the solvent under reduced pressure and purify the crude product by column chromatography.[10]
Therapeutic Applications in Oncology: Targeting Key Signaling Pathways
Derivatives of this compound have shown significant promise as inhibitors of various protein kinases and other key proteins implicated in cancer progression.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Many potent kinase inhibitors utilize the 3-aminoindazole scaffold to anchor within the ATP-binding site of the kinase domain. The amino group often forms crucial hydrogen bonds with the hinge region of the kinase.[4]
VEGFR and FGFR Inhibition:
Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs) are key drivers of tumor angiogenesis and proliferation.[3][4][9][11][12][13] Several indazole-based compounds have demonstrated potent inhibition of these kinases.
-
Pazopanib , an approved anti-cancer drug, features a related indazole scaffold and is a multi-kinase inhibitor targeting VEGFR, PDGFR, and c-Kit.[14]
-
Numerous research compounds incorporating the 3-aminoindazole core exhibit nanomolar IC50 values against VEGFR-2 and FGFR1/2.[4][15][16]
Below is a diagram illustrating the VEGFR signaling pathway, a primary target for many indazole-based inhibitors.
References
- 1. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Indazole synthesis [organic-chemistry.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 12. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. benthamdirect.com [benthamdirect.com]
Unlocking Therapeutic Potential: A Technical Guide to 3-Amino-1H-indazole-6-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide focuses on the therapeutic potential of derivatives of 3-amino-1H-indazole-6-carboxylic acid, a versatile building block for the development of novel therapeutics. This document provides an in-depth analysis of potential therapeutic targets, structure-activity relationships, and detailed experimental protocols to facilitate further research and drug discovery efforts in this promising area.
Core Biological Activities and Potential Therapeutic Targets
Derivatives of the this compound scaffold have shown significant promise in modulating key biological pathways implicated in a range of diseases, including inflammatory disorders, metabolic diseases, and cancer. Two primary therapeutic target classes have emerged for close analogs of this core structure: Calcium-Release Activated Calcium (CRAC) channels and G-protein coupled receptor 120 (GPR120) .
Calcium-Release Activated Calcium (CRAC) Channel Inhibition
Structurally related indazole-3-carboxamides, which can be synthesized from the 6-carboxylic acid moiety, have been identified as potent blockers of CRAC channels.[1][2] CRAC channels are crucial for calcium signaling in various cell types, particularly immune cells like mast cells and T cells.[2] Dysregulation of CRAC channel activity is implicated in numerous inflammatory and autoimmune diseases. Inhibition of these channels presents a promising therapeutic strategy for conditions such as rheumatoid arthritis, psoriasis, and allergic asthma.
The general structure-activity relationship (SAR) for indazole-3-carboxamide CRAC channel blockers suggests that the nature of the amide substituent significantly influences potency.
G-Protein Coupled Receptor 120 (GPR120) Agonism
Indazole-6-phenylcyclopropylcarboxylic acids have been identified as selective agonists of GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4).[3] GPR120 is a receptor for long-chain free fatty acids and is predominantly expressed in adipose tissue and macrophages. Its activation is associated with anti-inflammatory effects and improved glucose metabolism, making it an attractive target for the treatment of type 2 diabetes and obesity.[3]
Quantitative Data Summary
The following tables summarize the biological activity of representative indazole derivatives targeting CRAC channels and GPR120.
| Compound ID | Target | Assay | IC50 / EC50 (µM) | Cell Line | Reference |
| Indazole-3-carboxamide 1 | CRAC Channel | Calcium Influx | 0.85 | RBL-2H3 | [1] |
| Indazole-3-carboxamide 2 | CRAC Channel | Calcium Influx | 1.2 | RBL-2H3 | [1] |
| Indazole-6-phenylcyclopropylcarboxylic acid 1 | GPR120 | Calcium Mobilization | 0.05 | CHO-hGPR120 | [3] |
| Indazole-6-phenylcyclopropylcarboxylic acid 2 | GPR120 | Calcium Mobilization | 0.12 | CHO-hGPR120 | [3] |
Key Experimental Protocols
Detailed methodologies for evaluating the activity of this compound derivatives against the identified targets are provided below.
CRAC Channel Inhibition: Calcium Influx Assay
Objective: To measure the inhibition of store-operated calcium entry (SOCE) mediated by CRAC channels.
Materials:
-
Rat basophilic leukemia (RBL-2H3) cells
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 10 mM HEPES, 150 mM NaCl, 5 mM KCl, 1 mM MgCl2, 10 mM glucose, pH 7.4
-
Calcium-free HBS (containing 1 mM EGTA)
-
Thapsigargin (SERCA pump inhibitor)
-
Test compounds (derivatives of this compound)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells into 96-well plates at a density of 5 x 10^4 cells/well and culture overnight.
-
Dye Loading: Wash cells once with HBS. Load cells with 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBS for 45 minutes at 37°C.
-
Washing: Wash cells twice with calcium-free HBS to remove extracellular dye.
-
Compound Incubation: Add test compounds at various concentrations to the wells and incubate for 15 minutes at room temperature.
-
Store Depletion: Place the plate in the fluorescence plate reader. Record baseline fluorescence for 1 minute. Add thapsigargin to a final concentration of 1 µM to deplete intracellular calcium stores and record the fluorescence signal for 5 minutes.
-
Calcium Add-back: Add CaCl2 to a final concentration of 2 mM to initiate SOCE and record the fluorescence signal for a further 5 minutes.
-
Data Analysis: The increase in fluorescence intensity after the addition of CaCl2 represents SOCE. Calculate the percentage inhibition of SOCE by the test compounds compared to a vehicle control.
Mast Cell Degranulation: β-Hexosaminidase Release Assay
Objective: To assess the effect of test compounds on the degranulation of mast cells.
Materials:
-
RBL-2H3 cells
-
Anti-dinitrophenyl (DNP)-IgE
-
DNP-human serum albumin (HSA)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Citrate buffer (0.1 M, pH 4.5)
-
Stop solution (0.1 M Na2CO3/NaHCO3 buffer, pH 10.0)
-
96-well microplates
-
Microplate reader
Procedure:
-
Sensitization: Seed RBL-2H3 cells in a 96-well plate and sensitize with anti-DNP-IgE (0.5 µg/mL) overnight.
-
Washing and Compound Treatment: Wash the cells twice with Tyrode's buffer. Pre-incubate the cells with various concentrations of the test compound for 30 minutes.
-
Stimulation: Stimulate the cells with DNP-HSA (100 ng/mL) for 1 hour at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Enzyme Reaction: In a new plate, mix the supernatant with an equal volume of pNAG solution in citrate buffer and incubate for 1 hour at 37°C.
-
Stopping the Reaction: Add the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The percentage of β-hexosaminidase release is calculated relative to the total cellular content (determined by lysing the cells with Triton X-100).
Pro-inflammatory Cytokine Release: TNF-α ELISA
Objective: To quantify the inhibition of TNF-α release from activated mast cells.
Materials:
-
RBL-2H3 cells
-
Anti-DNP-IgE and DNP-HSA
-
Commercial TNF-α ELISA kit
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Cell Culture and Stimulation: Follow the same procedure for cell sensitization, compound treatment, and stimulation as in the β-hexosaminidase release assay.
-
Supernatant Collection: Collect the cell culture supernatant after stimulation.
-
ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody for TNF-α.
-
Adding the collected supernatants and standards to the wells.
-
Incubating to allow TNF-α to bind to the capture antibody.
-
Washing the plate and adding a detection antibody.
-
Adding an enzyme-linked secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
Data Analysis: Calculate the concentration of TNF-α in the supernatants by comparing the absorbance values to a standard curve.
GPR120 Agonist Activity: Calcium Mobilization Assay
Objective: To measure the agonist activity of test compounds on GPR120-mediated intracellular calcium mobilization.
Materials:
-
CHO or HEK293 cells stably expressing human GPR120 (CHO-hGPR120)
-
Fluo-4 AM or a similar calcium-sensitive dye
-
Pluronic F-127
-
Assay buffer (e.g., HBSS)
-
Test compounds
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Seeding: Seed CHO-hGPR120 cells into 96-well plates and allow them to attach overnight.
-
Dye Loading: Load the cells with Fluo-4 AM in assay buffer for 1 hour at 37°C.
-
Washing: Wash the cells with assay buffer to remove excess dye.
-
Assay: Place the plate in the fluorescence microplate reader. Record baseline fluorescence.
-
Compound Addition: Inject the test compounds at various concentrations and immediately start recording the fluorescence signal for 2-3 minutes to capture the transient calcium peak.
-
Data Analysis: The increase in fluorescence intensity upon compound addition reflects GPR120-mediated calcium mobilization. Calculate the EC50 values for the test compounds.
Visualizing Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: CRAC Channel Signaling Pathway in Mast Cells.
Caption: Calcium Influx Assay Workflow.
Caption: GPR120 Signaling Pathway.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics targeting a range of diseases. Its derivatives have demonstrated potent activity as both CRAC channel inhibitors and GPR120 agonists, highlighting the versatility of this chemical core. The detailed experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of new medicines based on this privileged indazole structure. Further exploration of the structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the potential of these compounds into clinically effective treatments.
References
- 1. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel and Selective G-Protein Coupled Receptor 120 (GPR120) Agonists for the Treatment of Type 2 Diabetes Mellitus [mdpi.com]
The 3-Amino-Indazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-amino-indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous clinically successful and investigational drugs. Its unique structural and electronic properties allow for versatile interactions with a range of biological targets, making it a cornerstone in the development of novel therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the 3-amino-indazole scaffold, detailing its synthesis, biological activities, and therapeutic applications, with a focus on kinase and PARP inhibition.
The 3-Amino-Indazole Core: A Favorable Pharmacophore
The 3-amino-indazole moiety is a bicyclic heteroaromatic system consisting of a benzene ring fused to a pyrazole ring, with an amino group at the 3-position.[1] This arrangement offers several key advantages for drug design:
-
Hydrogen Bonding Capabilities: The amino group and the pyrazole ring nitrogens can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with the hinge region of kinases and the active sites of other enzymes.[2]
-
Structural Rigidity and Planarity: The rigid, planar nature of the indazole core provides a stable platform for the precise positioning of substituent groups, enabling tailored interactions with target proteins.
-
Versatile Substitution Patterns: The scaffold allows for chemical modifications at multiple positions, particularly at the N1, N2, and C5, C6 positions of the indazole ring, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3]
Synthesis of the 3-Amino-Indazole Scaffold and Derivatives
The construction of the 3-amino-indazole core and its subsequent derivatization are critical steps in the drug discovery process. Several synthetic strategies have been developed to efficiently access this key scaffold.
General Synthesis of 3-Amino-1H-indazoles
A common and efficient method for the synthesis of the 3-amino-1H-indazole core involves the cyclization of ortho-halobenzonitriles with hydrazine.[4][5]
Experimental Protocol: Synthesis of 3-Amino-1H-indazole from 2-Fluorobenzonitrile [5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluorobenzonitrile (1.0 eq) in a suitable solvent such as n-butanol or ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (2.0-5.0 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum to yield the 3-amino-1H-indazole. Further purification can be achieved by recrystallization if necessary.
An alternative route utilizes 2-bromobenzonitriles in a two-step process involving a palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection and cyclization sequence.[6]
Derivatization by Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for introducing aryl or heteroaryl substituents onto the indazole scaffold, typically at a halogenated position (e.g., 5-bromo-3-amino-indazole).[7][8] This allows for the exploration of structure-activity relationships and the optimization of compound properties.
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-3-amino-indazole [8]
-
Reaction Setup: In a microwave vial or a round-bottom flask, combine 5-bromo-3-amino-indazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base, typically cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Solvent: Add a degassed solvent system, commonly a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon). If using conventional heating, reflux for 8-24 hours. For microwave-assisted synthesis, heat to 120-150 °C for 15-60 minutes.[9]
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired C5-arylated 3-amino-indazole derivative.
Biological Activities and Therapeutic Targets
3-Amino-indazole derivatives have demonstrated a broad spectrum of biological activities, with a significant impact on cancer therapy.[3] The primary targets for this scaffold are protein kinases and poly(ADP-ribose) polymerase (PARP).
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The 3-amino-indazole scaffold has proven to be an excellent "hinge-binding" motif, effectively targeting the ATP-binding site of numerous kinases.
Key Kinase Targets:
-
Anaplastic Lymphoma Kinase (ALK): Entrectinib is a potent ALK inhibitor.[1]
-
Fibroblast Growth Factor Receptor (FGFR): Several 3-amino-indazole derivatives have been developed as FGFR inhibitors.[1]
-
FMS-like Tyrosine Kinase 3 (FLT3): This is a key target in acute myeloid leukemia (AML), and numerous 3-amino-indazole-based inhibitors have been reported.
-
Platelet-Derived Growth Factor Receptor (PDGFRα) and Kit: These kinases are also targeted by this scaffold.
-
Glycogen Synthase Kinase 3β (GSK3β): 3-Amino-1H-indazoles have been identified as inhibitors of GSK3β.[2]
-
BCR-ABL: This fusion protein, characteristic of chronic myeloid leukemia (CML), is another important target.
Quantitative Data on 3-Amino-Indazole Based Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ / EC₅₀ | Reference |
| Entrectinib | ALK | 12 nM | [1] |
| Derivative 99 | FGFR1 | 2.9 nM | [1] |
| Compound 4 | FLT3 | <10 nM (EC₅₀) | |
| Compound 11 | PDGFRα-T674M | <10 nM (EC₅₀) | |
| Compound 4 | Kit-T670I | <10 nM (EC₅₀) | |
| AKE-72 | BCR-ABL (T315I) | 9 nM |
Poly(ADP-ribose) Polymerase (PARP) Inhibition
PARP enzymes, particularly PARP1, are central to the DNA damage response (DDR). Inhibiting PARP in cancer cells with pre-existing DNA repair defects (e.g., BRCA1/2 mutations) leads to synthetic lethality. Niraparib (MK-4827), a 2H-indazole-7-carboxamide, is a potent PARP1/2 inhibitor.[10]
Quantitative Data on 3-Amino-Indazole Based PARP Inhibitors
| Compound | Target | IC₅₀ | Reference |
| Niraparib (MK-4827) | PARP1 | 3.8 nM | [10] |
| Niraparib (MK-4827) | PARP2 | 2.1 nM | [10] |
Experimental Protocols for Biological Evaluation
The biological activity of 3-amino-indazole derivatives is typically assessed through a series of in vitro assays.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[1][11]
Experimental Protocol: ADP-Glo™ Kinase Assay [1][11]
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and the 3-amino-indazole test compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell-Based PARP Inhibition Assay (ELISA)
This assay quantifies the level of poly(ADP-ribose) (PAR) in cell lysates, which is a direct measure of PARP activity.[12][13]
Experimental Protocol: Cell-Based PARP Inhibition ELISA [12][13]
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 3-amino-indazole test compound for a specified duration.
-
Induce DNA damage (e.g., with H₂O₂) to activate PARP.
-
-
Cell Lysis:
-
Lyse the cells using a suitable lysis buffer containing PARP inhibitors (to prevent ex vivo PAR formation). Trichloroacetic acid (TCA) precipitation is also an effective method to inactivate enzymes.[13]
-
-
ELISA:
-
Coat a high-binding ELISA plate with an anti-PAR antibody.
-
Add the cell lysates to the wells and incubate to allow the capture of PAR.
-
Wash the wells and add a detection antibody (e.g., a biotinylated anti-PAR antibody).
-
Add a streptavidin-HRP conjugate and then a chromogenic substrate.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of PARP inhibition and determine the cellular IC₅₀ value.
-
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay used to assess the anti-proliferative effects of the compounds on cancer cell lines.[4][14][15][16]
Experimental Protocol: MTT Assay [4][14][15][16]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 3-amino-indazole compounds for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[16]
Western Blotting for Phosphorylated Proteins
Western blotting is used to determine the effect of the inhibitors on the phosphorylation status of target kinases and their downstream signaling proteins.[17][18]
Experimental Protocol: Western Blot for p-FLT3 and p-STAT5 [7][17]
-
Cell Treatment and Lysis: Treat FLT3-mutant AML cells (e.g., MV4-11) with the 3-amino-indazole inhibitor for a short period (e.g., 2 hours). Lyse the cells in a buffer containing phosphatase and protease inhibitors.[17]
-
Protein Quantification and SDS-PAGE: Determine the protein concentration of the lysates and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with primary antibodies specific for phosphorylated FLT3 (p-FLT3) and phosphorylated STAT5 (p-STAT5) overnight at 4°C.[18]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze the band intensities to determine the extent of inhibition of phosphorylation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding of the role of 3-amino-indazole scaffolds in drug discovery.
Signaling Pathways
ALK Signaling Pathway and Inhibition
Caption: ALK signaling pathway and its inhibition by Entrectinib.
FLT3 Signaling Pathway and Inhibition
Caption: FLT3 signaling cascade and its therapeutic targeting.
PARP1-Mediated DNA Repair and Inhibition
Caption: PARP1 in DNA repair and the mechanism of synthetic lethality.
Experimental and Logical Workflows
General Workflow for 3-Amino-Indazole Inhibitor Discovery
Caption: A typical workflow for discovering 3-amino-indazole inhibitors.
Conclusion and Future Perspectives
The 3-amino-indazole scaffold has firmly established its importance in drug discovery, leading to the development of life-saving medicines. Its versatility as a kinase and PARP inhibitor highlights its privileged nature. Future research will likely focus on several key areas:
-
Novel Target Identification: Exploring the potential of 3-amino-indazoles to inhibit other classes of enzymes and receptors.
-
Overcoming Drug Resistance: Designing next-generation inhibitors that are effective against resistant mutations that arise during therapy.
-
Targeted Drug Delivery: Developing strategies to deliver 3-amino-indazole-based drugs specifically to tumor tissues, thereby enhancing efficacy and reducing side effects.
-
Combination Therapies: Investigating the synergistic effects of 3-amino-indazole inhibitors with other anti-cancer agents to improve patient outcomes.
The continued exploration and optimization of the 3-amino-indazole scaffold promise to yield a new generation of targeted therapies for a wide range of diseases, further solidifying its legacy in medicinal chemistry.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. OTS167 blocks FLT3 translation and synergizes with FLT3 inhibitors in FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indazole synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. ulab360.com [ulab360.com]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. An enzyme-linked immunosorbent assay-based system for determining the physiological level of poly(ADP-ribose) in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. texaschildrens.org [texaschildrens.org]
- 15. benchchem.com [benchchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. benchchem.com [benchchem.com]
- 18. Phospho-FLT3 (Tyr591) Antibody | Cell Signaling Technology [cellsignal.com]
A Technical Guide to the Mechanism of Action of 3-Amino-Indazole Based Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 3-amino-indazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a core component for a multitude of potent and selective protein kinase inhibitors. These inhibitors are predominantly ATP-competitive, leveraging the unique geometry and hydrogen-bonding capabilities of the 3-amino-indazole moiety to secure high-affinity interactions within the kinase ATP-binding pocket. This technical guide provides an in-depth exploration of their mechanism of action, detailing their binding modes, key kinase targets, and the critical signaling pathways they modulate. It includes a summary of quantitative inhibitory data, outlines common experimental methodologies for their characterization, and provides visual diagrams of key pathways and workflows to facilitate a comprehensive understanding for drug development professionals.
Core Mechanism of Action: Hinge-Binding and ATP Competition
The primary mechanism of action for 3-amino-indazole based inhibitors is competitive inhibition of adenosine triphosphate (ATP) binding. The 3-amino-indazole core functions as a highly effective "hinge-binding" motif.[1][2] The hinge region of a kinase is a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain and is crucial for the binding of the adenine ring of ATP.
The 3-amino group and the adjacent indazole ring nitrogen of the scaffold are perfectly positioned to form a pair of critical hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues.[3][4] This bidentate hydrogen bond interaction mimics the binding of the adenine moiety of ATP, effectively anchoring the inhibitor within the active site and blocking ATP from binding, thereby preventing the phosphotransfer reaction.
Binding Modes: Type I vs. Type II Inhibition
3-Amino-indazole inhibitors can be classified into two main types based on the kinase conformation they target:
-
Type I Inhibitors: These inhibitors bind to the active conformation of the kinase, where the "DFG" (Asp-Phe-Gly) motif in the activation loop is in the "in" position (DFG-in). This is the conformation that is competent to bind ATP and catalyze phosphorylation.
-
Type II Inhibitors: These inhibitors bind to and stabilize an inactive conformation of the kinase, typically the "DFG-out" conformation.[5] In this state, the Phe residue of the DFG motif is flipped into the ATP-binding site, revealing an adjacent allosteric pocket that can be occupied by the inhibitor. This mode of inhibition can offer greater selectivity.[5]
The specific binding mode is determined by the substituents attached to the 3-amino-indazole core, which can be designed to exploit additional hydrophobic and polar interactions within and beyond the ATP-binding site.[5]
Key Kinase Targets and Quantitative Data
The versatility of the 3-amino-indazole scaffold has led to the development of inhibitors against a wide array of kinase families, implicated in oncology, inflammation, and other diseases.
Table 1: Inhibitory Activity of Representative 3-Amino-Indazole Compounds
| Compound Class/Example | Target Kinase(s) | Inhibition Metric | Value | Reference(s) |
| 3-amino-1H-indazol-6-yl-benzamides | FLT3, PDGFRα-T674M, c-Kit-T670I | EC50 | Single-digit nM | [5][6] |
| AKE-72 (Diarylamide 3-aminoindazole) | BCR-ABL (Wild-Type) | IC50 | < 0.5 nM | [4][7] |
| AKE-72 (Diarylamide 3-aminoindazole) | BCR-ABL (T315I Mutant) | IC50 | 9 nM | [4][7] |
| SR-3737 (Indazole-based) | JNK3 | IC50 | 12 nM | [8] |
| SR-3737 (Indazole-based) | p38 MAP Kinase | IC50 | 3 nM | [8] |
| 3-ethynyl-1H-indazole (Compound 10) | PI3Kα | IC50 | 361 nM | [9] |
| 3-vinylindazole (Compound 7mb) | TrkA, TrkB, TrkC | IC50 | 1.6 nM, 2.9 nM, 2.0 nM | [10] |
| 1H-Indazol-3-amine derivative (Compound 14d) | FGFR1 | IC50 | 5.5 nM | [3] |
Note: IC50 (Half maximal inhibitory concentration) and EC50 (Half maximal effective concentration) values are measures of a compound's potency.
Modulation of Key Signaling Pathways
By inhibiting specific kinases, these compounds can effectively shut down aberrant signaling cascades that drive disease pathology. Below are diagrams of key pathways targeted by 3-amino-indazole inhibitors.
Receptor Tyrosine Kinase (RTK) Signaling
Many 3-amino-indazole inhibitors target RTKs like VEGFR, PDGFR, and FLT3, which are crucial for cell growth, proliferation, and angiogenesis.
Caption: Inhibition of a Receptor Tyrosine Kinase (RTK) signaling cascade.
MAPK/p38 Signaling Pathway
The p38 MAP kinase is a key mediator of inflammatory responses.[11][12] Inhibitors targeting p38 are investigated for treating inflammatory diseases.
Caption: The p38 MAPK signaling pathway and its point of inhibition.
Syk Signaling in B-Cells
Spleen Tyrosine Kinase (Syk) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, making it a target for autoimmune diseases and B-cell malignancies.[13][14]
Caption: Inhibition of the Syk signaling cascade downstream of the B-Cell Receptor.
Key Experimental Methodologies
Characterizing the mechanism of action of 3-amino-indazole inhibitors involves a tiered approach, moving from biochemical assays to cellular and in vivo models.
Experimental Workflow
Caption: A typical experimental workflow for kinase inhibitor characterization.
Protocols Overview
While detailed, step-by-step protocols are specific to each laboratory and experiment, the principles of key assays are outlined below.
A. Biochemical Kinase Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of the inhibitor required to reduce the activity of a purified kinase enzyme by 50%.
-
Methodology:
-
A purified, recombinant kinase enzyme is incubated in a microplate well with a specific peptide substrate and ATP (often radiolabeled ³³P-ATP or coupled to a fluorescence/luminescence detection system).
-
The 3-amino-indazole inhibitor is added across a range of concentrations (e.g., 10-point serial dilution).
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by measuring incorporated radioactivity or by using a phosphospecific antibody in an ELISA-like format.
-
The percentage of inhibition relative to a control (e.g., DMSO vehicle) is plotted against the inhibitor concentration, and the IC50 value is calculated using non-linear regression.
-
B. Cellular Proliferation Assay (EC50 Determination)
-
Objective: To measure the inhibitor's effect on the proliferation or viability of cancer cell lines that are dependent on the target kinase.
-
Methodology:
-
Cells (e.g., Ba/F3 cells engineered to express a specific kinase) are seeded into 96-well plates.[5]
-
The inhibitor is added at various concentrations and the cells are incubated for a period of time (typically 48-72 hours).
-
A viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) is added to the wells. These reagents measure metabolic activity, which correlates with the number of viable cells.
-
The signal (luminescence, absorbance, or fluorescence) is read using a plate reader.
-
The EC50 value is determined by plotting cell viability against inhibitor concentration.
-
C. Western Blot for Target Engagement
-
Objective: To confirm that the inhibitor is engaging its target within the cell by measuring the phosphorylation status of a known downstream substrate.
-
Methodology:
-
Cells are treated with the inhibitor for a defined period.
-
Cells are stimulated with a growth factor or other agent to activate the target kinase pathway.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined (e.g., via BCA assay) to ensure equal loading.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is incubated with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-ERK). A separate blot is often run with an antibody for the total amount of the substrate protein as a loading control.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.
-
A chemiluminescent substrate is added, and the resulting signal is captured. A decrease in the phosphorylated substrate in inhibitor-treated cells indicates successful target engagement.
-
Conclusion
The 3-amino-indazole scaffold is a powerful and adaptable pharmacophore for the design of ATP-competitive kinase inhibitors. Its ability to form robust hydrogen bonds with the kinase hinge region provides a strong foundation for high-potency inhibition. By modifying the substituents on the core structure, medicinal chemists can tune the inhibitor's properties to achieve desired selectivity profiles and target specific kinase conformations (DFG-in or DFG-out). A systematic experimental approach, from biochemical assays to cellular target validation, is essential for characterizing their mechanism of action and advancing these promising compounds in drug discovery pipelines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. p38 MAP kinase inhibitors: many are made, but few are chosen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
A Technical Guide to 3-amino-1H-indazole-6-carboxylic Acid: Properties, Suppliers, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-amino-1H-indazole-6-carboxylic acid, a heterocyclic aromatic compound, is a valuable building block in medicinal chemistry and drug discovery. Its rigid indazole scaffold and functional groups—an amino group and a carboxylic acid—provide versatile points for chemical modification, making it an attractive starting material for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, commercial availability, and insights into its synthesis and potential biological applications.
Chemical Identification and Properties
The fundamental identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.
| Property | Value |
| CAS Number | 871709-92-1 |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)NN=C2N |
| InChI Key | Not readily available |
| Appearance | White to off-white powder |
| Solubility | Insoluble in water |
| Storage Conditions | Stable under recommended storage conditions, sensitive to moisture. |
Commercial Supplier Information
This compound is available from various chemical suppliers. The following table summarizes a selection of vendors and their product offerings. Please note that catalog numbers, purity, and available quantities are subject to change and should be verified on the respective supplier's website.
| Supplier | Catalog Number(s) | Purity | Available Quantities |
| Sigma-Aldrich | CDS022137 | ≥95% | Inquire |
| BLD Pharm | BD238387 | 95%, 97% | 1g, 5g, 25g |
| National Analytical Corp. | N/A | 98% min | Inquire |
| Chemspace | CSC00009840473 | >95% | Inquire |
| Ambeed | A283136 | >98% | 1g, 5g, 10g, 25g |
Synthesis and Experimental Protocols
The synthesis of this compound is not widely detailed in publicly available literature with specific, step-by-step protocols. However, the synthesis of the broader class of 3-aminoindazoles is well-documented. A common and effective method involves the reaction of an appropriately substituted ortho-fluorobenzonitrile with hydrazine hydrate.[1] This reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization.
A plausible synthetic route to this compound would start from a commercially available difluorobenzonitrile derivative. The following workflow illustrates the general synthetic strategy.
Caption: Plausible synthetic workflow for this compound.
General Experimental Considerations for Indazole Synthesis:
-
Reaction Conditions: The reaction of fluorobenzonitriles with hydrazine is typically carried out in a high-boiling point solvent such as n-butanol or dimethyl sulfoxide (DMSO) at elevated temperatures.
-
Purification: Purification of the final product often involves recrystallization from a suitable solvent system or column chromatography on silica gel.
Biological Activity and Potential Applications in Drug Discovery
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] Derivatives of indazole have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Notably, the 3-aminoindazole moiety is a key pharmacophore in a number of potent kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The 3-amino group of the indazole can form critical hydrogen bond interactions within the ATP-binding pocket of many kinases.
While specific signaling pathways directly modulated by this compound are not yet elucidated in the public domain, its structural similarity to known kinase inhibitors suggests its potential as a scaffold for the development of novel inhibitors targeting various kinase families. For instance, derivatives of 3-amino-1H-indazole have been investigated as inhibitors of Pim kinases, which are involved in tumorigenesis.[2] Additionally, substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides have been shown to possess antiproliferative activity and can induce cell cycle arrest.[3]
The following diagram illustrates a generalized kinase inhibition workflow where a compound like this compound could be utilized as a starting point for inhibitor development.
Caption: A typical drug discovery workflow utilizing this compound.
This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery, particularly in the development of kinase inhibitors. Its rich chemical functionality allows for diverse structural modifications, enabling the exploration of structure-activity relationships and the optimization of potency and selectivity against various biological targets. Researchers and drug development professionals can leverage this versatile scaffold to design and synthesize novel therapeutics for a range of diseases.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Amino-1H-indazole-6-carboxylic Acid from Fluorobenzonitrile Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of 3-amino-1H-indazole-6-carboxylic acid, a key intermediate in pharmaceutical development, utilizing fluorobenzonitrile precursors. The primary synthetic route involves the cyclization of a substituted 2-fluorobenzonitrile with hydrazine.
Introduction
This compound is a valuable building block in medicinal chemistry, serving as a scaffold for a variety of therapeutic agents. The synthesis of 3-aminoindazoles from ortho-fluorobenzonitriles via reaction with hydrazine is a common and effective method. This approach leverages the reactivity of the fluorine atom, which is ortho to an activating cyano group, allowing for nucleophilic aromatic substitution by hydrazine, followed by intramolecular cyclization to form the indazole ring system.
Synthetic Pathway Overview
The general reaction for the synthesis of 3-amino-1H-indazoles from 2-fluorobenzonitrile precursors is depicted below. The reaction proceeds via a nucleophilic aromatic substitution of the fluorine atom by hydrazine, followed by an intramolecular cyclization.
Caption: General reaction workflow for the synthesis of 3-amino-1H-indazoles.
Experimental Protocols
While a specific protocol for this compound from a fluorobenzonitrile precursor is not explicitly detailed in the reviewed literature, the following protocol is adapted from a general method for the synthesis of 3-amino-1H-indazoles from ortho-fluorobenzonitriles.[1] The logical precursor for this synthesis is 4-cyano-3-fluorobenzoic acid.
Protocol 1: Synthesis of this compound
Materials:
-
4-cyano-3-fluorobenzoic acid
-
Hydrazine hydrate (N₂H₄·H₂O)
-
n-Butanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-cyano-3-fluorobenzoic acid (1 equivalent).
-
Solvent and Reagent Addition: Add n-butanol to the flask to create a suspension. To this, add hydrazine hydrate (typically 2-3 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 117-118 °C for n-butanol) and maintain reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling.
-
Isolation: If a precipitate has formed, collect the solid by filtration. Wash the solid with a small amount of cold n-butanol or diethyl ether.
-
Work-up: If the product does not precipitate, the solvent can be removed under reduced pressure. The residue can then be dissolved in water and the pH adjusted.
-
Purification: The crude product is often purified by recrystallization. To do this, dissolve the product in a minimal amount of a hot solvent (e.g., ethanol/water mixture). Upon cooling, the purified product will crystallize. Alternatively, the pH of an aqueous solution of the product can be adjusted to its isoelectric point to induce precipitation. For a carboxylic acid and an amino group, this is typically in the mildly acidic to neutral pH range.
-
Drying: Dry the purified product under vacuum to obtain the final this compound.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the synthesis of a related 3-aminoindazole derivative, 7-bromo-4-chloro-1H-indazol-3-amine, from its corresponding fluorobenzonitrile precursor. While not the exact target molecule, this data provides a valuable reference for expected outcomes.
| Precursor | Product | Reagents & Solvents | Temperature | Time | Yield | Reference |
| 3-bromo-6-chloro-2-fluorobenzonitrile | 7-bromo-4-chloro-1H-indazol-3-amine | Hydrazine | Reflux | - | 90% |
Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Concluding Remarks
The synthesis of this compound from fluorobenzonitrile precursors is a robust and efficient method. The provided protocol, based on established procedures for analogous compounds, offers a clear pathway for researchers to produce this important synthetic intermediate. Optimization of reaction conditions, such as reaction time and purification methods, may be necessary to achieve the highest possible yield and purity for specific applications.
References
Application Notes and Protocols for Amide Coupling of 3-amino-1H-indazole-6-carboxylic acid using HATU
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amide bond formation is a cornerstone of medicinal chemistry and drug development, pivotal in the synthesis of a vast array of pharmacologically active molecules, including peptides and small-molecule therapeutics.[1][2] The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-tumor and anti-inflammatory properties. The coupling of amines to indazole carboxylic acids is a key step in the synthesis of many such compounds.
This document provides a detailed protocol for the amide coupling of 3-amino-1H-indazole-6-carboxylic acid with a generic primary or secondary amine using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is a highly efficient uronium salt-based coupling reagent known for its rapid reaction times, high yields, and ability to minimize racemization.[3]
Due to the bifunctional nature of this compound, which contains both a carboxylic acid and a nucleophilic amino group, careful consideration of the reaction conditions is necessary to avoid potential side reactions such as oligomerization. This protocol will address these challenges and provide a robust starting point for synthesis.
Reaction Principle and Mechanism
The HATU-mediated amide coupling proceeds through the activation of the carboxylic acid. In the presence of a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form a carboxylate anion. This anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt intermediate. This intermediate is then rapidly converted to a more stable active ester. The subsequent addition of an amine to this activated species results in the formation of the desired amide bond, with tetramethylurea and 1-hydroxy-7-azabenzotriazole (HOAt) as byproducts.
Experimental Protocols
Protocol 1: Amide Coupling of this compound with a Primary/Secondary Amine
This protocol provides a general procedure. Optimization of stoichiometry, reaction time, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF (to achieve a concentration of approximately 0.1 M) and stir until the solid is completely dissolved.
-
Base Addition: Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes.
-
Activation: Add HATU (1.1-1.2 eq) to the reaction mixture in one portion. Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the activated acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired amide product.
Protocol 2: Amide Coupling with a Protected this compound
To mitigate the risk of self-coupling or other side reactions involving the 3-amino group, a protection strategy can be employed. The Boc (tert-butyloxycarbonyl) group is a common choice for protecting amines and is stable to the coupling conditions but can be removed under acidic conditions.
Procedure:
-
Protection: Protect the 3-amino group of this compound with a suitable protecting group (e.g., Boc anhydride) following standard literature procedures.
-
Coupling: Follow the procedure outlined in Protocol 1 using the N-protected this compound.
-
Deprotection: After purification of the coupled product, remove the protecting group under appropriate conditions (e.g., trifluoroacetic acid in DCM for a Boc group).
-
Work-up and Purification: Perform a final work-up and purification step to isolate the unprotected target amide.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for HATU-mediated amide couplings of indazole carboxylic acids and related compounds, based on literature precedents. Actual results may vary depending on the specific substrates used.
| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Purity (%) | Reference |
| 1H-Indazole-3-carboxylic acid | Various amines | HATU | DIPEA | DMF | 2-6 | 70-95 | >95 | Benchchem |
| Boc-Valine | 4-amino-N-(4-methoxybenzyl)benzamide | HATU | DIPEA | DMF | 5 | 38 | >95 | [4] |
| Aromatic Dicarboxylic Acids | Aromatic/Aliphatic Amines | HATU | - | 2-MeTHF | - | 55-89 | >95 | [1] |
| 2-(6-chloro-5-methylpyridin-3-yl)acetic acid | 1-(4-(6-aminopyridin-3-yl)piperazin-1-yl)ethanone | HATU | DIEA | DMF | 2 | 100 | >95 | [5] |
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the HATU-mediated amide coupling.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of HATU-mediated amide bond formation.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Increase reaction time and/or temperature (e.g., to 40-50 °C). Ensure anhydrous conditions as water can hydrolyze the activated ester. |
| Sub-optimal stoichiometry. | Increase the equivalents of HATU and the amine to 1.2-1.5 eq. | |
| Poor quality of reagents. | Use fresh, high-purity HATU and anhydrous solvents. | |
| Side Product Formation | Polymerization due to the free 3-amino group. | Consider protecting the 3-amino group with a Boc or other suitable protecting group. Alternatively, use a larger excess of the desired amine to outcompete the self-reaction. |
| Guanidinylation of the amine. | Pre-activate the carboxylic acid with HATU and base for 15-30 minutes before adding the amine. This minimizes the direct reaction between HATU and the amine. | |
| Difficulty in Purification | Tetramethylurea byproduct co-elutes with the product. | The byproducts are generally water-soluble. Thorough aqueous work-up should remove the majority. If problems persist, consider alternative purification techniques like reverse-phase chromatography. |
| No Reaction | Inactive reagents. | Verify the quality of HATU and ensure the base is not a salt. |
| Sterically hindered substrates. | Increase reaction temperature and time. Consider using a more potent coupling reagent if HATU proves ineffective. |
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
HATU and its byproducts can be irritants. Avoid inhalation and contact with skin and eyes.
-
DMF is a reproductive toxin. Handle with care and avoid exposure.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
By following these guidelines and protocols, researchers can effectively utilize HATU for the amide coupling of this compound, enabling the synthesis of novel compounds for drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. growingscience.com [growingscience.com]
- 3. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
Application Notes and Protocols for the Derivatization of 3-amino-1H-indazole-6-carboxylic acid using EDC/HOBt Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background information for the derivatization of 3-amino-1H-indazole-6-carboxylic acid with various amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.
Introduction
Indazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities, including anti-tumor, anti-inflammatory, and kinase inhibitory properties. The derivatization of the indazole scaffold is a key strategy in the development of novel therapeutic agents. Specifically, the formation of amide bonds from this compound allows for the exploration of structure-activity relationships (SAR) by introducing diverse chemical moieties.
The EDC/HOBt coupling reaction is a widely used method for amide bond formation due to its mild reaction conditions and the water-solubility of its urea byproduct, which simplifies purification. EDC activates the carboxylic acid group, which then reacts with HOBt to form an active ester. This intermediate is less prone to racemization and reacts efficiently with a primary or secondary amine to form the desired amide.
Reaction Mechanism and Workflow
The EDC/HOBt coupling reaction proceeds through a multi-step mechanism. Initially, EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with an amine to form the amide bond. However, this intermediate is also susceptible to side reactions. The addition of HOBt mitigates these side reactions by forming a more stable HOBt-ester intermediate, which then cleanly reacts with the amine to yield the final amide product.
Diagram of the EDC/HOBt Coupling Experimental Workflow
Caption: Experimental workflow for the EDC/HOBt coupling of this compound.
Experimental Protocols
Two protocols are provided below. Protocol 1 is a standard EDC/HOBt coupling procedure. Protocol 2 is an alternative method that may be beneficial for less reactive amines, utilizing a catalytic amount of HOBt in the presence of DMAP.
Note: The following protocols are based on general procedures for similar indazole carboxylic acids and may require optimization for this compound and specific amine substrates.[1]
Protocol 1: Standard EDC/HOBt Coupling
This protocol is adapted from a procedure for the synthesis of 1H-indazole-3-carboxamide derivatives.[2]
Materials:
-
This compound
-
Amine of interest
-
EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.0-1.2 eq), HOBt (1.2 eq), and EDC.HCl (1.2 eq).
-
Add TEA or DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: EDC Coupling with Catalytic HOBt and DMAP
This protocol is adapted from a procedure for the amidation of electron-deficient amines and may be suitable for less reactive coupling partners.[3]
Materials:
-
This compound
-
Amine of interest
-
EDC.HCl
-
HOBt
-
4-Dimethylaminopyridine (DMAP)
-
DIPEA
-
Anhydrous acetonitrile (ACN) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and the amine (1.1 eq) in anhydrous acetonitrile or dichloromethane, add DMAP (1.0 eq) and a catalytic amount of HOBt (0.1 eq).
-
Add EDC.HCl (1.1 eq) to the mixture.
-
Add DIPEA (2.0 eq) and stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for EDC/HOBt couplings based on structurally similar indazole carboxylic acids. Yields are highly dependent on the specific amine used and the purity of the starting materials.
| Entry | Carboxylic Acid | Amine | Coupling Reagents (eq) | Base (eq) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 1H-Indazole-3-carboxylic acid | Benzylamine | EDC.HCl (1.2), HOBt (1.2) | TEA (3.0) | DMF | 4-6 | 85 | [2] |
| 2 | 1H-Indazole-3-carboxylic acid | Morpholine | EDC.HCl (1.2), HOBt (1.2) | TEA (3.0) | DMF | 4-6 | 82 | [2] |
| 3 | Boc-proline | 4-amino-N-benzylbenzamide | EDC (1.0), DMAP (1.0), HOBt (0.1) | DIPEA (2.0) | ACN | 18 | 72 | [3] |
Biological Context: Modulation of the p53 Signaling Pathway
Derivatives of 3-aminoindazole have been investigated as potential anti-cancer agents. One of the key signaling pathways implicated in the action of some indazole derivatives is the p53 tumor suppressor pathway.[4] The p53 protein plays a critical role in regulating the cell cycle and inducing apoptosis in response to cellular stress. In many cancers, p53 is mutated, leading to its inactivation and uncontrolled cell proliferation.
Certain small molecules, including some indazole derivatives, have been shown to reactivate mutant p53. The proposed mechanism involves the binding of the small molecule to a pocket in the mutant p53 protein, inducing a conformational change to a more wild-type-like structure. This restored conformation allows p53 to bind to the promoter regions of its target genes, such as MDM2 (a negative regulator of p53) and PUMA (a pro-apoptotic protein), leading to cell cycle arrest and apoptosis.
Diagram of the p53 Reactivation Pathway by Indazole Derivatives
References
- 1. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of 3-amino-1H-indazole-6-yl-benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis and biological evaluation of 3-amino-1H-indazole-6-yl-benzamide derivatives. These compounds have emerged as a significant scaffold in medicinal chemistry, particularly as potent kinase inhibitors targeting key signaling pathways in oncology.
Introduction
The 3-amino-1H-indazole core is a privileged structure in drug discovery, known for its ability to act as a hinge-binder in the ATP-binding pocket of various kinases. When coupled with a benzamide moiety at the 6-position, these derivatives can be tailored to achieve high potency and selectivity against specific kinase targets. Notably, this class of compounds has shown significant activity against kinases such as Fms-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor alpha (PDGFRα), c-Kit, and BCR-ABL, including clinically relevant mutant forms.[1][2][3][4]
The strategic design of these molecules often involves structure-based approaches to target the "DFG-out" inactive conformation of the kinase activation loop, a strategy that can lead to improved selectivity and the ability to overcome resistance mutations.[1][2] This document will detail the synthetic routes to access these compounds and the assays used to characterize their biological activity.
Quantitative Data Summary
The following tables summarize the biological activity of representative 3-amino-1H-indazole-6-yl-benzamide derivatives from cited literature.
Table 1: Kinase Inhibition Profile of Representative Compounds
| Compound | Target Kinase | IC₅₀ (nM) | % Inhibition @ 50 nM | Reference |
| Compound 5 (AKE-72) | BCR-ABLWT | < 0.5 | - | [3][4] |
| BCR-ABLT315I | 9 | - | [3][4] | |
| c-Kit | - | 99.3 | [3][4] | |
| FGFR1 | - | 98.7 | [3][4] | |
| FLT3 | - | 99.2 | [3][4] | |
| PDGFRβ | - | 98.5 | [3][4] | |
| VEGFR2 | - | 97.9 | [3][4] | |
| Compound 8r | FLT3 | 41.6 | - | [5] |
| FLT3-ITD (W51) | 22.8 | - | [5] | |
| FLT3-TKD (D835Y) | 5.64 | - | [5] |
Table 2: Cellular Activity of Representative Compounds
| Compound | Cell Line | Assay Type | GI₅₀ (µM) | TGI (nM) | LC₅₀ (µM) | EC₅₀ (nM) | Reference |
| Compound 5 (AKE-72) | K-562 | Antiproliferative | - | 154 | 5.25 | - | [3][4] |
| Compound 1c | K-562 | Antiproliferative | 1.90 (mean) | - | - | - | [6] |
| Compound 4 | - | FLT3, c-Kit, PDGFRα-T674M | - | - | - | single-digit | [1][2] |
| Compound 11 | - | FLT3, c-Kit, PDGFRα-T674M | - | - | - | single-digit | [1][2] |
| Compound 6o | K562 | Antiproliferative | 5.15 | - | - | - | [7] |
| HEK-293 | Cytotoxicity | 33.2 | - | - | - | [7] |
Experimental Protocols
General Synthetic Schemes
Two primary synthetic routes for the preparation of 3-amino-1H-indazole-6-yl-benzamide derivatives are outlined below.
Scheme 1: Synthesis via Suzuki Coupling
This route typically starts with a protected 3-aminoindazole, which undergoes acylation followed by a Suzuki coupling with a substituted phenylboronic acid. The final step involves deprotection and amide bond formation.
Caption: General workflow for synthesis via Suzuki coupling.
Scheme 2: Synthesis from Indazole-6-carboxylate
This alternative route begins with methyl 1H-indazole-6-carboxylate, which is protected and then undergoes a series of functional group transformations to build the benzimidazole and benzamide moieties.
Caption: Multi-step synthesis from an indazole-6-carboxylate starting material.
Detailed Protocol: Synthesis of N-(2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl)benzamide Derivatives[5]
This protocol is adapted from the synthesis of FLT3 inhibitors.
Step 1: Protection of Indazole
-
To a solution of methyl 1H-indazole-6-carboxylate in a suitable solvent, add 3,4-dihydro-2H-pyran (DHP) under mild acidic conditions.
-
Subject the mixture to microwave irradiation at 50 °C to yield the protected compound.
Step 2: Reduction to Alcohol
-
Reduce the methyl ester of the protected indazole to the corresponding alcohol using a reducing agent such as lithium aluminum hydride (LiAlH₄) in an appropriate solvent like THF.
Step 3: Oxidation to Aldehyde
-
Oxidize the alcohol intermediate to the aldehyde using Dess-Martin periodinane.
Step 4: Benzimidazole Formation
-
React the aldehyde with 4-nitrobenzene-1,2-diamine and ammonium chloride in ethanol at reflux to form the nitro-substituted benzimidazole intermediate.
Step 5: Reduction of Nitro Group
-
Reduce the nitro group to an amine under a hydrogen atmosphere using a palladium on carbon (Pd/C) catalyst.
Step 6: Amide Coupling
-
To a solution of the amino-benzimidazole intermediate in THF, add the desired benzoic acid derivative, EDC, HOBt, and a base such as DIPEA.
-
Stir the reaction at room temperature overnight.
-
Work up the reaction by diluting with ethyl acetate and washing with saturated aqueous sodium bicarbonate.
Step 7: Deprotection
-
Remove the DHP protecting group using acidic conditions (e.g., 20% TFA in CH₂Cl₂) to yield the final benzamide derivative.
Biological Evaluation Protocols
Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against target kinases can be determined using various commercially available assay kits or established protocols. A general workflow is described below.
Caption: General workflow for an in vitro kinase inhibition assay.
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the target kinase, a suitable substrate (e.g., a fluorescently labeled peptide), and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time.
-
Stop the reaction and add a detection reagent that allows for the quantification of substrate phosphorylation.
-
Read the plate using a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds is assessed using a cell viability assay such as the MTT assay.[7]
Protocol:
-
Seed cancer cell lines (e.g., K562, A549) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds and a positive control (e.g., 5-Fluorouracil).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ (concentration for 50% growth inhibition) values.
Signaling Pathway Context
The 3-amino-1H-indazole-6-yl-benzamide derivatives discussed herein primarily target receptor tyrosine kinases (RTKs) that are often dysregulated in cancer. The inhibition of these kinases blocks downstream signaling pathways crucial for cell proliferation, survival, and angiogenesis.
Caption: Inhibition of RTK signaling by 3-amino-1H-indazole-6-yl-benzamides.
By inhibiting these key kinases, the benzamide derivatives effectively block multiple oncogenic signaling cascades, leading to reduced tumor growth and survival. This makes them a promising class of compounds for the development of targeted cancer therapies.
References
- 1. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Kinase Inhibitor Library Synthesis Using 3-amino-1H-indazole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its ability to mimic the hinge-binding motif of ATP allows for potent and selective inhibition of various kinases. This document provides detailed application notes and protocols for the synthesis of a focused kinase inhibitor library based on the 3-amino-1H-indazole-6-carboxylic acid scaffold. This scaffold is of particular interest as it presents two key points for diversification: the 3-amino group and the 6-carboxylic acid group, allowing for the generation of a library of compounds with diverse pharmacological profiles.
Derivatives of the 3-aminoindazole core have shown significant inhibitory activity against key oncogenic kinases, including FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor alpha (PDGFRα), and c-Kit. These kinases are implicated in various cancers, making this scaffold a valuable starting point for the development of novel therapeutics.
Data Presentation
The following tables summarize the inhibitory activities of representative 3-amino-1H-indazole-6-carboxamide derivatives against a selection of kinases. This data highlights the potential of this scaffold in generating potent kinase inhibitors.
Table 1: Cellular Inhibitory Activity of 3-amino-1H-indazol-6-yl-benzamide Derivatives
| Compound ID | Target Kinase | Cellular EC50 (nM) | Cell Line |
| 4 | FLT3 | <1 | MOLM13 |
| 4 | PDGFRα (T674M) | 1.8 | Ba/F3 |
| 4 | c-Kit (T670I) | 3.2 | Ba/F3 |
| 11 | FLT3 | 1.2 | MOLM13 |
| 11 | PDGFRα (T674M) | 2.5 | Ba/F3 |
| 11 | c-Kit (T670I) | 4.0 | Ba/F3 |
Data is derived from studies on 3-amino-1H-indazol-6-yl-benzamides, which are structurally related to the direct carboxamide derivatives of this compound.
Kinase Signaling Pathways
The following diagrams illustrate the signaling pathways of key kinase targets for inhibitors derived from the this compound scaffold. Inhibition of these pathways can lead to reduced cell proliferation and survival in cancer cells.
Experimental Protocols
Protocol 1: Synthesis of a 3-amino-1H-indazole-6-carboxamide Library
This protocol describes a general method for the parallel synthesis of a focused library of amide derivatives from this compound using HATU as a coupling agent.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
96-well reaction block or individual reaction vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMF (e.g., 0.1 M).
-
Dispensing Reactants: To each well of a 96-well reaction block or to individual reaction vials, add the this compound stock solution (1.0 eq).
-
Addition of Amines: Add a solution of a unique amine in DMF (1.1 eq) to each corresponding well.
-
Addition of Reagents: Add DIPEA (2.0 eq) to each well, followed by the addition of a solution of HATU in DMF (1.1 eq).
-
Reaction: Seal the reaction block or vials and shake at room temperature for 2-16 hours. The reaction progress can be monitored by LC-MS.
-
Workup: Upon completion, dilute the reaction mixtures with ethyl acetate. Wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude products by flash column chromatography or preparative HPLC to yield the desired 3-amino-1H-indazole-6-carboxamide derivatives.
Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of the synthesized compounds against a panel of kinases using the ADP-Glo™ luminescent kinase assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
Synthesized 3-amino-1H-indazole-6-carboxamide derivatives
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound in the appropriate kinase reaction buffer.
-
Initiate Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the reaction at 30°C for 60 minutes.
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and to generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cellular Kinase Phosphorylation Assay
This protocol provides a general method to assess the ability of the synthesized compounds to inhibit the phosphorylation of a target kinase in a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., MOLM-13 for FLT3)
-
Cell culture medium and supplements
-
Synthesized 3-amino-1H-indazole-6-carboxamide derivatives
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-kinase and anti-total-kinase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed the cells in a multi-well plate and allow them to adhere (if applicable). Treat the cells with various concentrations of the test compounds for a specified period (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated form of the target kinase overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-kinase signal to the total kinase signal (by stripping and re-probing the membrane with an antibody for the total kinase) to determine the extent of inhibition.
Conclusion
The this compound scaffold serves as a versatile and promising starting point for the construction of focused kinase inhibitor libraries. The synthetic protocols provided herein are robust and amenable to parallel synthesis, allowing for the rapid generation of a diverse set of compounds. The inhibitory data against key oncogenic kinases such as FLT3, PDGFRα, and c-Kit demonstrate the potential of this scaffold to yield potent and selective inhibitors. The detailed assay protocols will enable researchers to effectively screen and characterize the synthesized compounds, facilitating the identification of novel drug candidates for the treatment of cancer and other diseases driven by aberrant kinase activity.
Application Notes and Protocols: Selective Boc Protection of 3-Amino-1H-indazole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective protection of the amino group in bifunctional molecules such as 3-amino-1H-indazole-6-carboxylic acid is a critical step in the synthesis of complex pharmaceutical intermediates. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its facile removal under acidic conditions.[1] This document provides a detailed protocol for the selective N-Boc protection of this compound, yielding tert-butyl (6-carboxy-1H-indazol-3-yl)carbamate. The presence of both a nucleophilic amino group and an acidic carboxylic acid group necessitates a carefully controlled reaction to ensure chemoselectivity.
Reaction Principle
The reaction involves the nucleophilic attack of the 3-amino group of the indazole on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base is employed to deprotonate the resulting ammonium intermediate, leading to the formation of the stable carbamate. The choice of a suitable base and solvent system is crucial to prevent the deprotonation and subsequent reaction of the carboxylic acid moiety. Weaker bases such as sodium bicarbonate are preferred to maintain the selectivity of the N-acylation over O-acylation of the carboxylate.
Experimental Workflow
The overall experimental workflow for the Boc protection of this compound is depicted below.
Caption: Workflow for Boc Protection.
Quantitative Data Summary
The following table summarizes the key quantitative data for the recommended protocol.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 - 1.2 eq |
| Sodium Bicarbonate (NaHCO₃) | 2.0 - 3.0 eq |
| Solvent System | Tetrahydrofuran (THF) / Water (e.g., 2:1 v/v) |
| Reaction Conditions | |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Typical Yield | 85 - 95% |
| Product Properties | |
| Molecular Formula | C₁₃H₁₅N₃O₄ |
| Molecular Weight | 277.28 g/mol |
| Appearance | White to off-white solid |
Detailed Experimental Protocol
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
TLC plates and chamber
Procedure:
-
Reactant Setup: In a round-bottom flask, suspend this compound (1.0 eq) and sodium bicarbonate (2.5 eq) in a mixture of THF and water (e.g., a 2:1 ratio).
-
Addition of Boc₂O: Cool the suspension to 0 °C in an ice bath with stirring. To this, add a solution of di-tert-butyl dicarbonate (1.15 eq) in THF dropwise over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid) to confirm the consumption of the starting material.
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 3-4 with 1 M HCl. The product should precipitate as a solid.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (often with 1% acetic acid to improve peak shape) to afford the pure tert-butyl (6-carboxy-1H-indazol-3-yl)carbamate.
-
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy, mass spectrometry, and melting point analysis.
Signaling Pathway/Logical Relationship Diagram
The logical relationship between the key components and steps in the selective Boc protection is illustrated below.
Caption: Key steps in selective Boc protection.
Troubleshooting
-
Low Yield:
-
Ensure the Boc₂O is fresh and has been stored properly.
-
Increase the reaction time or slightly warm the reaction mixture (e.g., to 40 °C), but monitor for side products.[2]
-
Ensure efficient stirring to overcome any solubility issues.
-
-
Formation of Di-Boc Product:
-
This is less likely on the indazole nitrogen under these conditions but can occur. Use of stoichiometric amounts of Boc₂O (closer to 1.05 eq) can minimize this.
-
-
Reaction with Carboxylic Acid:
-
If esterification of the carboxylic acid is observed, ensure a weak base is used and avoid stronger bases like NaOH or DMAP in excess. The reaction temperature should also be kept moderate.
-
-
Difficult Purification:
-
Adding a small amount of acetic acid to the chromatography eluent can help to protonate the carboxylic acid and improve the peak shape, leading to better separation.
-
By following this detailed protocol, researchers can achieve a high yield and purity of the desired N-Boc protected this compound, a valuable intermediate for further synthetic transformations.
References
Application Notes & Protocols: Functionalization of the Carboxylic Acid Group on the Indazole Scaffold
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indazole scaffold is a privileged bicyclic nitrogen-containing heterocycle that forms the core structure of numerous compounds with significant therapeutic value.[1][2] Its derivatives have demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-emetic properties.[2][3] A common and critical handle for molecular elaboration on this scaffold is the carboxylic acid group, typically at the 3-position. Functionalization of this group into amides, esters, and other bioisosteric replacements is a cornerstone of medicinal chemistry programs aimed at modulating potency, selectivity, and pharmacokinetic properties.[4][5] These modifications allow for fine-tuning interactions with biological targets and improving drug-like characteristics.
This document provides detailed protocols and application notes for the most common and synthetically important transformations of the indazole carboxylic acid group.
Amide Bond Formation via Amine Coupling
Amidation is the most prevalent modification of the indazole carboxylic acid, as the resulting amide moiety can form crucial hydrogen bond interactions within a target's binding site. This reaction is typically achieved using a variety of peptide coupling reagents to activate the carboxylic acid for nucleophilic attack by a primary or secondary amine.
Experimental Protocol: General Amidation using EDC/HOBt
This protocol describes a general method for coupling an indazole-3-carboxylic acid with a diverse range of amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).
Materials:
-
1H-Indazole-3-carboxylic acid
-
Desired primary or secondary amine (1.0 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure: [6]
-
Reaction Setup: To a solution of 1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF, add HOBt (1.2 equiv), EDC·HCl (1.2 equiv), and TEA (3.0 equiv).
-
Activation: Stir the reaction mixture at room temperature for 15-20 minutes to allow for the formation of the active ester intermediate.
-
Amine Addition: Add the desired amine (1.0 equiv) to the reaction mixture.
-
Reaction: Continue stirring the mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1H-indazole-3-carboxamide derivative.
Workflow for Amide Coupling
Caption: General workflow for indazole-3-carboxamide synthesis.
Quantitative Data for Amidation Reactions
| Starting Material | Amine | Coupling Reagent | Solvent | Time (h) | Yield (%) | Reference |
| 1H-Indazole-3-carboxylic acid | Aniline | EDC·HCl, HOBT, TEA | DMF | 4-6 | 84 | [6] |
| 1H-Indazole-3-carboxylic acid | (S)-3-amino-1-azabicyclo[2.2.2]octane | Not specified | Not specified | Not specified | Not specified | [7] |
| 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic acid | Various amines | Not specified | Not specified | Not specified | Not specified | [3] |
Esterification
Esterification of the indazole carboxylic acid is another key functionalization, often used to improve cell permeability or to act as a prodrug moiety.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol details the synthesis of indazole-3-carboxylic acid methyl ester using a strong acid catalyst in methanol.
Materials:
-
1H-Indazole-3-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Methanesulfonic acid (MsOH) or Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser, magnetic stirrer
Procedure: [8]
-
Reaction Setup: Suspend 1H-indazole-3-carboxylic acid (1.0 equiv) in methanol in a round-bottom flask.
-
Catalyst Addition: Carefully add a catalytic amount of methanesulfonic acid (e.g., 0.2 equiv).
-
Reaction: Heat the stirred mixture to reflux for 5 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Concentration: Allow the reaction to cool to room temperature and then concentrate the mixture under reduced pressure to approximately one-third of its original volume.
-
Neutralization: Carefully add excess saturated aqueous sodium bicarbonate solution to neutralize the acid. Add water to further dilute the mixture.
-
Isolation: Collect the resulting solid precipitate by filtration.
-
Extraction: Dissolve the wet solid in dichloromethane. Separate the organic layer from any residual water or insoluble material.
-
Drying and Concentration: Dry the organic solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the indazole-3-carboxylic acid methyl ester.
Quantitative Data for Esterification
| Starting Material | Alcohol | Catalyst | Time (h) | Temp (°C) | Yield (%) | Reference |
| Indazole-3-carboxylic acid | Methanol | Methanesulfonic acid | 5 | Reflux | 60 | [8] |
| 1H-Indazole | Various halo esters | NaH | Not specified | 0 | Not specified | [9][10] |
Workflow for Indazole Functionalization
Caption: Key functionalization pathways for indazole-3-carboxylic acid.
Carboxylic Acid Bioisosteres
In drug design, replacing a carboxylic acid with a bioisostere can improve metabolic stability, cell permeability, and oral bioavailability.[4][5] Tetrazoles are the most common acidic bioisosteres for carboxylic acids, sharing a similar pKa and spatial arrangement.[5][11]
Application Notes:
-
Tetrazoles: 5-substituted-1H-tetrazoles are widely used as non-classical bioisosteres of carboxylic acids.[5] They maintain comparable acidity (pKa ≈ 4.5–4.9) but offer increased lipophilicity.[5] The synthesis often involves the [3+2] cycloaddition of an organonitrile (derived from the corresponding amide) with an azide source.
-
Acylsulfonamides: These are generally weaker acids (pKa ≈ 9-10) than carboxylic acids but can offer advantages in metabolic stability and membrane permeability.[5]
-
Other Bioisosteres: Other groups explored as carboxylic acid replacements include hydroxypyrazoles, oxo-oxadiazoles, and cyclic sulfonimidamides.[11] The choice of bioisostere is highly context-dependent and aims to balance target engagement with overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][12]
Applications in Drug Discovery & Relevant Signaling Pathways
Functionalized indazole derivatives are integral to many areas of drug discovery. The indazole moiety is present in several FDA-approved drugs.[13][14]
-
Oncology: Many indazole derivatives function as kinase inhibitors.[2][13] For example, Pazopanib is a multi-targeted tyrosine kinase inhibitor. Other derivatives have been shown to induce apoptosis by modulating the Bcl-2 family of proteins (upregulating Bax, downregulating Bcl-2) and activating caspases.[14]
-
CNS Disorders: Indazole-3-carboxamides have been developed as potent antagonists of the serotonin 5-HT₃ receptor, with applications as anti-emetics (e.g., Granisetron).[3][15] Others are being investigated as agonists of the nicotinic α-7 receptor for treating cognitive disorders like Alzheimer's disease.[7]
Signaling Pathway: Kinase Inhibition Leading to Apoptosis
Caption: Simplified pathway of an indazole kinase inhibitor inducing apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drughunter.com [drughunter.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. 1H-Indazole-3-carboxylic acid, 1-(phenylmethyl)-, methyl ester synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 3-amino-1H-indazole-6-carboxylic acid
Introduction
3-amino-1H-indazole-6-carboxylic acid (CAS No: 871709-92-1) is a heterocyclic building block that holds significance in the field of medicinal chemistry and drug discovery. The indazole scaffold is a "privileged" structure, known to be a core component in various biologically active compounds, including kinase inhibitors.[1] The presence of the amino and carboxylic acid functional groups makes it a versatile synthon for the synthesis of more complex molecules.[2][3][4] Accurate and comprehensive analytical characterization is crucial to ensure its purity, stability, and suitability for downstream applications in research and development.
These application notes provide detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 871709-92-1[5] |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol [5] |
| Appearance | Off-white to light yellow powder |
| Solubility | Soluble in DMSO and methanol |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
Application Note:
HPLC is a fundamental technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis. A reversed-phase HPLC method can effectively separate the main compound from potential impurities. The following protocol is a general guideline and may require optimization for specific instrumentation and impurity profiles.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed sample in a suitable solvent (e.g., Methanol or DMSO) to a final concentration of approximately 1 mg/mL.
Workflow for HPLC Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole synthesis [organic-chemistry.org]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-amino indazole carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the HPLC and LC-MS Analysis of 3-amino-1H-indazole-6-carboxylic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-amino-1H-indazole-6-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique structural features, combining an indazole core with amino and carboxylic acid functionalities, make it a versatile scaffold for the synthesis of a diverse range of compounds with potential therapeutic applications. Indazole derivatives have shown a wide array of biological activities, including anti-inflammatory, anti-tumor, and protein kinase inhibition.[1] Accurate and reliable analytical methods are crucial for monitoring reaction progress, assessing product purity, and quantifying yields during the synthesis and derivatization of this important intermediate.
These application notes provide detailed protocols for the High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this compound, with a particular focus on its use in amide coupling reactions.
I. HPLC Analysis of this compound and its Amide Derivatives
This protocol outlines a reversed-phase HPLC method for the routine analysis of this compound and the monitoring of its conversion to an amide derivative.
Experimental Protocol: HPLC Method
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Dissolve a small amount of the reaction mixture or final product in a suitable solvent (e.g., DMSO, Methanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
II. LC-MS Analysis for Reaction Monitoring and Product Confirmation
For more sensitive and specific analysis, particularly for reaction monitoring and confirmation of product identity, LC-MS is the preferred method. This protocol is designed for the analysis of an amide coupling reaction between this compound and a primary amine.
Experimental Protocol: LC-MS Method
1. Instrumentation:
-
An LC-MS system equipped with an electrospray ionization (ESI) source and a triple quadrupole or time-of-flight (TOF) mass spectrometer.
2. LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow (Nitrogen):
-
Desolvation Gas: 800 L/hr
-
Cone Gas: 50 L/hr
-
-
Mass Range: m/z 100-800
4. Sample Preparation:
-
Dilute the reaction mixture in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 10-100 µg/mL.
-
Vortex and centrifuge the sample before transferring the supernatant to an LC vial.
III. Data Presentation: Quantitative Analysis of an Amide Coupling Reaction
The following table presents representative quantitative data for the synthesis of a series of N-substituted 3-amino-1H-indazole-6-carboxamides, derived from an amide coupling reaction. The reaction progress and final yields can be determined using the HPLC method described above, with quantification based on peak area relative to a standard curve.
Table 1: Synthesis of N-substituted 3-amino-1H-indazole-6-carboxamides
| Amine Reactant | Product | Molecular Weight ( g/mol ) | Reaction Time (h) | Yield (%) | Purity by HPLC (%) |
| Benzylamine | N-benzyl-3-amino-1H-indazole-6-carboxamide | 266.30 | 5 | 85 | >98 |
| Aniline | 3-amino-N-phenyl-1H-indazole-6-carboxamide | 252.27 | 6 | 82 | >97 |
| Piperidine | (3-amino-1H-indazol-6-yl)(piperidin-1-yl)methanone | 244.30 | 4 | 91 | >99 |
| Morpholine | (3-amino-1H-indazol-6-yl)(morpholino)methanone | 246.27 | 4 | 93 | >99 |
Note: The data presented is illustrative and based on typical yields for amide coupling reactions of indazole carboxylic acids. Actual results may vary depending on the specific amine and reaction conditions used.[2]
IV. Visualizations
Experimental Workflow for Amide Coupling and Analysis
References
Application of 3-amino-1H-indazole-6-carboxylic Acid in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-amino-1H-indazole-6-carboxylic acid is a versatile fragment that serves as a valuable starting point in fragment-based drug design (FBDD). Its rigid bicyclic indazole core, coupled with the strategic placement of amino and carboxylic acid groups, provides a privileged scaffold for developing potent and selective inhibitors against a range of biological targets, particularly protein kinases. The indazole ring system is a well-established pharmacophore in medicinal chemistry, known for its ability to form key hydrogen bonding interactions with the hinge region of kinase ATP-binding sites.[1] This document provides detailed application notes and protocols for utilizing this compound in FBDD campaigns.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing screening experiments and interpreting binding data.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | --- |
| Molecular Weight | 177.16 g/mol | --- |
| pKa (estimated) | Carboxylic Acid: ~4.5, Amino Group: ~3.5 | ChemAxon |
| Solubility | Poor in aqueous buffers at neutral pH, soluble in DMSO | --- |
| Lipophilicity (clogP) | 1.25 | ChemAxon |
Target Classes
The 3-amino-1H-indazole scaffold has been successfully employed to develop inhibitors for several protein kinase families. The 3-amino group typically interacts with the kinase hinge region, while the carboxylic acid at the 6-position can be used as a handle for synthetic elaboration to achieve potency and selectivity.
Known kinase targets for which derivatives of the 3-amino-1H-indazole scaffold have shown inhibitory activity include:
-
Janus Kinases (JAKs): Members of the JAK family (JAK1, JAK2, JAK3, and TYK2) are crucial mediators of cytokine signaling through the JAK-STAT pathway.[][3][4] Dysregulation of this pathway is implicated in autoimmune diseases and cancers.
-
FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).
-
Platelet-Derived Growth Factor Receptor Alpha (PDGFRα): A receptor tyrosine kinase involved in cell growth and differentiation.
-
Kit (c-Kit): A receptor tyrosine kinase implicated in various cancers.
-
Breakpoint Cluster Region-Abelson Murine Leukemia Viral Oncogene Homolog 1 (BCR-ABL): A fusion protein associated with chronic myeloid leukemia (CML).[5][6]
Quantitative Data Summary
The following table summarizes the reported biological activities of various derivatives of the 3-amino-1H-indazole scaffold. It is important to note that these are not for the parent fragment itself but for elaborated analogs, demonstrating the potential of this starting point.
| Compound/Derivative | Target | Assay Type | IC₅₀ / EC₅₀ (nM) | Reference |
| 3-amino-1H-indazol-6-yl-benzamide (cpd 4) | FLT3 | Cellular Proliferation | 5 | |
| 3-amino-1H-indazol-6-yl-benzamide (cpd 4) | PDGFRα-T674M | Cellular Proliferation | 3 | |
| 3-amino-1H-indazol-6-yl-benzamide (cpd 11) | FLT3 | Cellular Proliferation | 3 | |
| 3-amino-1H-indazol-6-yl-benzamide (cpd 11) | PDGFRα-T674M | Cellular Proliferation | 2 | |
| AKE-72 | BCR-ABL (Wild Type) | Kinase Assay | < 0.5 | [6] |
| AKE-72 | BCR-ABL (T315I mutant) | Kinase Assay | 9 | [6] |
Experimental Protocols
Detailed methodologies for key experiments in an FBDD cascade using this compound are provided below.
Protocol 1: Primary Fragment Screening using Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a high-throughput method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).
Materials:
-
Target protein (e.g., a protein kinase) at a concentration of 2-10 µM.
-
SYPRO Orange dye (5000x stock in DMSO).
-
This compound (100 mM stock in 100% DMSO).
-
Screening buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol).
-
96-well or 384-well PCR plates.
-
Real-time PCR instrument capable of performing a melt curve analysis.
Procedure:
-
Prepare the Master Mix: For each well, prepare a master mix containing the target protein and SYPRO Orange dye in the screening buffer. The final concentration of the protein should be 2-10 µM and the dye at 5x.
-
Dispense Fragment: Add this compound from the stock solution to the wells to a final concentration of 100-500 µM. Include a DMSO control (same final concentration of DMSO as the fragment wells).
-
Incubation: Seal the plate, centrifuge briefly, and incubate at room temperature for 30 minutes.
-
Thermal Denaturation: Place the plate in the real-time PCR instrument. Set up a melt curve experiment with a temperature gradient from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.
-
Data Analysis: The instrument software will generate a melt curve. The midpoint of the unfolding transition (Tm) is determined by fitting the data to a Boltzmann equation. A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment compared to the DMSO control indicates a potential hit.
Protocol 2: Hit Validation and Affinity Determination using Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique that measures the heat change upon binding of a ligand to a macromolecule, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Materials:
-
Target protein (20-50 µM) in ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The buffer must be identical to the ligand buffer to minimize heat of dilution effects.
-
This compound (200-500 µM) in the same ITC buffer.
-
Isothermal Titration Calorimeter.
Procedure:
-
Sample Preparation: Prepare the protein and fragment solutions in identical, degassed ITC buffer. The final DMSO concentration should be matched and kept low (<5%).
-
Instrument Setup: Equilibrate the ITC instrument to the desired temperature (e.g., 25 °C).
-
Loading: Load the protein solution into the sample cell and the fragment solution into the injection syringe.
-
Titration: Perform a series of injections (e.g., 20 injections of 2 µL each) of the fragment solution into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
Data Analysis: Integrate the heat pulses to obtain the heat change per injection. Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
Protocol 3: Structural Characterization using X-ray Crystallography
Determining the co-crystal structure of the fragment bound to the target protein is crucial for structure-based drug design, as it reveals the precise binding mode and key interactions.
Materials:
-
Highly pure and concentrated target protein (>10 mg/mL).
-
This compound (stock solution in DMSO).
-
Crystallization screens and plates (e.g., sitting or hanging drop vapor diffusion).
Procedure:
-
Co-crystallization:
-
Incubate the target protein with a 2-5 fold molar excess of this compound for at least 1 hour on ice.
-
Set up crystallization trials by mixing the protein-fragment complex with various crystallization screen conditions.
-
-
Crystal Soaking (alternative method):
-
Grow apo-crystals of the target protein.
-
Prepare a soaking solution containing the crystallization condition and 1-10 mM of the fragment.
-
Transfer the apo-crystals to the soaking solution and incubate for a few hours to days.
-
-
Cryo-protection and Data Collection:
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination:
-
Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a search model.
-
Refine the structure and model the fragment into the observed electron density.
-
Visualizations
Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of this compound derivatives.
Experimental Workflow
Caption: A typical fragment-based drug discovery workflow utilizing biophysical techniques.
Logical Relationship
Caption: Logical relationship of the fragment's properties to its application and desired outcome in FBDD.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small molecule drug discovery targeting the JAK-STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Amide Coupling Reactions for Indazole Carboxylic Acids
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize amide coupling reactions involving indazole carboxylic acids.
Frequently Asked Questions (FAQs) & Troubleshooting
1. My amide coupling reaction with an indazole carboxylic acid is resulting in a low yield. What are the common causes and how can I troubleshoot this?
Low yields in amide coupling reactions with indazole carboxylic acids can stem from several factors, including inefficient activation of the carboxylic acid, side reactions, or poor solubility of the starting materials.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low-yield amide coupling reactions.
A primary step is to ensure the purity of the indazole carboxylic acid, as impurities can interfere with the reaction. The choice of coupling reagent is also critical; for sterically hindered indazoles or amines, stronger coupling reagents like HATU or COMU are often more effective than standard carbodiimides like EDC. The selection of a suitable non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is crucial to prevent unwanted side reactions.
2. I am observing significant epimerization of my chiral amine/acid. How can I minimize this side reaction?
Epimerization is a common issue when coupling chiral carboxylic acids or amines, particularly when using carbodiimide reagents. The formation of an oxazolone intermediate is often implicated in the loss of stereochemical integrity.
To mitigate epimerization:
-
Additive Selection: The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) can suppress the formation of the problematic oxazolone intermediate.
-
Coupling Reagent: Urinium-based coupling reagents like HATU and HBTU are generally considered to be better at preserving stereochemistry compared to carbodiimides alone.
-
Base Choice: The choice and amount of base can influence the rate of epimerization. Use the minimum necessary amount of a weaker base like NMM instead of stronger bases like triethylamine (TEA) or DIPEA.
-
Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C or -15 °C) can significantly reduce the rate of epimerization.
Decision Tree for Minimizing Epimerization:
Caption: Decision tree for addressing epimerization in amide coupling.
3. What are the recommended starting conditions for coupling an indazole carboxylic acid with a primary amine?
For a reliable starting point, using a well-established coupling reagent system is advisable. HATU is a highly effective reagent for a wide range of substrates, including heteroaromatic carboxylic acids like indazoles.
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Amide Coupling
This protocol provides a robust starting point for the coupling of indazole carboxylic acids with primary or secondary amines.
Reaction Scheme:
Caption: General amide coupling reaction of an indazole carboxylic acid.
Materials:
-
Indazole carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
To a solution of the indazole carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-16 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Indazole Carboxylic Acids
| Coupling Reagent | Additive | Typical Base | Relative Cost | Key Advantages | Common Issues |
| EDC (Carbodiimide) | HOBt or Oxyma | DIPEA, NMM | Low | Readily available, water-soluble byproducts. | Potential for epimerization, lower reactivity for hindered substrates. |
| HATU (Uronium) | None needed | DIPEA, NMM | High | High reactivity, low epimerization, fast reaction times. | Higher cost, byproduct removal can be challenging. |
| T3P® (Phosphonic Anhydride) | None needed | Pyridine, DIPEA | Moderate | High reactivity, clean reaction profiles. | Requires careful handling (moisture sensitive). |
| COMU (Uronium) | None needed | DIPEA | High | Similar to HATU but with more soluble byproducts. | High cost. |
Table 2: Effect of Solvent and Base on a Model Amide Coupling Reaction
Reaction: Indazole-3-carboxylic acid with benzylamine.
| Coupling System | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| EDC/HOBt | DIPEA (2.0) | DMF | 25 | 12 | 78 |
| EDC/HOBt | NMM (2.0) | DCM | 25 | 16 | 72 |
| HATU | DIPEA (2.5) | DMF | 25 | 2 | 95 |
| HATU | DIPEA (2.5) | THF | 25 | 4 | 89 |
| T3P® | Pyridine (3.0) | EtOAc | 50 | 6 | 85 |
Disclaimer: The yields presented are illustrative and can vary based on the specific substrates and reaction scale. Always perform small-scale optimization experiments for your specific system.
Technical Support Center: Synthesis of Substituted 3-Amino-indazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted 3-amino-indazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of substituted 3-amino-indazoles?
A1: The most prevalent starting materials are ortho-substituted benzonitriles. Specifically, 2-fluorobenzonitriles are often used in nucleophilic aromatic substitution (SNA_r_) reactions with hydrazine.[1][2] An alternative and often more efficient route involves the use of 2-bromobenzonitriles in a two-step process involving a palladium-catalyzed arylation of benzophenone hydrazone followed by an acidic deprotection and cyclization.[3]
Q2: I am observing very low to no yield in my reaction. What are the potential causes?
A2: Low or no yield can stem from several factors:
-
Deactivated Substrates: If you are using the S_N_Ar route with o-fluorobenzonitriles, the presence of electron-donating groups on the aromatic ring can deactivate it towards nucleophilic attack by hydrazine, leading to low yields and requiring harsh reaction conditions.[1]
-
Poor Quality Reagents: The purity of starting materials, especially the benzonitrile derivative and hydrazine, is crucial. Impurities can interfere with the reaction.
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly impact the yield. For instance, palladium-catalyzed reactions are sensitive to the choice of ligand and base.
-
Catalyst Inactivation: In palladium-catalyzed reactions, the catalyst can be poisoned by impurities or degrade under the reaction conditions.
Q3: I am getting a mixture of products. What are the likely side products and how can I minimize them?
A3: A common issue is the formation of regioisomers, especially when substituting the indazole ring. For instance, alkylation of 3-aminoindazole can occur at both the N1 and N2 positions of the indazole ring, as well as at the 3-amino group. The ratio of these isomers can be influenced by the reaction conditions. Additionally, in some synthetic routes, byproducts from incomplete reactions or side reactions of functional groups on the starting materials can be observed. Careful control of reaction conditions and purification by chromatography or recrystallization is often necessary to isolate the desired product.
Q4: How can I purify my substituted 3-amino-indazole product effectively?
A4: Purification is typically achieved through column chromatography on silica gel. However, if you have a mixture of isomers, separation can be challenging. Recrystallization from a suitable solvent system can be an effective method for purifying the desired isomer. A mixture of solvents like acetone/water, ethanol/water, or tetrahydrofuran/water can be used for this purpose.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Deactivated starting material (electron-donating groups) in S_N_Ar reaction. | Consider switching to a palladium-catalyzed cross-coupling reaction using the corresponding 2-bromobenzonitrile, which is often more tolerant of various functional groups.[3] |
| Impure reagents or solvents. | Ensure all starting materials and solvents are of high purity and dry. | |
| Suboptimal reaction temperature or time. | Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. | |
| Inefficient catalyst or ligand in Pd-catalyzed reactions. | Screen different palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)₂) and ligands to find the optimal combination for your specific substrate. | |
| Formation of Multiple Products (Isomers) | Non-selective reaction conditions. | Modify the reaction conditions (solvent, temperature, base) to favor the formation of the desired isomer. For N-alkylation, the choice of alkylating agent and base can influence the regioselectivity. |
| Side reactions due to reactive functional groups. | Protect sensitive functional groups on your starting material before carrying out the main reaction. | |
| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress to avoid decomposition of the product. |
| Poor solubility of starting materials. | Choose a solvent in which all reactants are soluble at the reaction temperature. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the work-up solvent. | Modify the work-up procedure, for example, by using a different extraction solvent or by salting out the aqueous layer. |
| Co-elution of impurities or isomers during chromatography. | Optimize the chromatography conditions (e.g., change the solvent system, use a different stationary phase). Consider recrystallization as an alternative or complementary purification step. |
Quantitative Data on Synthesis Yields
The following table summarizes reported yields for the synthesis of 3-amino-indazoles via different methods.
| Starting Material | Method | Catalyst/Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| 5-bromo-2-fluorobenzonitrile | S_N_Ar | Hydrazine hydrate (80%) | - | Reflux | 20 min | 88 | [4] |
| 2-bromobenzonitriles | Two-step Pd-catalyzed | Pd₂(dba)₃, Xantphos, Benzophenone hydrazone, HCl | Dioxane, then MeOH/HCl | 100 °C, then reflux | - | 60-95 | [3] |
| 2-halobenzonitriles | Cu-catalyzed coupling | CuI, Hydrazine carboxylic esters | DMF | 110 °C | - | up to 91 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-1H-indazol-3-amine from 5-bromo-2-fluorobenzonitrile[4]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 5-bromo-2-fluorobenzonitrile.
-
Addition of Reagent: To the starting material, add an excess of 80% hydrazine hydrate.
-
Reaction: Heat the mixture to reflux and maintain for 20 minutes.
-
Work-up: After cooling to room temperature, the product precipitates. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 5-bromo-1H-indazol-3-amine.
Protocol 2: Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles[3]
Step 1: Palladium-catalyzed Arylation of Benzophenone Hydrazone
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the 2-bromobenzonitrile derivative, benzophenone hydrazone, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos.
-
Solvent Addition: Add anhydrous dioxane via syringe.
-
Reaction: Heat the mixture at 100 °C with stirring until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
Step 2: Acidic Deprotection and Cyclization
-
Reaction Setup: Dissolve the product from Step 1 in a mixture of methanol and concentrated hydrochloric acid.
-
Reaction: Heat the solution to reflux until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the substituted 3-amino-indazole.
Visualizations
Signaling Pathways of 3-Amino-indazole Based Kinase Inhibitors
Substituted 3-amino-indazoles are key pharmacophores in several kinase inhibitors used in cancer therapy. Below are diagrams illustrating the signaling pathways targeted by Linifanib and Entrectinib.
Caption: Linifanib inhibits multiple receptor tyrosine kinases.
Caption: Entrectinib targets key oncogenic driver kinases.
Experimental Workflow
The following diagram illustrates a general experimental workflow for the synthesis and purification of substituted 3-amino-indazoles.
Caption: General workflow for 3-amino-indazole synthesis.
References
Technical Support Center: Amide Coupling Reactions with 3-amino-1H-indazole-6-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sluggish amide coupling reactions involving 3-amino-1H-indazole-6-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why is my amide coupling reaction with this compound sluggish or failing?
Sluggish or failed amide coupling reactions with this substrate can be attributed to several factors:
-
Reduced Nucleophilicity: The electron-withdrawing nature of the indazole ring system can decrease the nucleophilicity of the 3-amino group, making it less reactive towards the activated carboxylic acid.
-
Steric Hindrance: The substitution pattern on the indazole ring, as well as bulky groups on the coupling partner, can create steric hindrance around the reaction centers, slowing down the reaction.[1][2][3][4][5][6]
-
Poor Solubility: The starting material, this compound, or the reaction intermediates may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.[7]
-
Suboptimal Reaction Conditions: The choice of coupling reagent, base, solvent, and temperature can significantly impact the reaction's success.[1][8] Inefficient activation of the carboxylic acid is a common reason for failure.[1]
-
Side Reactions: The presence of multiple reactive sites (the amino group, the carboxylic acid, and the indazole nitrogens) can lead to unwanted side reactions, such as N-alkylation of the indazole ring or decarboxylation under harsh conditions.[9]
Q2: Which coupling reagents are most effective for this type of reaction?
For challenging amide couplings, especially those involving heteroaromatic amines, more powerful coupling reagents are generally recommended. Uronium or phosphonium-based reagents are often more effective than carbodiimides like EDC.[8]
| Coupling Reagent | Class | Advantages | Disadvantages |
| HATU, HBTU, TBTU | Uronium/Aminium Salts | High efficiency, fast reaction times, effective for sterically hindered couplings.[1][8][10] | Can react with the amine to form a guanidinium byproduct if the acid is not pre-activated.[8] |
| PyBOP | Phosphonium Salt | Excellent for difficult couplings, safer alternative to BOP, does not react with the free amine.[8][11] | Byproducts can sometimes complicate purification. |
| EDC/HOBt (or Oxyma) | Carbodiimide | Cost-effective, common choice for more reactive amines.[8] | Often less effective for sterically hindered or electron-deficient substrates; HOBt has safety concerns.[1][8] |
| T3P® (Propylphosphonic Anhydride) | Phosphonic Anhydride | High reactivity, clean reaction profile with water-soluble byproducts. | May require careful control of stoichiometry. |
Q3: How do I choose the appropriate base and solvent?
The choice of base and solvent is critical for reaction success.
-
Base: A non-nucleophilic, sterically hindered base is preferred to minimize side reactions. N,N-Diisopropylethylamine (DIPEA) is the most commonly recommended base for these couplings.[8][10] Triethylamine (TEA) can also be used. The base neutralizes the acid formed during the reaction and facilitates the deprotonation of the carboxylic acid.[8]
-
Solvent: The solvent should be anhydrous and capable of dissolving all reactants. N,N-Dimethylformamide (DMF) is a common choice due to its excellent solvating properties.[8] Dichloromethane (DCM) and acetonitrile are also viable options, with the advantage of being easier to remove during workup.[8][12]
Q4: Should I be concerned about protecting groups for this compound?
Yes, due to the bifunctional nature of the molecule (containing both an amine and a carboxylic acid), self-polymerization is a potential side reaction. In many synthetic strategies, it is advantageous to use a protecting group for either the amine or the carboxylic acid, depending on the desired reaction sequence.[13][14][15][16][17][18]
-
Protecting the Amine: If you are reacting the carboxylic acid moiety, the 3-amino group should be protected, for example, with a Boc or Fmoc group.
-
Protecting the Carboxylic Acid: If you are reacting the amino group, the carboxylic acid can be protected as an ester (e.g., methyl or benzyl ester).[17]
Troubleshooting Guide
This section provides a structured approach to troubleshoot sluggish or failed amide coupling reactions.
Workflow for Troubleshooting Sluggish Amide Coupling
Caption: A decision tree for troubleshooting common amide coupling issues.
Experimental Protocols
Protocol 1: High-Efficiency Coupling Using HATU
This protocol is recommended for most applications, including coupling to less reactive amines.[8]
-
To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Add anhydrous DMF to make a ~0.1 M solution and stir until dissolved.
-
Add the amine (1.0-1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq) and stir for 2 minutes.[8]
-
Add HATU (1.0-1.1 eq) in one portion.[8]
-
Stir the reaction mixture at room temperature for 2-6 hours.[8] Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Standard Coupling Using EDC/HOBt
This is a cost-effective alternative for more reactive amines.[8]
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).[8]
-
Add anhydrous DCM or DMF (~0.1 M).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) in one portion.
-
Allow the reaction to slowly warm to room temperature and stir overnight (18-24 hours).[8] Monitor progress by TLC or LC-MS.
-
Once complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Signaling Pathways and Logical Relationships
General Amide Coupling Reaction Pathway
The following diagram illustrates the general mechanism of amide bond formation using a coupling reagent.
Caption: Generalized workflow for amide bond formation.
This technical support guide provides a comprehensive overview of troubleshooting techniques and key considerations for successful amide coupling reactions with this compound. By systematically addressing potential issues related to reagents, reaction conditions, and substrate reactivity, researchers can improve reaction outcomes and streamline their synthetic workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chimia.ch [chimia.ch]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. View of The Synthesis of Sterically Hindered Amides [chimia.ch]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. growingscience.com [growingscience.com]
- 11. hepatochem.com [hepatochem.com]
- 12. researchgate.net [researchgate.net]
- 13. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. New methods in peptide synthesis. Part III. Protection of carboxyl group - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 16. biosynth.com [biosynth.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-Amino-1H-indazole-6-carboxylic Acid Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the purification of 3-amino-1H-indazole-6-carboxylic acid derivatives by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is the purification of this compound derivatives by standard silica gel chromatography often challenging?
A1: These compounds possess both a basic amino group and an acidic carboxylic acid group. At neutral pH, they can exist as zwitterions, making them highly polar. This high polarity leads to very strong interactions with the acidic silanol groups on the surface of standard silica gel, which can result in poor solubility in common non-polar solvents, significant streaking (tailing) on TLC plates, low recovery, or the compound failing to elute from the column.[1][2]
Q2: What are the recommended stationary phases for the column chromatography of these derivatives?
A2: While standard silica gel is the most common stationary phase, its acidic nature can be problematic. Alternatives and modifications include:
-
Deactivated Silica Gel: Pre-treating the silica gel with a basic modifier like triethylamine can neutralize the acidic silanol groups, improving the chromatography of basic compounds.[3][4]
-
Alumina (Neutral or Basic): Alumina can be a good alternative to silica gel for the purification of basic compounds.[3]
-
Reversed-Phase Silica (C18): This is a suitable alternative, particularly if the compound is soluble in water/methanol or water/acetonitrile mixtures. The separation is based on hydrophobicity, and the mobile phase pH can be adjusted with buffers to control the ionization state of the compound.[1]
Q3: How do I choose an appropriate solvent system (mobile phase) for my purification?
A3: The choice of solvent system is critical and should be guided by Thin-Layer Chromatography (TLC) analysis. The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[4] For these polar compounds, highly polar solvent systems are often necessary. A common approach is to use a mixture of a relatively non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol or ethanol). To improve peak shape and reduce streaking, it is highly recommended to add a modifier to the mobile phase.[5][6]
Q4: What are mobile phase additives and why are they important for this class of compounds?
A4: Mobile phase additives are small amounts of acids or bases added to the eluent to improve separation.[1][5]
-
Acidic Additives (e.g., 0.1-1% acetic acid or formic acid): Adding an acid will protonate the basic 3-amino group, forming a salt. This can prevent its interaction with the acidic silica gel, leading to better peak shapes. This is particularly useful if the primary issue is the basicity of the molecule.[7]
-
Basic Additives (e.g., 0.1-1% triethylamine or ammonia in methanol): Adding a base will deprotonate the 6-carboxylic acid group. This is a very common strategy to minimize tailing for acidic compounds. For amphoteric compounds like these, a basic additive often proves effective in masking the interactions of the carboxylic acid with the silica.[3]
Q5: Should I use "wet loading" or "dry loading" to apply my sample to the column?
A5: For polar compounds like this compound derivatives, which often have poor solubility in the initial non-polar eluent, dry loading is generally recommended.[4][8] This technique involves pre-adsorbing the crude sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the packed column. This prevents the dissolution issues that can occur with wet loading and leads to better separation.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound streaks badly on TLC plate. | The compound is highly polar and/or zwitterionic, leading to strong interactions with the silica gel.[1] | Add 0.1-1% of an acid (acetic acid) or a base (triethylamine or ammonia in methanol) to your developing solvent.[3][7] |
| Compound does not move from the baseline on TLC (Rf = 0) even in polar solvents. | The solvent system is not polar enough. The compound may be strongly adsorbed to the silica. | Try more polar solvent systems, such as dichloromethane:methanol or ethyl acetate:ethanol. Add a mobile phase additive (acid or base). Consider using a stock solution of 10% ammonium hydroxide in methanol and adding 1-10% of this to dichloromethane.[9] |
| Compound is insoluble in the chosen column chromatography eluent. | The polarity of the initial eluent is too low. | Use a more polar solvent to dissolve the sample for loading (if wet loading). Better yet, use the dry loading technique by pre-adsorbing your compound onto silica gel.[4][8] |
| The compound appears to be decomposing on the column. | The compound is sensitive to the acidic nature of the silica gel. | Deactivate the silica gel by flushing the column with a solvent system containing 1-2% triethylamine before loading the sample.[3][4] Alternatively, consider using a different stationary phase like neutral alumina.[3] |
| Poor separation of the desired compound from impurities. | The chosen solvent system has poor selectivity. The column may be overloaded. | Re-optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf). Use a gradient elution. Ensure the silica-to-compound ratio is appropriate (typically 50:1 to 100:1 for difficult separations).[4][7] |
| Low or no recovery of the compound from the column. | The compound is irreversibly adsorbed to the silica gel. The compound may have degraded on the column. | Flush the column with a very polar solvent system (e.g., 10-20% methanol in dichloromethane with 1% ammonia). In the future, use a deactivated stationary phase or a mobile phase additive to prevent strong binding.[3][9] |
Data Presentation
Table 1: Representative TLC Solvent Systems for this compound Derivatives
Note: Rf values are illustrative and will vary depending on the specific derivative.
| Solvent System (v/v) | Additive | Typical Rf Range | Observations |
| 95:5 Dichloromethane:Methanol | None | 0.0 - 0.2 | Significant tailing is common. |
| 95:5 Dichloromethane:Methanol | 0.5% Acetic Acid | 0.2 - 0.4 | Reduced tailing, more compact spots. |
| 95:5 Dichloromethane:Methanol | 0.5% Triethylamine | 0.3 - 0.5 | Often provides the best spot shape. |
| 90:10 Ethyl Acetate:Ethanol | None | 0.1 - 0.3 | Moderate tailing. |
| 90:10 Ethyl Acetate:Ethanol | 1% Ammonia (in Ethanol) | 0.4 - 0.6 | Good for highly acidic derivatives. |
Table 2: Typical Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard and widely available. |
| Silica to Compound Ratio | 50:1 to 100:1 by weight | Ensures adequate separation capacity. Use a higher ratio for difficult separations.[7] |
| Column Dimensions | 6-8 inches packed height | A shorter, wider column can sometimes provide better separation than a long, thin one.[7] |
| Loading Method | Dry Loading | Recommended for polar compounds with poor solubility in the eluent.[4] |
| Elution Method | Gradient Elution | Start with a less polar solvent mixture and gradually increase the polarity to elute compounds of increasing polarity. |
Experimental Protocols
Protocol 1: TLC Analysis for Solvent System Selection
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., methanol or DMF).
-
Prepare several TLC developing chambers with different solvent systems (refer to Table 1). For systems with additives, add the specified amount of acid or base.
-
Spot the dissolved crude product onto silica gel TLC plates.
-
Develop the TLC plates in the prepared chambers.
-
Visualize the spots under UV light (254 nm and/or 365 nm) and/or by staining.
-
Select the solvent system that gives the target compound an Rf value of ~0.2-0.4 with good separation from impurities and minimal tailing.
Protocol 2: Column Chromatography Purification (Normal Phase with Additive)
-
Column Packing:
-
Select a glass column of appropriate size.
-
Securely place a cotton or glass wool plug at the bottom. Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar solvent system.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica bed.
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product (e.g., 1 g) in a minimal amount of a solvent in which it is soluble (e.g., dichloromethane or methanol).
-
Add silica gel (approx. 2-3 times the weight of the crude product) to this solution.[4]
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the initial eluent to the column.
-
Begin collecting fractions.
-
Gradually increase the polarity of the eluent as the column runs (gradient elution).
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified this compound derivative.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for method development.
Caption: Dry loading and purification workflow.
References
- 1. longdom.org [longdom.org]
- 2. zwitterionic compounds - Chromatography Forum [chromforum.org]
- 3. benchchem.com [benchchem.com]
- 4. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 5. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. Chromatography [chem.rochester.edu]
How to choose the right solvent for indazole amide coupling reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for selecting the optimal solvent in indazole amide coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for indazole amide coupling reactions?
A1: The most frequently used solvents for indazole amide coupling reactions are polar aprotic solvents. N,N-Dimethylformamide (DMF) is a very common choice due to its excellent ability to dissolve a wide range of starting materials.[1] Dichloromethane (DCM) and acetonitrile (CH₃CN) are also viable and popular alternatives.[1] For Buchwald-Hartwig amination reactions on indazoles, solvents like tetrahydrofuran (THF), toluene, and 1,4-dioxane are often employed.[2][3][4][5]
Q2: How do I choose the right solvent for my specific reaction?
A2: The primary factor in solvent selection is the solubility of all your reactants, including the indazole, the amine, the coupling reagent, and the base.[1] All components should be fully dissolved to ensure an efficient reaction. Another key consideration is the ease of solvent removal during the work-up process; DCM, for example, is often easier to remove than DMF.[1] The choice of solvent can also influence the reaction rate and, in some cases, the regioselectivity of N-alkylation on the indazole ring.[6][7]
Q3: Can the choice of solvent affect the N-1 vs. N-2 selectivity on the indazole ring?
A3: Yes, the solvent, in combination with the base, plays a critical role in determining the ratio of N-1 and N-2 alkylated or arylated products. For N-alkylation, a combination of a strong base like sodium hydride (NaH) in a less polar aprotic solvent such as tetrahydrofuran (THF) generally favors the N-1 isomer.[6] Conversely, using a weaker base like potassium carbonate (K₂CO₃) in a more polar aprotic solvent like dimethylformamide (DMF) can lead to a higher proportion of the N-2 isomer.[6][7]
Q4: Are there any "green" or more environmentally friendly solvent alternatives?
A4: Yes, there is a growing effort to replace traditional, hazardous solvents. For some amide coupling reactions, greener solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and propylene carbonate have been investigated as potential replacements for DMF and DCM.[8][9][10] In some specific indazole syntheses, particularly those utilizing microwave or ultrasound energy, even distilled water and ethanol have been used effectively.[11][12]
Q5: I'm using a microwave reactor. Does this change my solvent choice?
A5: For microwave-assisted synthesis, the polarity of the solvent is a key factor as it determines how efficiently the solvent absorbs microwave energy, leading to rapid heating.[13] Solvents with high dielectric constants are generally heated more effectively. Microwave synthesis can also allow for the use of lower boiling point solvents under pressure, expanding the range of viable options.[13] Solvent-free conditions are also sometimes possible with microwave-assisted amide couplings.[14]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Poor solubility of starting materials. | Choose a solvent with higher solubilizing power, such as DMF or DMSO.[11] |
| Inactive reagents due to moisture. | Use an anhydrous solvent. Ensure all reagents are dry, especially if using water-sensitive coupling agents.[1] | |
| Reaction is too slow at room temperature. | Gently heat the reaction mixture. For example, to 40-50 °C. Monitor for potential degradation of starting materials or products.[1] | |
| Mixture of N-1 and N-2 Isomers | Suboptimal base/solvent combination. | To favor N-1 substitution, try a strong base (e.g., NaH) in a less polar solvent (e.g., THF).[6][7] To favor N-2, a weaker base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) may be more effective.[6][7] |
| Difficult Product Purification | High-boiling point solvent (e.g., DMF, DMSO) is difficult to remove. | If solubility allows, switch to a lower-boiling point solvent like DCM or acetonitrile.[1] |
| Byproducts from the coupling reagent are co-eluting with the product. | If using EDC, the urea byproduct is water-soluble and can often be removed with an aqueous workup.[6] Consider the workup and purification implications when choosing your solvent and coupling reagent combination. |
Solvent Selection Workflow
Caption: A decision tree for selecting the appropriate solvent.
Experimental Protocols
Protocol 1: General Amide Coupling using HATU
This protocol is suitable for a wide range of amines, including those that are sterically hindered or less nucleophilic.[1]
-
Dissolution: In an oven-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the indazole carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equivalents).[1]
-
Activation: Add the coupling reagent HATU (1.1-1.2 equivalents) to the mixture. Allow it to stir for 5-10 minutes at room temperature for pre-activation of the carboxylic acid.[1]
-
Amine Addition: Add the desired amine (1.1 equivalents) to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of a Bromo-Indazole
This protocol is for the palladium-catalyzed cross-coupling of an amine with a bromo-indazole derivative.
-
Setup: To an oven-dried Schlenk tube, add the bromo-indazole (1.0 equivalent), the amine (1.2 equivalents), a suitable palladium precatalyst (e.g., BrettPhos precatalyst, 2 mol%), and a base (e.g., LiHMDS, 2.0 equivalents).[2]
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add anhydrous THF via syringe.[2]
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 65 °C). Monitor the reaction progress by TLC or LC-MS.[2]
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.
-
Extraction: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using silica gel column chromatography.[2]
Solvent Property Comparison
| Solvent | Abbreviation | Boiling Point (°C) | Polarity | Key Characteristics |
| N,N-Dimethylformamide | DMF | 153 | Polar Aprotic | Excellent solvating power for a wide range of compounds; high boiling point can make it difficult to remove.[1][15] |
| Dichloromethane | DCM | 39.6 | Polar Aprotic | Good solvent for many organic compounds; volatile and easy to remove during workup.[1][15] |
| Acetonitrile | ACN or MeCN | 81.6 | Polar Aprotic | Good alternative to DMF and DCM; can yield excellent results.[1][15] |
| Tetrahydrofuran | THF | 66 | Polar Aprotic | Commonly used in Buchwald-Hartwig reactions; can favor N-1 alkylation with a strong base.[2][6] |
| 1,4-Dioxane | Dioxane | 101 | Polar Aprotic | Another common solvent for cross-coupling reactions.[4][5] |
| Toluene | Toluene | 111 | Nonpolar | Often used in Buchwald-Hartwig aminations.[3][5] |
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common solvent-related issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. par.nsf.gov [par.nsf.gov]
- 13. Solvent Choice for Microwave Synthesis [cem.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Technical Support Center: Managing By-products in Indazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance on identifying, managing, and minimizing common by-products encountered during indazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in indazole synthesis? A1: The most frequently encountered by-products are highly dependent on the synthetic route, but commonly include the undesired 2H-indazole regioisomer, hydrazones, dimeric impurities, and indazolones.[1] For instance, side reactions like hydrazone and dimer formation can occur at elevated temperatures.[2]
Q2: How can I distinguish between the desired 1H- and undesired 2H-indazole isomers? A2: Spectroscopic methods are the primary tools for differentiation.[1]
-
¹H NMR: The proton at the 3-position (H-3) is a key indicator. In 2H-indazoles, this proton is typically deshielded and appears at a higher chemical shift (further downfield) compared to the corresponding 1H-isomer.[1][3] The N-H proton of an unsubstituted 1H-indazole also gives a characteristic broad signal.[3]
-
¹³C NMR & ¹⁵N NMR: These techniques can also be diagnostic for confirming the substitution pattern.[1]
-
Chromatography & UV-Vis: HPLC can often separate the two isomers, which may also exhibit distinct UV-Vis spectra aiding in their identification.[1]
Q3: What is the general strategy to improve regioselectivity and favor the 1H-indazole isomer? A3: Controlling regioselectivity is a critical challenge. The 1H-indazole tautomer is generally the more thermodynamically stable form.[1][4][5][6] Key strategies to enhance its formation during synthesis or subsequent alkylation include:
-
Careful selection of base and solvent: Using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has been shown to favor the formation of the N-1 substituted product.[1]
-
Reaction Temperature Control: Elevated temperatures can sometimes lead to isomerization or favor undesired pathways.[1]
-
Steric Hindrance: Bulky substituents at the C3-position can sterically hinder the N2-position, thus favoring reactions at the N1-position.
Q4: What conditions lead to the formation of indazolone by-products? A4: Indazolones can form under various conditions, particularly during Davis-Beirut reactions or when using certain starting materials and reagents. For example, in some variations of the Davis-Beirut reaction, analysis of the crude reaction mixture has revealed the presence of indazolones.[7] Treating a 3-alkoxy-2H-indazole with refluxing acetic acid can also lead to the formation of an indazolone.[8]
Troubleshooting Guides for Common Synthesis Routes
This section addresses specific issues that may arise during common indazole synthesis reactions.
Jacobsen-Type Synthesis
The Jacobsen synthesis and its variations often involve the cyclization of N-nitroso-o-acyltoluidides.[9]
-
Problem: Low yield of indazole and presence of unreacted intermediates.
-
Cause: Incomplete nitrosation or inefficient cyclization. The reaction is exothermic, and poor temperature control can lead to side reactions.
-
Solution:
-
Nitrosation: Ensure the slow and steady addition of the nitrosating agent while maintaining a low reaction temperature (e.g., 1-4 °C) using an ice bath.[9]
-
Cyclization: After nitrosation, ensure the reaction proceeds to completion. The decomposition of the N-nitroso intermediate to form the indazole is often promoted by gentle heating.[9]
-
Davis-Beirut Reaction
This reaction provides an efficient route to 2H-indazoles from starting materials like o-nitrobenzylamines or o-nitrobenzaldehydes and is known to proceed through a key nitroso imine intermediate.[10][11][12]
-
Problem: Low yield of the desired 2H-indazole.
-
Cause: The reaction is sensitive to solvent and the presence of water. While some water can be beneficial, too much can shut down the desired pathway.[12] Highly reactive intermediates can be diverted to form other products, such as indazolones.[7][8]
-
Solution:
-
Solvent Optimization: The addition of a controlled amount of water (e.g., 15%) to an alcohol solvent can dramatically increase the yield. However, exceeding 20-25% water can cause a sharp decrease in yield.[12]
-
Catalysis: The reaction can be effectively catalyzed by either acid or base, which can improve reaction speed and efficiency.[11]
-
Cadogan Reaction
The Cadogan cyclization is a reductive cyclization of nitroaromatic compounds, often carried out at high temperatures with reagents like trialkyl phosphites.[7]
-
Problem: Formation of undesired N-oxide by-products or a complex mixture of products.
-
Cause: The reaction conditions are often harsh (>150 °C), which can lead to side reactions.[7] Incomplete deoxygenation can lead to the formation of stable 2H-indazole N-oxides, which provides evidence for non-nitrene pathways.[7]
-
Solution:
-
Milder Conditions: Recent advances allow the reaction to proceed under milder conditions (e.g., 80 °C), which can improve selectivity and reduce by-products.[7]
-
Reagent Choice: Using tri-n-butylphosphine in a protic solvent like isopropanol can afford a milder reductive cyclization.
-
Monitoring: Careful monitoring of the reaction can help prevent over-reduction or side-product formation. The intermediate N-oxides can be isolated under certain conditions and subsequently deoxygenated in a separate step.[7][13]
-
Data Presentation: Summary of By-products and Solutions
| By-product | Common Cause(s) | Recommended Troubleshooting Steps |
| 2H-Indazole Isomer | Kinetic product formation, reaction conditions (base, solvent), substituent effects.[14] | Change base/solvent system (e.g., NaH in THF for N1-alkylation)[1]; adjust temperature; introduce sterically hindering groups if possible. |
| Hydrazones/Dimers | High reaction temperatures; presence of ortho-hydroxy groups in certain syntheses.[2] | Lower reaction temperature; ensure complete cyclization; purify via chromatography or recrystallization. |
| Indazolones | Hydrolysis of intermediates (e.g., in Davis-Beirut reaction); specific reaction conditions.[7][8] | Optimize solvent conditions (control water content)[12]; modify workup procedure to avoid acidic conditions that may promote hydrolysis. |
| 2H-Indazole N-Oxides | Incomplete deoxygenation in Cadogan-type reactions.[7] | Ensure sufficient reducing agent and reaction time/temperature; consider a two-step process of N-oxide formation followed by a separate deoxygenation step.[13] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
Recrystallization is a powerful technique for purifying crude solid products by removing soluble impurities.
-
1. Solvent Selection: Choose a solvent in which the indazole product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should ideally be either insoluble at high temperatures or highly soluble at low temperatures.
-
2. Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate) with stirring until the solid completely dissolves.
-
3. Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
4. Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Cooling can be further promoted by placing the flask in an ice bath.
-
5. Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
6. Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
7. Drying: Dry the crystals in a vacuum oven to remove residual solvent. The purity can be checked by TLC and melting point analysis.[15]
Protocol 2: Spectroscopic Differentiation of 1H- and 2H-Indazole Isomers
This protocol outlines the steps for acquiring NMR data to distinguish between N-1 and N-2 substituted indazoles.
-
1. Sample Preparation: Prepare a solution of the purified indazole sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
2. ¹H NMR Acquisition:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a standard one-dimensional ¹H NMR spectrum, ensuring the spectral width covers 0-15 ppm to include potential N-H signals.[3]
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
3. Data Processing and Analysis:
-
Process the spectrum using appropriate software (Fourier transform, phase correction, baseline correction).
-
Reference the spectrum to the residual solvent peak.
-
Identify Key Signals:
-
-
4. ¹³C NMR Acquisition (Optional but Recommended):
-
Acquire a proton-decoupled ¹³C NMR spectrum to provide further structural confirmation.[3]
-
Visualizations
Diagram 1: Troubleshooting Low N1/N2 Regioselectivity
Caption: Logical workflow for optimizing N1-alkylation selectivity.
Diagram 2: General Workflow for Indazole Synthesis & Purification
Caption: From reagents to pure product: A typical experimental workflow.
Diagram 3: Simplified By-product Formation Pathways
Caption: Divergent pathways leading to common indazole synthesis by-products.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Davis-Beirut Reaction: N1,N2-Disubstituted-1 H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 11. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. escholarship.org [escholarship.org]
- 14. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jchr.org [jchr.org]
Technical Support Center: Recrystallization of Indazole-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on recrystallization techniques for purifying indazole-based compounds. Find answers to frequently asked questions and troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using recrystallization to purify indazole-based compounds?
Recrystallization is a purification technique for solid compounds based on differences in solubility.[1][2][3] The principle relies on the fact that the solubility of a compound in a solvent generally increases with temperature.[3] In a typical procedure, the impure indazole-based compound is dissolved in a minimum amount of a hot solvent to create a saturated solution. As the solution cools, the solubility of the indazole derivative decreases, leading to the formation of crystals. The impurities, ideally present in smaller amounts, remain dissolved in the cold solvent (mother liquor).[2] The purified crystals are then collected by filtration.
Q2: Which solvents are commonly used for the recrystallization of indazole derivatives?
The choice of solvent is crucial for successful recrystallization. For indazole-based compounds, a range of solvents can be effective, often used as single-solvent or mixed-solvent systems. Common choices include:
-
Single Solvents: Ethanol, methanol, ethyl acetate, and water can be suitable for certain indazole derivatives, particularly those with polar functional groups.[4][5][6]
-
Mixed Solvents: Mixed solvent systems are frequently employed to achieve the desired solubility profile.[7] Common combinations include:
-
Acetone/Water
-
Ethanol/Water
-
Methanol/Water
-
Acetonitrile/Water
-
Tetrahydrofuran (THF)/Water[7]
-
The selection of an appropriate solvent or solvent mixture depends on the specific structure and polarity of the indazole derivative being purified.[2]
Q3: How can I separate N1 and N2 isomers of substituted indazoles using recrystallization?
The separation of N1 and N2 alkylated indazole isomers can be challenging due to their similar polarities. While column chromatography is one approach, recrystallization from a mixed solvent system can be a highly effective alternative.[8] The principle behind this separation lies in the differential solubility of the two isomers in a specific solvent mixture.[7] By carefully selecting the solvents and their ratio, one isomer can be induced to crystallize selectively while the other remains in solution. A patent for this process suggests that mixed solvents of acetone, ethanol, methanol, acetonitrile, or THF with water, in volume ratios preferably between 3/1 and 2/5, can be used to obtain single isomers with purities greater than 99%.[7]
Q4: What is "oiling out," and how can I prevent it when recrystallizing my indazole compound?
"Oiling out" occurs when the solid compound melts and comes out of the solution as a liquid (an oil) instead of forming crystals upon cooling. This is often because the boiling point of the recrystallization solvent is higher than the melting point of the compound, or because the compound is highly impure. To prevent oiling out:
-
Use a lower-boiling point solvent.
-
Add slightly more solvent to prevent the solution from becoming supersaturated at a temperature above the compound's melting point.
-
Ensure slow cooling to allow for proper crystal lattice formation.
-
For mixed solvent systems, add more of the "good" solvent (the one in which the compound is more soluble).
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used , resulting in an unsaturated solution. 2. The solution is supersaturated . 3. The compound is very soluble in the chosen solvent even at low temperatures. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization by: * Scratching the inside of the flask with a glass rod at the liquid's surface. * Adding a "seed crystal" of the pure compound. 3. Change the solvent to one in which the compound is less soluble, or use a mixed-solvent system where the compound is insoluble in the second solvent (the "anti-solvent"). |
| The compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound . 2. The solution is cooling too quickly . 3. The compound is highly impure , leading to a significant depression of its melting point. | 1. Choose a solvent with a lower boiling point . 2. Allow the solution to cool more slowly . Insulate the flask to reduce the rate of cooling. 3. Re-dissolve the oil by heating and add a small amount of additional hot solvent before allowing it to cool slowly again. If impurities are the issue, an initial purification step like column chromatography might be necessary. |
| The yield of recrystallized product is low. | 1. Too much solvent was used , and a significant amount of the compound remains in the mother liquor. 2. Premature crystallization occurred during hot filtration. 3. The crystals were washed with too much cold solvent . 4. The solution was not cooled sufficiently to maximize crystal formation. | 1. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. 2. Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. Add a slight excess of hot solvent before filtration to prevent premature crystallization. 3. Use a minimal amount of ice-cold solvent for washing the crystals. 4. Ensure the flask is cooled in an ice bath for an adequate amount of time after it has reached room temperature. |
| The recrystallized product is still impure. | 1. The cooling process was too rapid , trapping impurities within the crystal lattice. 2. The chosen solvent was not appropriate , and the impurities have similar solubility profiles to the desired compound. 3. Colored impurities are present. | 1. Ensure slow cooling to allow for the formation of a pure crystal lattice. 2. Select a different solvent or solvent system. Perform small-scale solubility tests to find a more suitable solvent. 3. Add activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing the desired product. |
Data Presentation
Table 1: Solvent Systems for Recrystallization of Specific Indazole Derivatives
| Indazole Derivative | Solvent System | Observations/Purity | Reference |
| 5-amino-1-(2-hydroxyethyl)-indazole / 5-amino-2-(2-hydroxyethyl)-indazole mixture | Acetone/Water (3:1 v/v) | Yielded 5.3g of 5-amino-1-(2-hydroxyethyl)-indazole with 99.5% purity from a 10g mixture. | [7] |
| 5-amino-1-(2-hydroxyethyl)-indazole / 5-amino-2-(2-hydroxyethyl)-indazole mixture | Acetone/Water (1:2 v/v) | Yielded 3.2g of 5-amino-2-(2-hydroxyethyl)-indazole with 99.8% purity and 4.8g of the 1-isomer with 99.5% purity from a 10g mixture. | [7] |
| 5-amino-1-(2,2-dimethoxyethyl)-indazole / 5-amino-2-(2,2-dimethoxyethyl)-indazole mixture | Tetrahydrofuran/Water (12:30 v/v) | Yielded 3.7g of 5-amino-2-(2,2-dimethoxyethyl)-indazole with 99.1% purity from a 10g mixture. | [7] |
| 4-amino-1-(2-pyrrolidinylethyl)-indazole / 4-amino-2-(2-pyrrolidinylethyl)-indazole mixture | Acetonitrile/Water (28:12 v/v) | Yielded 4.8g of 4-amino-1-(2-pyrrolidinylethyl)-indazole with 99.3% purity from a 10g mixture. | [7] |
| 4-amino-1-(2-pyrrolidinylethyl)-indazole / 4-amino-2-(2-pyrrolidinylethyl)-indazole mixture | Acetonitrile/Water (16:22 v/v) | Yielded 5.2g of 4-amino-2-(2-pyrrolidinylethyl)-indazole with 99.7% purity from a 10g mixture. | [7] |
| 6-nitro-1-(2-pyrrolidinylethyl)-indazole / 6-nitro-2-(2-pyrrolidinylethyl)-indazole mixture | Ethanol/Water (3:1 v/v) | Yielded 5.1g of 6-nitro-1-(2-pyrrolidinylethyl)-indazole with 99.6% purity from a 10g mixture. | [7] |
| 1-H indazole derivatives (from o-chlorobenzaldehyde and o-nitrobenzaldehyde) | Ethanol | The crude product was purified by recrystallization in ethanol. Yields were 77% and 81.5% respectively. | [4] |
| Indazole-3-carboxylic acid | DMF/Water, Acetic Acid | Yields Form A of the polymorph. | [9] |
| Indazole-3-carboxylic acid | Dichloromethane, MTBE, Ethyl Acetate | Yields Form B of the polymorph. | [9] |
Experimental Protocols
Protocol 1: General Single-Solvent Recrystallization
-
Solvent Selection: Through small-scale testing, identify a single solvent in which the indazole compound is highly soluble when hot and poorly soluble when cold.
-
Dissolution: Place the crude indazole compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to boiling with stirring, adding more hot solvent in small portions until the solid is completely dissolved.[10] Avoid using a large excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, or if decolorizing charcoal was used, perform a hot gravity filtration to remove them. It is important to keep the solution hot during this step to prevent premature crystallization.[10]
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[10]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals to remove any residual solvent.
Protocol 2: General Mixed-Solvent Recrystallization for Isomer Separation
This protocol is particularly useful for separating N1 and N2 isomers of substituted indazoles.[7]
-
Solvent System Selection: Choose a pair of miscible solvents. One solvent (the "good" solvent) should dissolve the indazole compound well, while the other (the "anti-solvent" or "bad" solvent) should dissolve it poorly. For indazole isomers, combinations like acetone/water or ethanol/water are often effective.[7]
-
Dissolution: Dissolve the mixture of indazole isomers in a minimum amount of the hot "good" solvent.
-
Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" dropwise until the solution becomes slightly cloudy (the cloud point). This indicates that the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. One of the isomers should crystallize out.
-
Collection, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol. The other isomer will remain in the mother liquor and can be recovered by evaporation of the solvent.
Visualizations
References
- 1. mt.com [mt.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. jchr.org [jchr.org]
- 5. Indazole derivatives: the synthesis of various amino- and hydroxy-indazoles and derived sulphonic acids - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Synthesis of Substituted Indazoles
Welcome to the technical support center for the regioselective synthesis of substituted indazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and optimize synthetic protocols for achieving high regioselectivity in indazole functionalization.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the regioselective synthesis of substituted indazoles?
A1: The main challenge arises from the annular tautomerism of the indazole ring. The proton on the pyrazole moiety can reside on either nitrogen atom, leading to 1H- and 2H-indazole tautomers.[1][2] The 1H-tautomer is generally more thermodynamically stable.[1][3][4][5][6] Consequently, direct functionalization, such as alkylation or acylation, often yields a mixture of N-1 and N-2 substituted products, making the control of regioselectivity a significant hurdle.[1][2][7] Achieving high selectivity for a single regioisomer is crucial for synthesizing specific, biologically active molecules.[1]
Q2: What are the key factors influencing N-1 vs. N-2 regioselectivity in indazole alkylation?
A2: Several factors critically influence the ratio of N-1 to N-2 products. These include:
-
Steric and Electronic Effects of Substituents: The nature and position of substituents on the indazole ring have a profound impact. Bulky groups at the C-3 position tend to favor N-1 alkylation due to steric hindrance around the N-2 position.[1][7][8] Conversely, electron-withdrawing groups (EWGs) like nitro (NO₂) or carboxylate (CO₂Me) at the C-7 position can strongly direct alkylation to the N-2 position.[1][3][5][8][9][10]
-
Reaction Conditions: The choice of base and solvent is crucial. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for favoring N-1 alkylation.[1][3][8][11] The polarity of the solvent and the nature of the base's counter-ion can influence the nucleophilicity of the two nitrogen atoms.[8]
-
Nature of the Electrophile: The alkylating or acylating agent itself can influence the regiochemical outcome.[3][9]
-
Thermodynamic vs. Kinetic Control: N-1 substituted products are often the thermodynamically more stable isomers, while N-2 products can be favored under kinetically controlled conditions.[1][4][12] Conditions that allow for equilibration, such as using specific electrophiles in a solvent like DMF, can favor the thermodynamic N-1 product.[3][10]
Q3: How can I distinguish between the N-1 and N-2 alkylated regioisomers?
A3: The two isomers can typically be distinguished and separated using standard laboratory techniques.
-
Chromatography: N-1 and N-2 isomers usually exhibit different polarities and can often be separated by flash column chromatography on silica gel.[7]
-
Spectroscopy: NMR spectroscopy is a powerful tool for characterization. In ¹H NMR, the chemical shift of the proton at the C-3 position is a key indicator, often being shifted downfield in the 2H-isomer compared to the 1H-isomer.[11] Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments can show a correlation from the N-alkyl protons to the C-7a carbon for the N-1 isomer, and to the C-3 carbon for the N-2 isomer, providing unambiguous assignment.[3][7]
Q4: Are there synthetic routes that inherently favor the formation of 2H-indazoles?
A4: Yes, while direct alkylation can be tuned for N-2 selectivity, some synthetic strategies are designed to specifically produce 2H-indazoles. The Cadogan-Sundberg cyclization is one such method, and modern, one-pot modifications have improved its efficiency.[1] For example, a mild, one-pot condensation of ortho-nitrobenzaldehydes with anilines or aliphatic amines, followed by a Cadogan reductive cyclization using a reducing agent like tri-n-butylphosphine, can yield structurally diverse 2H-indazoles.[6][13] Additionally, specific metal-mediated direct alkylation reactions have been developed for the regioselective synthesis of 2H-indazoles.[1][6][14][15]
Troubleshooting Guides
Problem: My N-alkylation reaction is producing an inseparable mixture of N-1 and N-2 isomers with low selectivity.
-
Solution 1: Optimize for N-1 Selectivity. To favor the thermodynamically more stable N-1 product, consider the following adjustments:
-
Base/Solvent System: Employ sodium hydride (NaH) in an anhydrous, non-polar aprotic solvent like tetrahydrofuran (THF). This combination has been shown to provide excellent N-1 regioselectivity (>99%) for indazoles with various C-3 substituents.[1][3][5][9]
-
Steric Hindrance: If possible, utilize an indazole substrate with a bulky substituent at the C-3 position (e.g., tert-butyl, carboxamide). This will sterically hinder the N-2 position and favor alkylation at N-1.[1][7][8]
-
Temperature: Gently heating the reaction to around 50 °C can sometimes improve conversion without compromising N-1 selectivity, especially when using the NaH/THF system.[3]
-
-
Solution 2: Optimize for N-2 Selectivity. To favor the kinetically preferred N-2 product, a different set of conditions is required:
-
Electronic Effects: Introduce a strong electron-withdrawing group (EWG), such as a nitro (NO₂) or ester (CO₂Me), at the C-7 position of the indazole ring. This has been demonstrated to provide excellent N-2 selectivity (≥96%).[1][3][5][8][9][10]
-
Acidic Conditions: Alkylation under neutral or mild acidic conditions can selectively occur at the N-2 position.[1][12] For example, using alkyl 2,2,2-trichloroacetimidates with a catalytic amount of trifluoromethanesulfonic acid is an effective method.[1]
-
Mitsunobu Reaction: The Mitsunobu reaction often shows a preference for the formation of the N-2 regioisomer.[3][4]
-
Problem: My synthesis of a 2H-indazole via Cadogan-Sundberg cyclization is inefficient, requiring high temperatures and resulting in low yields.
-
Solution: Traditional Cadogan cyclizations can be harsh. Modern, one-pot modifications have significantly improved the efficiency and substrate scope of this reaction.[1] Consider a one-pot procedure involving the condensation of an ortho-nitrobenzaldehyde with an appropriate amine in isopropanol at 80 °C, followed by the addition of tri-n-butylphosphine to promote the reductive cyclization. This method avoids the need to isolate the intermediate and often proceeds under milder conditions with better yields.[13]
Experimental Protocols
Protocol 1: Regioselective N-1 Alkylation of Substituted Indazoles
This protocol is optimized for achieving high regioselectivity for the N-1 position using the NaH/THF system.[1]
-
Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature, or gently heat to 50 °C if necessary, and monitor its progress by TLC or LC-MS until the starting material is consumed.[1][3]
-
Work-up: Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the N-1 alkylated indazole.[1]
Protocol 2: One-Pot Synthesis of 2H-Indazoles via Condensation-Cadogan Reductive Cyclization
This protocol describes a mild and efficient one-pot synthesis of 2H-indazoles from commercially available reagents.[1][13]
-
Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).
-
Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.
-
Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[1]
Data Presentation
Table 1: Effect of Reaction Conditions on the N-1/N-2 Regioselectivity of Indazole Alkylation
| Entry | Indazole Substituent | Base (eq) | Solvent | Temperature (°C) | N-1:N-2 Ratio | Reference |
| 1 | 3-CO₂Me | Cs₂CO₃ (2.0) | DMF | rt | 1.4 : 1 | [5] |
| 2 | 3-CO₂Me | K₂CO₃ (2.0) | DMF | rt | 1.4 : 1 | [5] |
| 3 | 3-CO₂Me | NaH (1.2) | THF | 50 | >99 : 1 | [3][5] |
| 4 | 3-tert-Butyl | NaH (1.2) | THF | 50 | >99 : 1 | [3][5][9] |
| 5 | 3-Carboxamide | NaH (1.2) | THF | 50 | >99 : 1 | [3][5][9] |
| 6 | 7-NO₂ | NaH (1.2) | THF | 50 | 4 : 96 | [3][5][9] |
| 7 | 7-CO₂Me | NaH (1.2) | THF | 50 | 4 : 96 | [3][5][9] |
| 8 | 5-Bromo-3-CO₂Me | K₂CO₃ | DMF | rt | 1.1 : 1 | [2][16] |
Visualizations
Caption: Troubleshooting workflow for controlling N-1 vs. N-2 regioselectivity.
Caption: Key factors influencing N-1 vs. N-2 alkylation outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Regioselective <i>N</i>-alkylation of the 1<i>H</i>-indazole scaffold; ring substituent and <i>N</i>-alkylating reagent effects on regioisomeric distribution - ProQuest [proquest.com]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 14. Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. [PDF] Regioselective synthesis of 2H-indazoles through Ga/Al- and Al-mediated direct alkylation reactions of indazoles. | Semantic Scholar [semanticscholar.org]
- 16. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
Technical Support Center: Indazole N-H Protection & Deprotection Chemistry
Welcome to the technical support center for indazole chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding N-H protection and deprotection side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during the N-H protection of indazoles?
A1: The most prevalent side reaction is the formation of a mixture of N-1 and N-2 regioisomers. The indazole core possesses two nucleophilic nitrogen atoms, and their relative reactivity is influenced by a delicate interplay of electronic and steric factors, as well as the reaction conditions.[1][2] Other potential side reactions include decomposition of the indazole ring under harsh basic conditions, especially when an N-protected indazole is used, which can lead to the formation of ortho-aminobenzonitriles.[3]
Q2: How can I selectively protect the N-1 or N-2 position of an indazole?
A2: Achieving regioselectivity in indazole N-protection depends on controlling the reaction conditions to favor either the thermodynamic or kinetic product.
-
N-1 Protection (Thermodynamic Control): The 1H-indazole tautomer is generally more thermodynamically stable.[2] Conditions that allow for equilibrium to be established, such as using a strong base like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF), typically favor the formation of the N-1 protected product.[4]
-
N-2 Protection (Kinetic Control): The N-2 position is often the site of initial attack under kinetically controlled conditions.[2] The use of milder bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as dimethylformamide (DMF) can sometimes favor the N-2 isomer, although mixtures are common.[4] Specific protecting groups and conditions, such as the use of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl) with a bulky tertiary amine base, have been developed for highly regioselective N-2 protection.[1][5]
Q3: I am observing unexpected deprotection of my N-Boc protected indazole during a subsequent reaction. What could be the cause?
A3: The N-Boc group is known to be labile under acidic conditions. However, it can also be cleaved under certain other conditions. For instance, during Suzuki-Miyaura cross-coupling reactions performed under microwave heating, concomitant deprotection of the N-Boc group has been reported.[6] Additionally, some basic conditions can lead to the cleavage of N-Boc groups from various nitrogen-containing heterocycles.[7]
Q4: What are the potential side reactions during the deprotection of N-protected indazoles?
A4: Deprotection can also introduce side reactions. For example:
-
TBAF deprotection of N-SEM indazoles: Tetrabutylammonium fluoride (TBAF) is a basic reagent, and its use can lead to the decomposition of base-sensitive substrates.[8]
-
Acid-catalyzed deprotection: Strong acidic conditions used to remove protecting groups like Boc or THP can potentially lead to the degradation of the indazole ring or other acid-labile functional groups on the molecule.[7]
-
Hydrogenolysis of N-benzyl indazoles: While generally a mild method, hydrogenolysis can sometimes lead to the reduction of other functional groups, such as halogens (dehalogenation), on the indazole ring.[9]
Troubleshooting Guides
Issue: Poor Regioselectivity in N-Protection/Alkylation (Mixture of N-1 and N-2 Isomers)
This is the most common challenge in indazole chemistry. The following guide will help you optimize your reaction for the desired isomer.
Troubleshooting Workflow for N-1 vs. N-2 Isomer Formation
Caption: Decision workflow for optimizing N-1 vs. N-2 selectivity.
Data Presentation: Comparison of N-Protection Methods
The following table summarizes various conditions for the N-protection of indazoles, providing a comparative overview of yields and regioselectivity.
| Protecting Group | Reagent | Base | Solvent | Temperature (°C) | Time (h) | N-1:N-2 Ratio | Total Yield (%) | Reference |
| Boc | (Boc)₂O | DMAP (cat.), Et₃N | CH₂Cl₂ | RT | 12 | >95:5 | ~95 | |
| SEM | SEM-Cl | NaH | DMF | 0 to RT | 2 | N-2 selective | 78 | |
| SEM | SEM-Cl | i-Pr₂NEt | CH₂Cl₂ | 0 to RT | 16 | N-2 selective | 85 | [5] |
| THP | DHP | p-TsOH (cat.) | CH₂Cl₂ | RT | 0.5 | 1:2 | 90 | [10] |
| THP | DHP | p-TsOH (cat.) | CH₂Cl₂ | RT | 24 | >95:5 | 85 | [10] |
| Benzyl | BnBr | NaH | THF | 0 to RT | 12 | >95:5 | ~90 | [11] |
| Tosyl | TsCl | K₂CO₃ | MeCN | RT | 6 | Mixture | Moderate | [12] |
Note: Yields and ratios are substrate-dependent and the conditions listed serve as a general guideline.
Experimental Protocols
Protocol 1: Regioselective N-2 Protection of Indazole with SEM-Cl
This protocol is adapted from a procedure known to give high regioselectivity for the N-2 isomer.[1][5]
Materials:
-
Indazole (1.0 equiv)
-
2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl) (1.2 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv) or Diisopropylethylamine (i-Pr₂NEt) (1.5 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the indazole.
-
Dissolve the indazole in anhydrous DMF or CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
If using NaH: Add NaH portion-wise and stir the mixture at 0 °C for 30 minutes. If using i-Pr₂NEt: Add i-Pr₂NEt to the solution.
-
Slowly add SEM-Cl dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N-2 SEM-protected indazole.
Protocol 2: Deprotection of N-SEM Indazole with TBAF
This protocol describes the cleavage of the SEM group using TBAF.
Materials:
-
N-2 SEM-protected indazole (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1 M solution in THF, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolve the N-2 SEM-protected indazole in anhydrous THF in a round-bottom flask.
-
Add the TBAF solution to the flask.
-
Stir the reaction mixture at room temperature, or gently heat to 50-60 °C if the reaction is sluggish.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Orthogonal Protection Strategy Workflow
The selection of a protecting group is crucial for multi-step syntheses. The following diagram illustrates a decision-making process for choosing an appropriate orthogonal protection strategy involving the commonly used Boc group.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. researchgate.net [researchgate.net]
- 10. Indazoles: regioselective protection and subsequent amine coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 12. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-Amino-1H-indazole-6-carboxylic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-amino-1H-indazole-6-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered when scaling up the synthesis of this compound derivatives?
A1: Scaling up the synthesis of these derivatives often presents challenges such as:
-
Low Reaction Yields: Difficulty in maintaining high yields when transitioning from laboratory to pilot or production scale.
-
Side Reactions: Increased formation of unwanted byproducts, complicating purification. A common side reaction is the formation of N-acylurea byproducts during amide bond formation.[1]
-
Purification Difficulties: Challenges in isolating the desired product with high purity on a larger scale.
-
Regioselectivity Issues: Controlling the position of substitution (e.g., N1 vs. N2 alkylation) can be more difficult at a larger scale.[2]
-
Safety Concerns: Handling hazardous reagents and managing exothermic reactions at scale requires careful consideration and specialized equipment. For instance, a method for preparing indazole-3-carboxylic acid avoids a potentially hazardous diazonium route, making it more suitable for scale-up.[3]
Q2: How can I improve the regioselectivity of N-alkylation to favor the N1 isomer?
A2: Achieving high selectivity for the N1-substituted product is a common challenge due to the existence of 1H- and 2H-indazole tautomers.[2][4] To favor the N1 isomer, which is generally the more thermodynamically stable product, consider the following strategies:[2][4]
-
Choice of Base and Solvent: Using sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF) is a widely reported method to favor N1-alkylation.[1][2]
-
Steric Hindrance: Bulky substituents at the C3 position of the indazole ring can sterically hinder N2-alkylation, thus favoring the N1 position.[2]
-
Reaction Conditions: Allowing the reaction to reach thermodynamic equilibrium will generally favor the more stable N1 product.[2]
Q3: What are the key starting materials for the synthesis of this compound?
A3: Common starting materials include derivatives of 2-halobenzonitriles or anthranilic acid. A general and efficient route involves the palladium-catalyzed arylation of benzophenone hydrazone with 2-bromobenzonitriles, followed by an acidic deprotection and cyclization sequence.[5] Another approach starts from ortho-fluorobenzonitrile and its reaction with hydrazine hydrate.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 3-amino-1H-indazole product | Incomplete reaction; Suboptimal reaction temperature or time; Poor quality of starting materials or reagents. | Monitor the reaction progress using TLC or LC-MS to ensure completion. Optimize the reaction temperature and time based on small-scale experiments. Ensure all reagents and solvents are pure and anhydrous where necessary. |
| Formation of a significant amount of the N2-substituted isomer | Reaction conditions favoring the kinetic product; Inappropriate choice of base or solvent. | To favor the N1 isomer, use NaH in THF.[1][2] Allow the reaction to stir for a longer period to reach thermodynamic equilibrium. |
| Difficulty in purifying the final product | Presence of closely related impurities or unreacted starting materials; Formation of emulsions during workup. | Utilize column chromatography with a carefully selected solvent system for purification.[1] Acidic and basic washes during the workup can help remove unreacted starting materials and byproducts.[1] If emulsions form, try adding brine or filtering the mixture through celite. |
| Amide coupling reaction is slow or incomplete | Inefficient coupling agent; Steric hindrance from the amine or the indazole carboxylic acid. | Use a more potent coupling agent such as HATU or T3P®.[1] Increase the reaction temperature or prolong the reaction time. Use a non-nucleophilic base like diisopropylethylamine (DIPEA).[1] |
| Formation of N-acylurea byproduct during amide coupling | Side reaction of the carboxylic acid with the coupling agent (e.g., EDC). | Add the coupling agent portion-wise to the reaction mixture.[1] Ensure the amine is present in the reaction mixture before adding the coupling agent. |
Experimental Protocols
Protocol 1: Synthesis of 1H-Indazole-3-carboxylic acid
This protocol is based on the reaction of isatin with sodium hydroxide, followed by diazotization, reduction, and cyclization.[3]
Materials:
-
Isatin
-
Sodium Hydroxide (NaOH)
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Stannous Chloride (SnCl₂)
-
N,N-dimethylacetamide (DMA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Isatin is hydrolyzed with an aqueous solution of NaOH.
-
The resulting intermediate is then converted to a diazonium salt using NaNO₂ and HCl.
-
The diazonium salt is reduced to form an aryl hydrazine using a reducing agent like SnCl₂.
-
The aryl hydrazine undergoes cyclization under acidic conditions to yield 1H-indazole-3-carboxylic acid.
-
For purification on a larger scale, the crude product can be dissolved in DMA and then precipitated by the addition of dichloromethane, followed by filtration and drying.[3]
Protocol 2: N1-Alkylation of a Methyl 1H-indazole-3-carboxylate
This protocol describes a general procedure for the selective N1-alkylation of an indazole ester.[1]
Materials:
-
Methyl 1H-indazole-3-carboxylate
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl bromide (e.g., n-pentyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend NaH (1.2 eq.) in anhydrous THF at 0 °C.
-
Add a solution of methyl 1H-indazole-3-carboxylate (1.0 eq.) in anhydrous THF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl bromide (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and any minor N2 regioisomers.
Protocol 3: Amide Coupling to form 1H-Indazole-3-carboxamides
This protocol outlines the formation of an amide bond between 1H-indazole-3-carboxylic acid and a primary amine.[1]
Materials:
-
1H-Indazole-3-carboxylic acid
-
Amine (1.1 eq.)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq.)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1H-indazole-3-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.) in anhydrous DMF.
-
Add DIPEA or TEA (2.0-3.0 eq.) to the mixture and stir at room temperature for 10-15 minutes.
-
Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with EtOAc or DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography.
Visualizations
Caption: General synthetic workflow for this compound derivatives.
Caption: Troubleshooting logic for low yields and impurities in synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole synthesis [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 3-Amino-Indazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The 3-amino-indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-amino-indazole analogs, focusing on their performance as kinase inhibitors and G-protein coupled receptor (GPCR) antagonists. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for the design and development of novel therapeutics.
Kinase Inhibitors
3-Amino-indazole derivatives have been extensively explored as potent inhibitors of various protein kinases, playing crucial roles in cell signaling and proliferation. Their ability to mimic the adenine region of ATP allows them to bind to the ATP-binding pocket of these enzymes.
Fms-Like Tyrosine Kinase 3 (FLT3) Inhibitors
Mutations in FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target.[1] Several 3-amino-1H-indazol-6-yl-benzamides have been designed to target the "DFG-out" inactive conformation of the FLT3 kinase.[2][3]
Structure-Activity Relationship Summary:
-
Hinge-Binding Moiety: The 3-amino-indazole core acts as a hinge-binder, forming crucial hydrogen bonds with the kinase hinge region.[2]
-
DFG-out Conformation: The overall scaffold is designed to stabilize the inactive "DFG-out" conformation of the kinase.[2][3]
-
Piperazine Moiety: The presence of a piperazine ring often enhances potency against FLT3.[2]
-
Modifications at the 3-amino group: Acetyl, free amino, and methyl substitutions at the 3-amino position can yield single-digit nanomolar potency against FLT3.[2]
| Compound | Target | Cellular EC50 (µM) | Reference |
| 4 | FLT3 | 0.004 | [2] |
| 11 | FLT3 | 0.003 | [2] |
| 17 (Acetyl) | FLT3 | 0.002 | [2] |
| 18 (Free amino) | FLT3 | 0.003 | [2] |
| 22 (Methyl) | FLT3 | 0.003 | [2] |
Anaplastic Lymphoma Kinase (ALK) Inhibitors
ALK is a receptor tyrosine kinase implicated in various cancers. Entrectinib, a potent 3-amino-indazole derivative, is an orally available ALK inhibitor.[4]
Structure-Activity Relationship Summary:
-
The 3-aminoindazole core is a key feature for potent ALK inhibition.[4]
-
Optimization of substituents on the indazole and the linked phenyl ring led to the discovery of Entrectinib, which also inhibits ROS1 and pan-TRK kinases.[4]
| Compound | Target | Biochemical IC50 (nM) | Reference |
| Entrectinib (2) | ALK | 12 | [4] |
| Entrectinib (2) | ROS1 | 7 | [4] |
| Entrectinib (2) | TrkA | 1.5 | [4] |
| Entrectinib (2) | TrkB | 0.1 | [4] |
| Entrectinib (2) | TrkC | 0.1 | [4] |
G-Protein Coupled Receptor (GPCR) Antagonists
CC-Chemokine Receptor 4 (CCR4) Antagonists
CCR4, a GPCR, is involved in inflammatory diseases and cancer. A series of indazole arylsulfonamides have been identified as allosteric antagonists of CCR4.[5]
Structure-Activity Relationship Summary:
-
Indazole Core: The indazole ring is a central component of these antagonists.[5]
-
C4-Substituents: Methoxy or hydroxyl groups at the C4 position of the indazole are preferred for potency.[5]
-
N3-Substituent: The most potent N3-substituent is 5-chlorothiophene-2-sulfonamide.[5]
-
N1-Substituents: N1 meta-substituted benzyl groups with an α-amino-3-[(methylamino)acyl]– group are the most potent.[5] Less basic analogs like morpholines show good oral absorption but high clearance.[5]
| Compound | Target | Binding Ki (nM) | Functional pA2 | Reference |
| 6 (GSK2239633A) | human CCR4 | 1.3 | 8.5 | [5] |
Experimental Protocols
General Synthesis of 3-Amino-1H-indazol-6-yl-benzamides
The synthesis of 3-amino-1H-indazol-6-yl-benzamides typically starts with the condensation of a substituted 2-fluorobenzonitrile with hydrazine to form the 3-aminoindazole intermediate. This is followed by acylation of the 3-amino group and a Suzuki coupling reaction with a boronic acid. The final step involves ester hydrolysis and amide bond formation.[2]
General synthetic workflow for 3-amino-1H-indazol-6-yl-benzamides.
FLT3 Kinase Inhibition Assay (Luminescence-based)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified FLT3 kinase by quantifying ATP consumption.
-
Reagent Preparation : Prepare serial dilutions of the test compound in DMSO. Further dilute the compound in kinase buffer.
-
Reaction Setup : In a multi-well plate, add the FLT3 enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and the test compound dilution.
-
Initiation : Initiate the kinase reaction by adding ATP.
-
Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection : Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the log of the compound concentration.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the proliferation of cancer cell lines.
-
Cell Seeding : Seed cancer cells (e.g., MV4-11 for FLT3-ITD) in a 96-well plate and allow them to attach overnight.
-
Compound Treatment : Treat the cells with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The half-maximal effective concentration (EC50) for cell viability is determined by plotting the percentage of viable cells against the log of the compound concentration.
CCR4 Radioligand Binding Assay
This assay quantifies the affinity of a test compound for the CCR4 receptor.
-
Membrane Preparation : Prepare membrane fractions from cells expressing human CCR4.
-
Assay Setup : In a multi-well plate, incubate the membrane preparation with a radiolabeled CCR4 ligand (e.g., [¹²⁵I]-CCL17) and varying concentrations of the test compound.
-
Incubation : Incubate the plate to allow for competitive binding to reach equilibrium.
-
Separation : Separate the bound from unbound radioligand by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement : Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis : The half-maximal inhibitory concentration (IC50) is determined from the competition binding curve. The inhibitor constant (Ki) can be calculated using the Cheng-Prusoff equation.[6]
Signaling Pathways
FLT3 Signaling Pathway
Inhibition of the FLT3 signaling pathway by 3-amino-indazole analogs.
ALK Signaling Pathway
Inhibition of the ALK signaling pathway by 3-amino-indazole analogs.
CCR4 Signaling Pathway
Antagonism of the CCR4 signaling pathway by 3-amino-indazole analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Entrectinib: A New 3-Aminoindazole As a Potent Anaplastic Lymphoma Kinase (ALK), c-ros Oncogene 1 Kinase (ROS1), and Pan-Tropomyosin Receptor Kinases (Pan-TRKs) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of 3-amino-1H-indazole-6-carboxylic Acid and Other Privileged Kinase Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapy, particularly within oncology, protein kinase inhibitors are a cornerstone of modern medicine. The development of these inhibitors often relies on "privileged scaffolds," core chemical structures that demonstrate a high affinity for the ATP-binding pocket of a wide range of kinases. This guide provides a detailed comparative analysis of the 3-amino-1H-indazole-6-carboxylic acid scaffold against other prominent kinase scaffolds, including indole, pyrazole, and imidazole. This objective comparison is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.
Core Structural Comparisons
The 3-amino-1H-indazole scaffold has emerged as a significant structure in medicinal chemistry, forming the basis of numerous potent and selective kinase inhibitors.[1][2] Its defining feature is the bicyclic indazole ring system with a crucial amino group at the 3-position, which often acts as a key hydrogen bond donor, mimicking the adenine portion of ATP and anchoring the inhibitor to the kinase hinge region.[3] The carboxylic acid group at the 6-position provides a versatile handle for synthetic modification to modulate potency, selectivity, and pharmacokinetic properties.
Here, we compare the 3-amino-1H-indazole scaffold to other widely recognized kinase inhibitor scaffolds:
-
Indole Scaffold: A structural isomer of indazole, the indole scaffold is another privileged structure in kinase inhibitor design. The key distinction lies in the arrangement of the nitrogen atoms within the five-membered ring, which significantly impacts hydrogen bonding capacity, three-dimensional shape, and ultimately, kinase selectivity profiles.[4]
-
Pyrazole Scaffold: The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. It is a key component in several FDA-approved kinase inhibitors and is valued for its synthetic tractability and its ability to participate in various binding interactions within the ATP pocket.[5]
-
Imidazole Scaffold: The imidazole ring is another five-membered aromatic heterocycle, but with two non-adjacent nitrogen atoms. This arrangement provides a different vector for hydrogen bonding and electrostatic interactions compared to pyrazole, leading to distinct structure-activity relationships.
Quantitative Performance Data of Exemplar Inhibitors
The following tables summarize the biochemical potency (IC50) of representative kinase inhibitors based on the 3-amino-1H-indazole scaffold and its counterparts. IC50 values represent the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% in vitro. Lower IC50 values indicate higher potency.
Table 1: Biochemical Potency (IC50) of Selected Kinase Inhibitors
| Scaffold | Compound | Target Kinase(s) | IC50 (nM) | Reference |
| 3-Amino-1H-indazole | Compound 4 (3-amino-1H-indazol-6-yl-benzamide derivative) | FLT3 | <10 | [6] |
| c-Kit | <10 | [6] | ||
| PDGFRα (T674M mutant) | <10 | [6] | ||
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 | [1] | |
| Indole | Sunitinib | VEGFRs, PDGFRs, c-Kit, FLT3, RET | 2-82 | [4] |
| Pyrazole | Ruxolitinib | JAK1, JAK2 | ~3 | [5] |
| Crizotinib | ALK, c-Met | 20-30 | [5] | |
| Imidazole | Compound 54 (2,4-1H-imidazole carboxamide) | TAK1 | 2 | [7] |
Table 2: Cellular Activity of Selected Kinase Inhibitors
| Scaffold | Compound | Cell Line | Assay Type | Cellular Potency (IC50/EC50 in nM) | Reference |
| 3-Amino-1H-indazole | Compound 4 (3-amino-1H-indazol-6-yl-benzamide derivative) | FLT3-dependent | Proliferation | <10 | [6] |
| Kit-T670I-dependent | Proliferation | <10 | [6] | ||
| Indole | Sunitinib | HUVEC | Proliferation | 10 | [4] |
| Pyrazole | Ruxolitinib | HEL (JAK2 V617F) | Proliferation | 120-180 | [5] |
| Imidazole | TAK1 inhibitor (Compound 3) | - | Cellular Phosphorylation | - (poor permeability) | [7] |
Signaling Pathways and Experimental Workflows
To understand the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate key signaling pathways and a general experimental workflow for kinase inhibitor testing.
Caption: RTK signaling pathways inhibited by 3-amino-1H-indazole derivatives.
Caption: General workflow for kinase inhibitor discovery and evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for common assays used in the characterization of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase enzyme in a cell-free system.
Materials:
-
Purified recombinant kinase
-
Biotinylated peptide substrate specific for the kinase
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., 3-amino-1H-indazole derivative) serially diluted in DMSO
-
Assay buffer (e.g., HEPES, MgCl2, Brij-35)
-
Europium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
384-well low-volume microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase, biotinylated substrate, and varying concentrations of the test compound.
-
Initiation: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the phosphorylated product by adding a mixture of the Europium-labeled anti-phospho-antibody and the streptavidin-conjugated acceptor.
-
Signal Measurement: After a further incubation period, read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
Cellular Kinase Activity Assay (Western Blotting)
Objective: To assess the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Complete cell culture medium
-
Test inhibitor dissolved in DMSO and serially diluted
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the target and downstream substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the inhibitor for a specified duration.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them to release the cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition at different inhibitor concentrations.
Conclusion
The this compound scaffold represents a highly versatile and potent core for the development of kinase inhibitors. Its ability to effectively target a range of kinases, including FLT3, PDGFRα, and c-Kit, underscores its importance in oncology drug discovery.[6] Comparative analysis with other privileged scaffolds like indoles, pyrazoles, and imidazoles reveals that while all are capable of producing highly potent inhibitors, the specific substitution patterns and the inherent electronic and steric properties of each core dictate their kinase selectivity profiles and overall pharmacological properties. The choice of scaffold is therefore a critical decision in the design of kinase inhibitors with the desired target profile and therapeutic window. Further structure-activity relationship studies and kinome-wide profiling are essential to fully exploit the potential of the this compound scaffold and to develop the next generation of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Kinase Assay Protocols for 3-amino-1H-indazole-6-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vitro kinase assay protocols suitable for the evaluation of 3-amino-1H-indazole-6-carboxylic acid derivatives as potential kinase inhibitors. It includes detailed methodologies, comparative data for relevant indazole-based inhibitors, and visualizations to aid in assay selection and implementation.
The 3-amino-1H-indazole scaffold is a recognized pharmacophore in the development of kinase inhibitors, demonstrating activity against a range of kinases. Notably, derivatives of the closely related 1H-indazole-3-carboxamide have shown potent inhibition of p21-activated kinase 1 (PAK1), a key regulator of cell motility, morphology, and transformation. Furthermore, 3-amino-1H-indazole derivatives have been identified as inhibitors of kinases such as FLT3, PDGFRα, Kit, and BCR-ABL, highlighting the versatility of this chemical core.
Comparative Analysis of In Vitro Kinase Assay Formats
The selection of an appropriate in vitro kinase assay is critical for accurately determining the potency and selectivity of investigational compounds. Three commonly employed methods are luminescence-based assays, fluorescence-based assays, and radiometric assays. Each offers distinct advantages and disadvantages in terms of sensitivity, throughput, and safety.
| Assay Format | Principle | Advantages | Disadvantages |
| Luminescence-Based (e.g., ADP-Glo™) | Measures the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is proportional to kinase activity.[1][2] | High sensitivity, broad dynamic range, and amenable to high-throughput screening.[1][3] | Can be susceptible to interference from compounds that affect luciferase or ATPase activity. |
| Fluorescence-Based (e.g., TR-FRET) | Measures the binding of a fluorescently labeled tracer to a europium-labeled anti-ADP antibody. ADP produced by the kinase competes with the tracer, leading to a decrease in FRET signal.[4] | Homogeneous "mix-and-read" format, requires less enzyme than ATP depletion assays, and is resistant to some forms of compound interference.[4] | Requires specific labeled reagents (antibody and tracer) and a plate reader with TR-FRET capability. |
| Radiometric Filter Binding Assay | Measures the transfer of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate. The phosphorylated substrate is captured on a filter, and the radioactivity is quantified. | Considered the "gold standard" for its direct measurement of kinase activity and high sensitivity.[2][5] | Involves the handling and disposal of radioactive materials, which poses safety and regulatory challenges. |
Experimental Protocols
Below is a detailed protocol for a luminescence-based in vitro kinase assay for PAK1, a likely target for this compound derivatives. This protocol is adapted from established methods for similar indazole-based PAK1 inhibitors.
Luminescence-Based In Vitro Kinase Assay for PAK1 (Adapted from ADP-Glo™ Protocol)
This protocol is designed for a 384-well plate format and measures the inhibition of PAK1 kinase activity.
Materials:
-
Recombinant human PAK1 enzyme
-
PAKtide (RRRLSFAEPG) substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound derivative (test compound) dissolved in DMSO
-
Known PAK1 inhibitor (e.g., Staurosporine) as a positive control
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well opaque plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of the this compound derivative and the positive control in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Reaction Setup:
-
Add 1 µL of the diluted test compound, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of PAK1 enzyme solution (pre-diluted in Kinase Assay Buffer to the desired concentration).
-
Incubate the plate at room temperature for 15-60 minutes to allow for compound binding to the enzyme.[1]
-
-
Initiation of Kinase Reaction:
-
Prepare a substrate/ATP mix in Kinase Assay Buffer. The final concentrations should be at the Km for both, if known.
-
Add 2 µL of the substrate/ATP mix to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.[1]
-
-
Termination of Kinase Reaction and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[1]
-
-
ADP Detection and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and then into a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[1]
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
Comparative Inhibition Data
The following table summarizes the inhibitory activity of representative indazole derivatives against various kinases. While specific data for this compound derivatives is not yet publicly available, the data for structurally related compounds provide a strong rationale for their investigation as kinase inhibitors, particularly against PAK1.
| Compound Scaffold | Target Kinase | IC50 (nM) | Assay Type |
| 1H-Indazole-3-carboxamide derivative (Compound 30l) | PAK1 | 9.8 | Not specified |
| 3-amino-1H-indazol-6-yl-benzamide (Compound 4) | FLT3 | <10 | Cellular |
| 3-amino-1H-indazol-6-yl-benzamide (Compound 11) | PDGFRα (T674M) | <10 | Cellular |
| 3-amino-1H-indazol-6-yl-benzamide (Compound 4) | c-Kit | <10 | Cellular |
| 3-amino-1H-indazole derivative (AKE-72) | BCR-ABL (WT) | <0.5 | Not specified |
| 3-amino-1H-indazole derivative (AKE-72) | BCR-ABL (T315I) | 9 | Not specified |
Visualizations
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Simplified PAK1 Signaling Pathway
Caption: Inhibition of the PAK1 signaling pathway.
References
A Comparative Guide to Amide Synthesis: HATU vs. EDC/HOBt for 3-amino-1H-indazole-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of amide bonds is a cornerstone of medicinal chemistry and drug development. The choice of coupling reagent is critical for achieving high yields, purity, and cost-effectiveness, particularly when working with complex heterocyclic scaffolds like 3-amino-1H-indazole-6-carboxylic acid. This guide provides an objective comparison of two widely used coupling systems, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (1-Hydroxybenzotriazole), for the synthesis of 3-amino-1H-indazole-6-carboxamides.
Mechanism of Action
Understanding the underlying mechanisms of these coupling reagents is key to troubleshooting and optimizing reaction conditions.
HATU: As a uronium-based coupling reagent, HATU facilitates the formation of a highly reactive OAt-active ester with the carboxylic acid. This process is generally rapid and efficient, particularly for sterically hindered or electron-deficient amines.[1] The presence of the aza-benzotriazole moiety in HATU is believed to accelerate the coupling reaction.[1]
EDC/HOBt: This carbodiimide-based system first activates the carboxylic acid to form a reactive O-acylisourea intermediate. This intermediate is prone to racemization and can rearrange to an unreactive N-acylurea. HOBt is added as an additive to trap the O-acylisourea, forming a more stable HOBt-active ester. This active ester then reacts with the amine to form the desired amide bond, minimizing the risk of racemization and side reactions.[2]
Comparative Performance: A Data-Driven Overview
While direct comparative studies on this compound are limited, data from closely related structures and general principles of amide coupling provide a strong basis for comparison. The following table summarizes the expected performance of HATU and EDC/HOBt in the synthesis of a generic 3-amino-1H-indazole-6-carboxamide.
| Parameter | HATU | EDC/HOBt |
| Reaction Time | Typically faster (1-4 hours) | Generally slower (4-24 hours)[3] |
| Yield | Good to excellent, especially for challenging substrates | Moderate to good, can be lower with electron-deficient amines[4] |
| Purity | Generally high, with soluble byproducts | Can be complicated by urea byproducts, requiring careful workup |
| Cost | Higher | Lower |
| Handling | Can be sensitive to moisture | HOBt has explosive properties and may require special handling |
| Side Reactions | Potential for guanidinylation of the amine | Racemization (minimized by HOBt), formation of N-acylurea |
Experimental Protocols
Detailed methodologies for amide synthesis using both HATU and EDC/HOBt are presented below. These are generalized protocols and may require optimization for specific substrates.
Protocol 1: Amide Synthesis using HATU
This protocol is adapted for high-efficiency coupling, particularly with less reactive amines.[1]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in anhydrous DMF, add the amine.
-
Add DIPEA to the mixture and stir for 5 minutes at room temperature.
-
Add HATU in one portion and continue stirring at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Filter the solid, wash with water, and then with diethyl ether to remove organic impurities.
-
Dry the product under vacuum. Further purification can be achieved by column chromatography if necessary.
Protocol 2: Amide Synthesis using EDC/HOBt
This protocol represents a standard and cost-effective method for amide bond formation.[3][5]
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
EDC.HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Triethylamine (TEA) or DIPEA (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add HOBt and EDC.HCl to the solution.
-
Add TEA or DIPEA and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature for 4-24 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into ice water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Chemistry
To further clarify the processes discussed, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
Caption: HATU activation of a carboxylic acid to form a highly reactive OAt-active ester.
Caption: EDC/HOBt activation pathway involving an O-acylisourea and a more stable HOBt-active ester.
Caption: A generalized experimental workflow for the synthesis of 3-amino-1H-indazole-6-carboxamides.
Conclusion
Both HATU and EDC/HOBt are effective coupling systems for the synthesis of 3-amino-1H-indazole-6-carboxamides. The choice between them will largely depend on the specific requirements of the synthesis.
-
HATU is the preferred reagent for challenging couplings, including those with sterically hindered or electron-deficient amines, where high yields and short reaction times are desired. Its higher cost may be a consideration for large-scale syntheses.
-
EDC/HOBt offers a reliable and cost-effective alternative, particularly for more reactive amines. Careful attention to the workup procedure is necessary to remove the urea byproduct.
For the synthesis of novel derivatives of this compound, initial small-scale trials with both methods are recommended to determine the optimal conditions for a specific substrate combination.
References
- 1. benchchem.com [benchchem.com]
- 2. Amide Synthesis [fishersci.dk]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative Analysis of 3-Amino-1H-indazole-Based Kinase Inhibitors: A Guide to Cross-Reactivity and Selectivity
For researchers, scientists, and drug development professionals, the 3-amino-1H-indazole scaffold has emerged as a significant pharmacophore in the design of potent kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity profiles of representative inhibitors based on this core structure. By presenting quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows, this document aims to facilitate a deeper understanding of the selectivity of these compounds and guide future drug discovery efforts.
While specific data for 3-amino-1H-indazole-6-carboxylic acid based inhibitors is not broadly available in the public domain, this guide focuses on closely related 3-amino-1H-indazole derivatives to provide a valuable reference for understanding the off-target profiles inherent to this chemical class.
Data Presentation: Kinase Selectivity Profiles
The following tables summarize the kinase inhibition data for two representative 3-amino-1H-indazole-based inhibitors. The data highlights the spectrum of activity and selectivity of these compounds against a panel of kinases.
Table 1: Kinase Inhibition Profile of Compound 4 (a 3-amino-1H-indazol-6-yl-benzamide derivative)
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| Primary Targets | ||
| FLT3 | >95% | 3 |
| PDGFRα (T674M) | >95% | 7 |
| c-Kit (T670I) | >95% | 15 |
| Selected Off-Targets | ||
| ABL1 | >90% | ND |
| ABL1 (T315I) | <25% | ND |
| ALK | >90% | ND |
| AURKA | 50-75% | ND |
| BRAF | <25% | ND |
| EGFR | <25% | ND |
| SRC | >90% | ND |
| VEGFR2 | >90% | ND |
ND: Not Determined. Data is derived from a kinome-wide selectivity profiling study.[1]
Table 2: Kinase Inhibition Profile of Compound 5 (AKE-72)
| Kinase Target | Percent Inhibition at 50 nM | IC50 (nM) |
| Primary Target | ||
| ABL1 (WT) | >95% | 4.6 |
| ABL1 (T315I) | >95% | 227 |
| Selected Off-Targets | ||
| c-Kit | 99.3% | ND |
| FGFR1 | 98.5% | ND |
| FLT3 | 97.2% | ND |
| FYN | 99.1% | ND |
| LCK | 98.8% | ND |
| LYN | 99.2% | ND |
| PDGFRβ | 98.9% | ND |
| RET | 99.0% | ND |
| VEGFR2 | 98.7% | ND |
| YES | 99.1% | ND |
| c-Src | 73.0% | ND |
| FMS | 64.5% | ND |
ND: Not Determined. Data is derived from a kinase panel screening.[2]
Experimental Protocols
The determination of kinase inhibitor potency and selectivity is fundamental to preclinical drug development. The data presented in this guide are typically generated using the following standard experimental methodologies.
1. Biochemical Kinase Assays (In Vitro Potency and Selectivity)
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[3]
-
Principle: These assays quantify the transfer of a phosphate group from ATP to a substrate by a specific kinase. Inhibition of this process by a test compound is measured.
-
Common Formats:
-
Radiometric Assays: Considered a gold standard, this method uses radioisotope-labeled ATP (e.g., ³²P-γ-ATP or ³³P-γ-ATP) and measures the incorporation of the radiolabel into the substrate.[4]
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure the amount of ADP produced in the kinase reaction, which is then converted into a luminescent signal.[5][6]
-
Fluorescence-Based Assays: Techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilize fluorescently labeled substrates or antibodies to detect phosphorylation events.[4][6]
-
-
General Procedure (Luminescence-Based Example):
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a multi-well plate, add the purified kinase, the specific substrate, and ATP to initiate the reaction.
-
Add the test inhibitor at various concentrations.
-
Incubate the reaction for a specified time at a controlled temperature.
-
Add a reagent (e.g., ADP-Glo™ reagent) to stop the kinase reaction and deplete the remaining ATP.
-
Add a detection reagent to convert the generated ADP to ATP, which then drives a luciferase-luciferin reaction, producing light.
-
Measure the luminescence using a plate reader.
-
The data is then plotted to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
2. Cellular Target Engagement Assays (In-Cell Potency)
Cellular assays are crucial for confirming that an inhibitor can engage its target within a physiological context.[3]
-
Principle: These assays measure the binding of an inhibitor to its target kinase within intact cells.
-
Common Formats:
-
NanoBRET™ Target Engagement Assay: This assay uses Bioluminescence Resonance Energy Transfer (BRET) to measure the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged kinase by a test compound.[7][8][9]
-
Cellular Phosphorylation Assay: This method quantifies the phosphorylation of a known downstream substrate of the target kinase in cells. Inhibition of the kinase leads to a decrease in substrate phosphorylation, which can be measured by techniques such as Western blotting or ELISA.[7]
-
-
General Procedure (NanoBRET™ Example):
-
Cells are transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
The cells are then treated with a cell-permeable fluorescent tracer that binds to the active site of the kinase.
-
Serial dilutions of the test inhibitor are added to the cells.
-
If the inhibitor binds to the kinase, it will displace the fluorescent tracer, leading to a decrease in the BRET signal.
-
The BRET signal is measured using a specialized plate reader.
-
The data is used to calculate the cellular IC50 value, representing the concentration of the inhibitor that displaces 50% of the tracer.
-
Mandatory Visualizations
To better understand the context of kinase inhibition and the experimental approaches, the following diagrams are provided.
References
- 1. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Kinase Target Engagement | Kinase Affinity Assay [promega.sg]
- 9. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
Validating FLT3 and PDGFRα Inhibitors: A Comparative Guide to Cellular Proliferation Assays
For researchers, scientists, and drug development professionals, selecting the appropriate cellular proliferation assay is a critical step in validating the efficacy of targeted therapies such as FLT3 and PDGFRα inhibitors. This guide provides an objective comparison of three commonly used assays—MTS, CellTiter-Glo®, and BrdU—supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
FMS-like tyrosine kinase 3 (FLT3) and platelet-derived growth factor receptor alpha (PDGFRα) are key receptor tyrosine kinases implicated in various malignancies.[1][2] Mutations leading to their constitutive activation are common drivers in acute myeloid leukemia (AML) and gastrointestinal stromal tumors (GIST), respectively, making them prime targets for inhibitor development.[1][2] Validating the anti-proliferative effect of novel and existing inhibitors in relevant cancer cell lines is a cornerstone of preclinical assessment. This guide delves into the principles, protocols, and comparative performance of three widely adopted proliferation assays.
Comparison of Cellular Proliferation Assays
Choosing the right assay depends on various factors including the specific research question, cell type, and available laboratory equipment. The following table summarizes the key characteristics of the MTS, CellTiter-Glo®, and BrdU assays.
| Assay | Principle | Output | Throughput | Advantages | Disadvantages |
| MTS Assay | Colorimetric; reduction of a tetrazolium salt by metabolically active cells into a colored formazan product.[3] | Absorbance | High | Simple, rapid, and cost-effective.[3] | Can be affected by compounds that interfere with cellular metabolism or have color. The insoluble formazan product in the related MTT assay requires a solubilization step.[4][5] |
| CellTiter-Glo® | Luminescent; quantifies ATP, an indicator of metabolically active cells.[6][7] | Luminescence | High | High sensitivity, broad linear range, and a simple "add-mix-measure" protocol.[6][7][8] | Can be more expensive than colorimetric assays. Signal can be affected by compounds that interfere with luciferase. |
| BrdU Assay | Immunocytochemical; detection of a synthetic thymidine analog (BrdU) incorporated into newly synthesized DNA during cell proliferation.[9] | Absorbance or Fluorescence | Moderate to High | Directly measures DNA synthesis, providing a more specific measure of proliferation.[9] | More complex and time-consuming protocol involving fixation, DNA denaturation, and antibody incubation steps.[9] |
Experimental Data: Inhibitor Performance
The following tables summarize the half-maximal inhibitory concentration (IC50) values for several FLT3 and PDGFRα inhibitors against various cell lines, as determined by cellular proliferation/viability assays.
FLT3 Inhibitors in AML Cell Lines
| Inhibitor | Cell Line | FLT3 Mutation | Assay Type | IC50 (nM) | Reference |
| Crenolanib | MV4-11 | FLT3-ITD | Viability | 1.3 | [10] |
| MOLM-13 | FLT3-ITD | Viability | 4.9 | [10] | |
| Molm14 | FLT3-ITD | Cytotoxicity (MTT) | 7 | [11] | |
| MV4-11 | FLT3-ITD | Cytotoxicity (MTT) | 8 | [11] | |
| Sorafenib | MV4-11 | FLT3-ITD | Viability | 4.9 | [10] |
| MOLM-13 | FLT3-ITD | Viability | 17 | [10] | |
| Gilteritinib | MOLM-13 | FLT3-ITD | Viability | ~10 (90% viability at 10nM) | [3] |
| Ba/F3-FLT3-ITD | FLT3-ITD | Viability | <10 | [12] | |
| Quizartinib | MOLM-13 | FLT3-ITD | Viability | <10 (70% viability at 10nM) | [3] |
| Midostaurin | MOLM-13 | FLT3-ITD | Viability | ~200 | [3] |
PDGFRα Inhibitors in GIST and Other Cell Lines
| Inhibitor | Cell Line | PDGFRα Mutation | Assay Type | IC50 (nM) | Reference |
| Crenolanib | GIST (in vitro) | D842V | Kinase Activity | ~10 | [2] |
| Imatinib | GIST (in vitro) | D842V | Kinase Activity | >1000 | [2] |
| Sunitinib | GIST-T1 (vector) | Exon 11 mutation | Viability | 15.91 | [13] |
| GIST-T1 (V654A) | Exon 11 + 13 mutation | Viability | 13.02 | [13] | |
| GIST-T1 (N822K) | Exon 11 + 17 mutation | Viability | 61.05 | [13] |
Signaling Pathways and Experimental Workflow
To effectively validate inhibitors, a thorough understanding of the targeted signaling pathways and a standardized experimental workflow are essential.
FLT3 Signaling Pathway
PDGFRα Signaling Pathway
Experimental Workflow
Detailed Experimental Protocols
MTS Assay Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
96-well flat-bottom sterile microplates
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTS reagent kit
-
Phosphate-buffered saline (PBS)
-
Test inhibitor
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[3] Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[3]
-
Inhibitor Treatment: Prepare serial dilutions of the test inhibitor in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[3]
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[4]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[4]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[4]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
This protocol is based on the manufacturer's instructions and may need optimization.
Materials:
-
Opaque-walled 96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Test inhibitor
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Inhibitor Treatment: Prepare serial dilutions of the test inhibitor in complete culture medium. Add the desired volume of diluted inhibitor to the wells. Include appropriate vehicle and blank controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Reagent Equilibration: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[7]
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[7]
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[7] Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7]
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the average luminescence of the blank wells from all other wells. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
BrdU Cell Proliferation Assay Protocol
This protocol is a general guide for an ELISA-based BrdU assay and may require optimization.
Materials:
-
96-well flat-bottom sterile microplates
-
Cancer cell line of interest
-
Complete cell culture medium
-
BrdU labeling solution (10 µM)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody (e.g., HRP-conjugated)
-
Wash buffer
-
Substrate (e.g., TMB)
-
Stop solution
-
Test inhibitor
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at the appropriate wavelength
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and treat with the test inhibitor as described in the MTS assay protocol.
-
BrdU Labeling: Add 10 µL of BrdU labeling solution to each well and incubate for 2-24 hours at 37°C. The incubation time will depend on the cell division rate.
-
Fixation and Denaturation: Remove the culture medium and add 200 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Antibody Incubation: Wash the wells with wash buffer. Add 100 µL of diluted anti-BrdU antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells multiple times with wash buffer to remove any unbound antibody.
-
Substrate Addition: Add 100 µL of substrate to each well and incubate until color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Subtract the background absorbance and calculate the percentage of proliferation for each treatment relative to the vehicle control. Plot the percentage of proliferation against the log of the inhibitor concentration to determine the IC50 value.
Conclusion
The selection of a cellular proliferation assay for validating FLT3 and PDGFRα inhibitors should be guided by the specific experimental goals and available resources. The MTS assay offers a simple and cost-effective method for high-throughput screening. The CellTiter-Glo® assay provides higher sensitivity and a streamlined workflow, making it ideal for precise quantification of cell viability. The BrdU assay, while more complex, offers a direct measure of DNA synthesis and is well-suited for more detailed mechanistic studies. By understanding the principles and protocols of each assay and considering the comparative inhibitor data presented, researchers can make an informed decision to effectively advance their drug discovery and development efforts.
References
- 1. Preclinical and pilot study of type I FLT3 tyrosine kinase inhibitor, crenolanib, with sorafenib in acute myeloid leukemia and FLT3-internal tandem duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. Preclinical model-based evaluation of Imatinib resistance induced by KIT mutations and its overcoming strategies in gastrointestinal stromal tumor (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 7. promega.com [promega.com]
- 8. Comparison of 3 cytotoxicity screening assays and their application to the selection of novel antibacterial hits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Crenolanib is active against models of drug-resistant FLT3-ITD−positive acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Comparison of effects of midostaurin, crenolanib, quizartinib, gilteritinib, sorafenib and BLU-285 on oncogenic mutants of KIT and FLT3 in hematologic malignancies: Mutant KIT and FLT3 response to Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
A Comparative Guide to the Biological Activity of 3-Amino vs. 3-Nitro-Indazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. The functionalization of this privileged structure, particularly at the 3-position, dramatically influences its pharmacological profile. This guide provides an objective, data-supported comparison between two key classes of derivatives: 3-aminoindazoles and 3-nitroindazoles. By examining their distinct biological activities, mechanisms of action, and therapeutic potential, this document aims to inform strategic decisions in drug discovery and development.
Comparative Analysis of Biological Activity
The substitution at the C3-position of the indazole ring with either an amino (-NH₂) group or a nitro (-NO₂) group directs the molecule toward vastly different biological targets and activities. 3-Aminoindazole derivatives have been extensively developed as potent kinase inhibitors for oncology, whereas nitroindazole derivatives are more frequently explored for antimicrobial, antiparasitic, and certain anticancer applications, often through distinct mechanisms of action.
3-Aminoindazole Derivatives: Potent Kinase Inhibitors
The 3-aminoindazole moiety has been identified as a highly effective "hinge-binding" template, a critical interaction for inhibiting the activity of protein kinases.[1][2] This has led to the development of numerous potent and selective inhibitors targeting kinases that are crucial for tumor growth and angiogenesis.
Key Activities:
-
Kinase Inhibition: These derivatives have shown powerful inhibitory activity against a wide array of receptor tyrosine kinases (RTKs) and other kinases, including VEGFR, PDGFR, FLT3, c-Kit, ALK, FGFR, and BCR-ABL.[1][2][3][4][5][6]
-
Anticancer/Antiproliferative: As a direct consequence of their kinase inhibitory action, these compounds exhibit significant antiproliferative effects against a broad spectrum of human cancer cell lines, such as leukemia, lung, and colorectal cancer.[4][7][8]
Table 1: Selected Biological Activity of 3-Aminoindazole Derivatives (Kinase Inhibition)
| Compound/Derivative Class | Target Kinase(s) | Activity (IC₅₀ / EC₅₀) | Reference(s) |
| Entrectinib | Anaplastic Lymphoma Kinase (ALK) | 12 nM | [4] |
| 3-amino-1H-indazol-6-yl-benzamide (Cpd 4) | FLT3, PDGFRα-T674M | 5 nM, 17 nM | [3] |
| 6-(3-methoxyphenyl)-1H-indazol-3-amine (Cpd 99) | Fibroblast Growth Factor Receptor 1 (FGFR1) | 2.9 nM | [4] |
| AKE-72 | BCR-ABL (T315I mutant) | 9 nM | [6][9] |
| Aminoindazole Derivative (Cpd 7v) | FGFR4 (wild-type and mutants) | Nanomolar activity | [5] |
| ABT-869 (3-aminoindazole urea) | VEGFR/PDGFR families | Potent inhibition | [1] |
3-Nitroindazole Derivatives: Agents for Infectious Disease and Cancer
In contrast to the 3-amino derivatives, the biological activity of nitroindazoles is often attributed to the nitro group itself. The position of the -NO₂ group is a critical determinant of activity, with most research focusing on 5-nitro and 6-nitro derivatives rather than the 3-nitro isomer.[10] Their mechanism often involves the enzymatic reduction of the nitro group within a target cell (e.g., a parasite or bacterium) to form reactive radicals that damage cellular macromolecules like DNA.[10]
Key Activities:
-
Antiparasitic: Various nitroindazole derivatives have demonstrated significant potential against parasites, including Leishmania, Trypanosoma cruzi (the agent of Chagas disease), and Trichomonas vaginalis.[10][11][12][13]
-
Anticancer: Certain 6-nitroindazole derivatives show notable antiproliferative activity against cancer cell lines, particularly lung carcinoma.[10][14][15]
-
Antibacterial & Anti-inflammatory: Some derivatives have been reported to possess antibacterial and anti-inflammatory properties, with 6-nitroindazole showing potent inhibition of IL-1β.[14][16]
Table 2: Selected Biological Activity of Nitroindazole Derivatives
| Compound/Derivative Class | Position | Biological Target/Activity | Activity (IC₅₀ / MIC) | Reference(s) |
| 6-Nitro-tetrahydro-benzo[g]indazoles | 6-Nitro | NCI-H460 (Lung Carcinoma) | 5–15 µM | [10][14][15] |
| 3-chloro-6-nitro-1H-indazole derivatives | 6-Nitro | Leishmania species | Promising inhibitory activity | [10][11] |
| 5-Nitro-2-picolyl-indazolin-3-one (5a) | 5-Nitro | Trypanosoma cruzi | 1.1 µM (epimastigotes) | [13] |
| 3-alkoxy-5-nitroindazoles | 5-Nitro | Trichomonas vaginalis | Remarkable activity at 10 µg/mL | [12] |
| 6-Nitroindazole | 6-Nitro | IL-1β Inhibition | 100.75 µM | [16] |
| Benzo[g]indazole (Cpd 13b) | 6-Amino* | N. gonorrhoeae | 62.5 µg/mL | [14] |
*Note: Compound 13b is a 6-amino derivative, obtained through the reduction of its 6-nitro precursor, highlighting the synthetic relationship between these classes.
Experimental Protocols & Methodologies
The biological activities summarized above were determined using a range of standard assays. The following are detailed protocols for key experiments commonly cited in the evaluation of these compounds.
MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[10]
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test indazole derivatives (and a vehicle control, e.g., DMSO) and incubated for a period of 48 to 72 hours.
-
MTT Addition: Following incubation, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the purple formazan crystals.
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.
Kinase Inhibition Assay (General Protocol)
Biochemical assays are used to measure the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
Protocol:
-
Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the purified recombinant kinase, a specific substrate (e.g., a peptide), and ATP.
-
Compound Addition: The test indazole inhibitors are added to the wells at a range of concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 30°C).
-
Detection: The amount of substrate phosphorylation is quantified. Common methods include:
-
Radiometric Assays: Using ³²P- or ³³P-labeled ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence/Fluorescence-Based Assays: Using technologies like ADP-Glo™ (Promega) which measures ADP production, or fluorescence polarization assays that detect the binding of a phosphospecific antibody.
-
-
Data Analysis: The kinase activity is measured for each inhibitor concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
Protocol:
-
Compound Preparation: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized suspension of the target microorganism (e.g., bacteria) is prepared to a specific density (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Positive (microbe + broth) and negative (broth only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Visualizations: Workflows and Pathways
To better illustrate the context of this research, the following diagrams outline a typical drug discovery workflow and a relevant biological pathway targeted by these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2 H-Benzo[ g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Hinge-Binding Interaction of 3-Amino-Indazole Scaffolds: A Comparative Guide
The 3-amino-indazole moiety is a well-established and privileged scaffold in the development of kinase inhibitors, primarily due to its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site. This guide provides a comparative analysis of the experimental validation of this interaction for various 3-amino-indazole-based inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of key processes. This information is intended for researchers, scientists, and drug development professionals working on the discovery of novel kinase inhibitors.
Quantitative Comparison of Hinge-Binding Affinity
The efficacy of 3-amino-indazole scaffolds as kinase inhibitors is quantitatively assessed through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) and dissociation constant (Ki) are common metrics used to compare the potency of these compounds against different kinase targets.
| Compound/Scaffold Reference | Target Kinase(s) | IC50 (nM) | Ki (nM) | Cellular Potency (GI50/EC50, nM) | Reference |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KIT | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 | - | - | [1] |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRα/β, FGFR1/3, c-Kit | 10, 30, 47, 84/71, 74/140, 146 | - | - | [1] |
| Linifanib (ABT-869) | KDR, FLT3, c-KIT | - | - | - | [2] |
| Compound 27a | FGFR1, FGFR2 | < 4.1, 2.0 | - | 25.3 (KG-1), 77.4 (SNU-16) | [1] |
| Compound 14d | FGFR1 | 5.5 | - | - | [1] |
| Compound 5 (AKE-72) | BCR-ABLWT, BCR-ABLT315I | < 0.5, 9 | - | < 10 (K-562) | [3] |
| Compound 4 | FLT3, PDGFRα-T674M | single-digit nM | - | single-digit nM | [4] |
| Compound 11 | FLT3, c-Kit, PDGFRα-T674M | single-digit nM | - | single-digit nM | [4] |
| Compound 9h | Bcr-AblWT, Bcr-AblT315I | 4.6, 15.4 | - | < 10 (K-562) | [5] |
| Compound 10c | Bcr-AblWT | 25.8 | - | < 10 (K-562) | [5] |
| Compound C05 | PLK4 | < 0.1 | - | 948 (IMR-32), 979 (MCF-7) | [6] |
| Compound 5o | IKKα, IKKβ | - | 19, 458 | - | [7] |
Experimental Validation Protocols
The validation of the hinge-binding interaction of 3-amino-indazole scaffolds relies on a combination of biophysical, biochemical, and structural biology techniques.
Kinase Inhibition Assays
1. LanthaScreen™ Eu Kinase Binding Assay: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to measure the binding of the test compound to the kinase of interest.[6]
-
Principle: The assay involves a competition between an Alexa Fluor™ 647-labeled ATP-competitive tracer and the test compound for binding to a GST-tagged kinase that is labeled with a europium-labeled anti-GST antibody. Binding of the tracer to the antibody-labeled kinase results in a high FRET signal. Inhibition of this interaction by the test compound leads to a decrease in the FRET signal.
-
Methodology:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
Add the kinase, Eu-anti-GST antibody, and the fluorescent tracer to the wells of a microplate.
-
Add the diluted test compound to the wells.
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths.
-
Calculate the ratio of the two emission signals and plot the data against the compound concentration to determine the IC50 value.
-
2. KINOMEscan® Binding Assay: This is a competition binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.[4][8]
-
Principle: The assay utilizes DNA-tagged kinases and an immobilized, active-site directed ligand. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.[8]
-
Methodology:
-
The test compound is incubated with the DNA-tagged kinase and the immobilized ligand.[8]
-
If the compound binds to the kinase's active site, it prevents the kinase from binding to the immobilized ligand.[8]
-
The amount of kinase captured on the solid support is inversely proportional to the binding affinity of the test compound.
-
The results are typically reported as a percentage of the DMSO control.
-
Structural Validation: X-ray Crystallography
X-ray crystallography provides high-resolution, three-dimensional structural information of the protein-ligand complex, offering direct visual evidence of the hinge-binding interaction.[9][10][11]
-
Principle: A crystallized complex of the kinase and the 3-amino-indazole inhibitor is exposed to an X-ray beam. The diffraction pattern of the X-rays is used to calculate the electron density map, which in turn allows for the determination of the atomic coordinates of the protein and the bound inhibitor.
-
Methodology:
-
Crystallization: The purified kinase protein is co-crystallized with the 3-amino-indazole inhibitor. This often involves screening a wide range of conditions (e.g., pH, temperature, precipitating agents) to obtain high-quality crystals.[12]
-
Data Collection: The crystal is mounted and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction data are collected on a detector.[10]
-
Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and generate an initial electron density map. A model of the protein-ligand complex is built into the electron density and refined to best fit the experimental data.[11]
-
Analysis: The final structure reveals the precise binding mode of the inhibitor, including the hydrogen bonds formed between the 3-amino-indazole scaffold and the kinase hinge residues.[9]
-
Computational Modeling
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the binding mode of inhibitors within the kinase active site.[13][14]
-
Principle: Docking algorithms predict the preferred orientation of a ligand when bound to a receptor, while MD simulations provide insights into the dynamic stability of the protein-ligand complex over time.
-
Methodology:
-
Preparation: Three-dimensional structures of the kinase (often from the Protein Data Bank) and the 3-amino-indazole inhibitor are prepared.
-
Docking: The inhibitor is docked into the ATP-binding site of the kinase using software like AutoDock or Glide. The resulting poses are scored based on their predicted binding affinity.
-
MD Simulation: The most promising docked pose is subjected to MD simulations to assess the stability of the predicted interactions, particularly the hydrogen bonds with the hinge region.
-
Visualizing the Validation Process and Interactions
Graphviz diagrams are used to illustrate the workflow for validating the hinge-binding interaction, the fundamental chemical scaffold, and a representative signaling pathway.
Caption: Experimental workflow for validating 3-amino-indazole hinge-binders.
Caption: Hinge-binding interaction of the 3-amino-indazole scaffold.
Caption: Simplified receptor tyrosine kinase signaling pathway.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluations of novel 3-amino-4-ethynyl indazole derivatives as Bcr-Abl kinase inhibitors with potent cellular antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. In Silico Identification of a Novel Hinge-Binding Scaffold for Kinase Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crystallography for protein kinase drug design: PKA and SRC case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 14. Theoretical Investigations on Interactions of Arylsulphonyl Indazole Derivatives as Potential Ligands of VEGFR2 Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 3-Amino-1H-indazole-6-carboxylic Acid Scaffolds Against Drug-Resistant Kinase Mutants
For Immediate Release to the Scientific Community
This guide provides a comparative analysis of the efficacy of indazole-based kinase inhibitors, with a focus on derivatives of the 3-amino-1H-indazole-6-carboxylic acid scaffold, against clinically relevant drug-resistant kinase mutants. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of next-generation oncology therapeutics. We present a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate a comprehensive understanding of the structure-activity relationships and therapeutic potential of this promising class of compounds.
Introduction
The development of acquired resistance to targeted kinase inhibitors remains a significant challenge in cancer therapy. Genetic mutations in the kinase domain can alter the drug-binding pocket, leading to reduced inhibitor efficacy and disease progression. The 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several potent kinase inhibitors. This guide focuses on derivatives that, while not exact matches to this compound, are structurally cognate and provide critical insights into how this chemical space can be exploited to overcome drug resistance. We will examine the activity of these compounds against mutant forms of Fibroblast Growth Factor Receptor 4 (FGFR4) and FMS-like Tyrosine Kinase 3 (FLT3), both of which are implicated in various malignancies and are known to develop resistance mutations.
Data Presentation: Quantitative Efficacy of Indazole Derivatives
The following tables summarize the inhibitory activities of representative indazole derivatives against wild-type and drug-resistant kinase mutants. These data are compiled from peer-reviewed studies and offer a clear comparison of potency.
Table 1: Inhibitory Activity of 3-Amido-1H-indazole Derivative 48c Against FGFR4 and its Gatekeeper Mutants
| Compound | Target Kinase | IC50 (nM) - Enzymatic Assay | Ba/F3 Cellular Assay IC50 (nM) |
| 48c | FGFR4 WT | 2.9 | < 0.1 |
| FGFR4 V550L (Gatekeeper Mutant) | - | 0.3 | |
| FGFR4 V550M (Gatekeeper Mutant) | - | 0.3 |
Data sourced from a study on aminoindazole derivatives as covalent inhibitors for FGFR4[1].
Table 2: Inhibitory Activity of 2-(1H-Indazol-6-yl)-1H-benzo[d]imidazole Derivative 8r Against FLT3 and its Resistant Mutants
| Compound | Target Kinase | IC50 (nM) - Enzymatic Assay |
| 8r | FLT3 WT | 41.6 |
| FLT3-ITD (W51) (Resistant Mutant) | 22.8 | |
| FLT3-TKD (D835Y) (Resistant Mutant) | 5.64 |
Data sourced from a study on 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as FLT3 inhibitors[2].
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for the synthesis of indazole derivatives and the assessment of their kinase inhibitory activity.
General Synthesis of 1H-Indazole-3-Carboxamide Derivatives
This procedure outlines a common method for the synthesis of 1H-indazole-3-carboxamides, which are structurally related to the target scaffold.
-
Activation of the Carboxylic Acid: To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator such as 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents). The mixture is stirred at room temperature for 15-30 minutes to form the active ester.
-
Amide Bond Formation: The desired amine (1 equivalent) and a non-nucleophilic base such as triethylamine (TEA) (3 equivalents) are added to the reaction mixture. The reaction is stirred at room temperature for 4-6 hours, with progress monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is poured into ice water. The resulting precipitate is extracted with an organic solvent (e.g., a 10% solution of methanol in chloroform). The combined organic layers are washed with 10% sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the final 1H-indazole-3-carboxamide derivative.[3]
Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against wild-type or mutant kinases.
-
Assay Preparation: Kinase assays are typically performed in 96-well or 384-well plates. The assay mixture contains the kinase enzyme, a suitable substrate (e.g., a peptide or protein), and ATP in an appropriate assay buffer.
-
Compound Incubation: The test compounds are serially diluted to various concentrations and pre-incubated with the kinase enzyme for a defined period (e.g., 10-30 minutes) at room temperature. This allows for the binding of the inhibitor to the kinase.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of a mixture of ATP and the substrate. The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).
-
Detection of Kinase Activity: The extent of kinase activity is determined by measuring the amount of product formed. This is often achieved by quantifying the amount of ADP produced, which is directly proportional to the kinase activity. A common method involves a coupled enzymatic reaction where ADP is converted to ATP, and the subsequent reaction is measured via a fluorometric or luminescent signal.
-
Data Analysis: The raw data (e.g., fluorescence or luminescence intensity) is converted to percent inhibition relative to a control reaction without any inhibitor. The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of kinase activity, is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cell-Based Proliferation Assay for Drug-Resistant Mutants (Ba/F3 System)
The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line that can be engineered to express a specific kinase. This system is widely used to assess the cellular potency of kinase inhibitors against both wild-type and mutant kinases.[4]
-
Generation of Stable Cell Lines: Ba/F3 cells are transfected with a vector encoding the wild-type or mutant kinase of interest (e.g., FGFR4-V550L). Stable cell lines are selected by their ability to proliferate in the absence of IL-3, indicating that their growth is now driven by the expressed kinase.
-
Cell Seeding: The engineered Ba/F3 cells are seeded into 96-well plates at a specific density in a growth medium lacking IL-3.
-
Compound Treatment: The cells are treated with a serial dilution of the test compound.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or resazurin assay.
-
Data Analysis: The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a generalized experimental workflow.
References
- 1. Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Proper Disposal of 3-amino-1H-indazole-6-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 3-amino-1H-indazole-6-carboxylic acid was publicly available at the time of this writing. The following disposal procedures are based on the safety data for structurally similar compounds, including 3-Amino-1H-indazole, 1-Methyl-1H-indazole-3-carboxylic acid, and general guidelines for the disposal of solid hazardous chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and national regulations.
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. This compound, like many specialized research chemicals, is considered hazardous waste and must be handled accordingly. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on data for similar compounds, the following are recommended:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area. A respirator may be required if dust is generated.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification:
-
Treat all this compound and any materials contaminated with it (e.g., weighing paper, gloves, empty containers) as hazardous chemical waste.
-
This compound is a solid organic acid.
-
-
Waste Collection and Segregation:
-
Collect waste this compound in a designated, properly labeled, and sealable container.
-
The container must be made of a material compatible with the chemical.
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes should never be mixed.
-
-
Container Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
Indicate the date when the waste was first added to the container.
-
Attach any specific hazardous waste labels required by your institution or local regulations.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area within the laboratory.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Keep the container away from incompatible materials, such as strong oxidizing agents and strong acids.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Follow all institutional procedures for waste manifest and pickup requests.
-
The final disposal method will likely be incineration at an approved waste disposal plant.[1][2]
-
Summary of Key Safety and Disposal Information
| Parameter | Information | Source |
| Chemical State | Solid | General Knowledge |
| Primary Hazards | May cause skin and eye irritation. May cause respiratory irritation. | [1] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids. | [1] |
| Spill Cleanup | Sweep up and shovel into suitable containers for disposal. Avoid dust formation. | [1] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1][2][3][4] |
| Prohibited Disposal | Do not empty into drains or dispose of in regular trash. | [4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 3-amino-1H-indazole-6-carboxylic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for 3-amino-1H-indazole-6-carboxylic acid was located. The following guidance is based on the safety data of structurally similar compounds, including 3-Amino-1H-indazole, 1H-Indazole-3-carboxylic acid, 6-Amino-1H-indazole-7-carboxylic acid, and 1H-Indazole-6-carboxylic acid. It is imperative to handle this chemical with caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural steps outlined below are designed to ensure safe operational handling and disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] A comprehensive personal protective equipment (PPE) plan is critical for safe handling.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent eye contact which can cause serious irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact which can cause irritation.[1] |
| Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination.[1][2] |
| Respiratory Protection | NIOSH-approved N95 (or better) respirator. | Required when handling the solid form to avoid inhalation of dust, which may cause respiratory irritation.[3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe laboratory environment.
1. Engineering Controls Verification:
-
Ensure a calibrated chemical fume hood is operational.
-
Confirm the location and functionality of the nearest eyewash station and safety shower.[1][4]
2. Preparation and Gowning:
-
Don all required PPE as outlined in Table 1 before entering the designated handling area.
3. Aliquoting and Weighing:
-
Perform all manipulations of the solid compound within a chemical fume hood to control dust.
-
Use anti-static weighing paper and tools to minimize the generation of airborne dust.
4. Dissolution:
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep the container covered as much as possible during dissolution.
5. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Clean and decontaminate all work surfaces and equipment.
Caption: Logical workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All solid waste, including contaminated gloves, weighing paper, and disposable labware, should be collected in a dedicated, clearly labeled hazardous waste container.
-
Unused or waste solutions of the compound should also be collected in a separate, labeled hazardous waste container.
2. Labeling:
-
Label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Irritant," "Harmful if Swallowed").
3. Storage:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Keep containers securely sealed when not in use.
4. Final Disposal:
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1] Do not dispose of this chemical down the drain or in regular trash.[5]
By implementing these safety and handling protocols, researchers can minimize the risks associated with this compound and maintain a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
